4-Amino-5-methylisoindolin-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCSXVTGZMZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines a rational, multi-step synthesis starting from commercially available 2-methyl-3-nitroaniline. Each synthetic step is detailed with proposed reagents, reaction conditions, and underlying chemical principles. Furthermore, this guide presents a thorough characterization profile of the target molecule, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, offering a valuable resource for researchers aiming to synthesize and identify this compound.
Introduction: The Significance of the Isoindolinone Scaffold
The isoindolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing molecules that can interact with specific biological targets. Notable examples of isoindolinone-containing drugs include chlorthalidone, a diuretic, and lenalidomide, an immunomodulatory agent. The specific substitution pattern of this compound, featuring an amino group and a methyl group on the aromatic ring, presents a unique chemical entity with potential for further functionalization and exploration of its biological activities.
This guide aims to bridge the gap in the existing literature by providing a detailed, practical pathway for the synthesis and a comprehensive analytical framework for the characterization of this compound.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached from 2-methyl-3-nitroaniline through a series of transformations involving diazotization, cyanation, oxidation, bromination, reduction, and final cyclization. This proposed route is designed to be robust and utilize common laboratory reagents.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Synthesis of 2-Methyl-3-nitrobenzonitrile (Intermediate 1)
-
Principle: This step involves the Sandmeyer reaction, a well-established method for converting an aromatic amine to a nitrile. The amino group of 2-methyl-3-nitroaniline is first converted to a diazonium salt, which is then displaced by a cyanide ion using a copper(I) cyanide catalyst.
-
Protocol:
-
Dissolve 2-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Synthesis of 2-Methyl-3-nitrobenzoic Acid (Intermediate 2)
-
Principle: The nitrile group of 2-methyl-3-nitrobenzonitrile is hydrolyzed to a carboxylic acid under acidic conditions. This is a standard transformation in organic synthesis.
-
Protocol:
-
Reflux a mixture of 2-methyl-3-nitrobenzonitrile and aqueous sulfuric acid (e.g., 50% v/v).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield 2-methyl-3-nitrobenzoic acid. Further purification can be achieved by recrystallization.
-
Synthesis of 2-(Bromomethyl)-3-nitrobenzoic Acid (Intermediate 3)
-
Principle: This step involves a free-radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Protocol:
-
Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture, using a light source to initiate the reaction if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain the crude 2-(bromomethyl)-3-nitrobenzoic acid, which may be used in the next step without further purification.
-
Synthesis of this compound (Target Molecule)
-
Principle: This final step is a two-stage, one-pot reaction. First, the benzylic bromide is displaced by ammonia to form an intermediate aminomethylbenzoic acid. Then, the nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization (lactamization) to form the isoindolinone ring. Iron powder in the presence of an electrolyte like ammonium chloride is a common and effective reagent for this type of nitro group reduction.
-
Protocol:
-
Dissolve the crude 2-(bromomethyl)-3-nitrobenzoic acid in aqueous ammonia and stir at room temperature.
-
After the initial displacement reaction is complete (as monitored by TLC), add iron powder and ammonium chloride to the reaction mixture.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the progress of the reduction and cyclization by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Adjust the pH of the filtrate to be slightly basic and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Characterization of this compound
The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene group of the isoindolinone ring, and the protons of the amino and amide groups.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring.
-
Methyl Group: A singlet at around δ 2.0-2.5 ppm.
-
Methylene Group: A singlet at around δ 4.0-4.5 ppm, corresponding to the CH2 group of the isoindolinone ring.
-
Amino Group: A broad singlet at around δ 4.0-5.0 ppm, which is exchangeable with D2O.
-
Amide Proton: A broad singlet at around δ 7.5-8.5 ppm, also exchangeable with D2O.
-
-
13C NMR: The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Several signals in the aromatic region (δ 110-150 ppm).
-
Methylene Carbon: A signal around δ 45-55 ppm.
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
-
| Proton (1H) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | d, d | 1H, 1H |
| -NH2 | 4.0 - 5.0 | br s | 2H |
| -CH2- | 4.0 - 4.5 | s | 2H |
| -CH3 | 2.0 - 2.5 | s | 3H |
| -NH- (amide) | 7.5 - 8.5 | br s | 1H |
| Carbon (13C) | Expected Chemical Shift (ppm) |
| C=O | 165 - 175 |
| Aromatic C | 110 - 150 |
| -CH2- | 45 - 55 |
| -CH3 | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[1][2][3][4][5]
-
N-H Stretching: Two bands in the region of 3300-3500 cm-1 corresponding to the symmetric and asymmetric stretching of the primary amino group. A broader band in the same region may be observed for the N-H stretch of the amide.
-
C=O Stretching: A strong absorption band around 1650-1690 cm-1, characteristic of a lactam carbonyl group.
-
C-N Stretching: Absorptions in the region of 1200-1350 cm-1.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm-1 region.
-
C-H Stretching: Aromatic C-H stretches above 3000 cm-1 and aliphatic C-H stretches below 3000 cm-1.
| Functional Group | Expected Absorption Frequency (cm-1) | Intensity |
| N-H (amine) | 3300 - 3500 | Medium |
| N-H (amide) | ~3200 | Medium, Broad |
| C=O (lactam) | 1650 - 1690 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-N | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the target compound.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C9H10N2O), which is 162.19 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for isoindolinones may involve the loss of CO (28 Da) and fragmentation of the heterocyclic ring.[6][7][8][9][10] The presence of the amino and methyl groups will also influence the fragmentation pattern.
Conclusion
This technical guide has detailed a plausible and logical synthetic route for the preparation of this compound, a compound of interest for further chemical and biological exploration. The step-by-step protocols are based on well-established and reliable organic transformations. Furthermore, the comprehensive characterization data provided, including predicted NMR, IR, and MS spectra, will serve as a crucial reference for researchers in confirming the identity and purity of the synthesized compound. This guide is intended to empower researchers to access this and related isoindolinone structures, thereby facilitating advancements in medicinal chemistry and drug discovery.
References
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Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
ResearchGate. Base‐promoted synthesis of substituted isoindolinones 2.15. [Link]
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The features of IR spectrum. [Link]
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A Technical Guide to the Physicochemical Characterization of 4-Amino-5-methylisoindolin-1-one
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic attributes dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive framework for the detailed physicochemical characterization of 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the authoritative, field-proven methodologies required to generate such critical data. We present not just the "what" but the "why," explaining the scientific rationale behind each experimental choice. The protocols described are designed as self-validating systems to ensure data integrity, providing researchers, scientists, and drug development professionals with a robust roadmap for characterization.
Chemical Identity and Structure
A complete understanding of a compound's properties begins with its unambiguous identification. This compound is a substituted isoindolinone, a scaffold present in various biologically active molecules.
| Identifier | Value |
| IUPAC Name | 4-Amino-5-methyl-2,3-dihydro-1H-isoindol-1-one |
| CAS Number | 348165-76-4[1] |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Canonical SMILES | CC1=C(C2=C(C=C1)CNC2=O)N |
| Chemical Structure | (Structure image generated for illustrative purposes) |
Core Physicochemical Properties: Methodologies and Rationale
The following sections detail the critical physicochemical parameters and the gold-standard experimental protocols for their determination. The selection of these methods is based on their robustness, reproducibility, and relevance to pharmaceutical development.[2]
Melting Point (Mp)
Scientific Rationale: The melting point is a fundamental thermal property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities depress and broaden the melting range. This parameter is also crucial for assessing the physical stability of different solid forms (polymorphs) and for guiding formulation processes.
This method is a simple, widely used technique for determining the melting point of a crystalline solid.[3]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, leading to an inaccurate reading.[4]
-
Capillary Loading: Jab the open end of a glass capillary tube into the powdered sample. Tap the closed end of the tube firmly on a hard surface to pack the solid into the bottom. To ensure uniform heat transfer, the packed sample height should be no more than 2-3 mm.[4]
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[5]
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating (10-15°C/minute) to find a rough estimate. A fresh sample must be used for the accurate determination.[5]
-
Accurate Determination: For an accurate measurement, set the starting temperature to 15-20°C below the expected melting point. Heat at a slow, controlled rate of 1°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[6]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts into a clear liquid (T2). The melting point is reported as the range T1-T2.
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility (S)
Scientific Rationale: Aqueous solubility is a critical property that profoundly impacts a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[7] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8] Thermodynamic equilibrium solubility, determined by the shake-flask method, is the gold standard for its accuracy and relevance.[9][10]
This method measures the concentration of a compound in a saturated solution after it has reached equilibrium with the excess solid.[11]
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of relevant pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions). A small excess (5-10 mg per 5 mL) is sufficient.[9]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C). To ensure thermodynamic equilibrium is reached, a minimum incubation of 24 hours is recommended.[9] The process should include an initial period of vigorous shaking (e.g., 6 hours) followed by a sedimentation period (e.g., 18 hours).[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF) are the most reliable methods.[8] Sedimentation is considered the safest technique to ensure the system remains at equilibrium.[9]
-
Quantification: Carefully aspirate an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calibration: Quantify the concentration against a standard curve prepared from known concentrations of the compound.
Caption: Workflow for Shake-Flask Aqueous Solubility.
Acidity Constant (pKa)
Scientific Rationale: The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. Since the ionized and neutral forms of a drug have vastly different properties (e.g., solubility, membrane permeability), the pKa is a master variable in pharmacology.[2] For a compound like this compound with both an acidic (lactam) and a basic (amino) center, determining its pKa values is essential for predicting its behavior in the body.
This method is suitable for compounds that possess a chromophore near the ionizable center, causing the UV-Vis absorbance spectrum to change with pH.[12][13] It is a rapid and sensitive technique that can be adapted to a 96-well plate format for higher throughput.[14]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength covering a wide pH range (e.g., pH 2 to 12).[12]
-
Sample Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like DMSO.
-
Measurement: Add a small, fixed amount of the stock solution to each well of a 96-well plate containing the different pH buffers. The final co-solvent concentration should be minimal (e.g., ≤2% v/v) to avoid affecting the pKa.[12]
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 230-500 nm) for the compound in each buffer solution using a plate reader.[12]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[13]
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
-
Fit the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-derived equation.[15] The inflection point of the curve corresponds to the pKa.[16]
-
Caption: Workflow for pKa Determination by UV-Vis Spectroscopy.
Lipophilicity (LogP / LogD)
Scientific Rationale: Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance.[17][18] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating LogP, especially for compounds that are difficult to measure with the traditional shake-flask method.[18][19][20]
This method correlates the retention time of a compound on a hydrophobic stationary phase with the known LogP values of a set of standard compounds.[18]
Step-by-Step Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[20]
-
Calibration:
-
Select a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.
-
Inject each reference compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[19]
-
Generate a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[18]
-
-
Sample Analysis: Inject the this compound sample under the identical chromatographic conditions used for the standards.
-
Calculation: Record its retention time, calculate its log k value, and use the linear regression equation from the calibration curve to determine its LogP value.[18] For accuracy, measurements should be performed in triplicate.[19]
Caption: Workflow for Lipophilicity (LogP) Determination by RP-HPLC.
Data Summary
| Property | Predicted/Expected Range | Significance in Drug Development |
| Melting Point | Crystalline solid, likely >150°C | Purity assessment, solid-state stability |
| Aqueous Solubility (LogS) | Likely poorly soluble | Bioavailability, formulation options |
| Lipophilicity (LogP) | Likely in the 1-3 range | Membrane permeability, metabolism, toxicity[2] |
| pKa (Basic - Amine) | Expected ~3-5 | Ionization state in stomach and intestine |
| pKa (Acidic - Lactam) | Expected >12 | Generally not ionized under physiological pH |
Conclusion
The physicochemical profile of this compound is a critical dataset that will define its potential as a therapeutic agent. While predictive models can offer initial estimates, rigorous experimental determination is non-negotiable for making informed decisions in a drug discovery pipeline. This guide provides the established, robust, and scientifically-grounded protocols necessary for any research team to undertake a comprehensive characterization of this molecule. By adhering to these methodologies, scientists can generate high-quality, reliable data, paving the way for a thorough understanding of the compound's ADME properties and its ultimate viability as a drug candidate.
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Navigating the Uncharted: A Proposed Mechanistic Exploration of 4-Amino-5-methylisoindolin-1-one
A Senior Application Scientist's Guide to Unraveling a Novel Compound's Core Mechanism of Action
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on the novel compound 4-Amino-5-methylisoindolin-1-one, for which the precise mechanism of action remains to be elucidated. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive, prospective framework for its mechanistic investigation. Drawing upon the known activities of structurally related isoindolinones and isoindoline-1,3-diones, we will propose and detail a logical, multi-tiered experimental plan designed to systematically uncover its biological targets and signaling pathways. This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a robust roadmap for characterizing novel bioactive compounds.
Introduction: The Isoindolinone Core and the Enigma of this compound
The isoindolinone heterocyclic system is a cornerstone of many pharmacologically active agents. Derivatives have been reported to possess a diverse range of activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties[1][2][3]. For instance, certain isoindoline-1,3-diones have been identified as non-selective inhibitors of cyclooxygenase (COX) enzymes, suggesting a potential role in modulating inflammatory pathways[1]. Furthermore, other isoindolinone derivatives have shown promise as inhibitors of carbonic anhydrase and as antagonists for serotonin and sigma receptors[2][4].
The specific compound, this compound, presents a unique substitution pattern that distinguishes it from previously characterized analogs. The presence of an amino group at the 4-position and a methyl group at the 5-position on the isoindolinone core could significantly influence its physicochemical properties and, consequently, its interaction with biological targets. This guide, therefore, embarks on a prospective journey to define a comprehensive research strategy for elucidating the mechanism of action of this novel compound.
Postulated Mechanisms of Action Based on Structural Analogs
Given the activities of related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound. These hypotheses will form the basis of our proposed experimental investigation.
-
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. Structurally similar isoindoline-1,3-diones have demonstrated anti-inflammatory effects through the inhibition of COX-1 and COX-2[1]. It is plausible that this compound could also interact with the active sites of these enzymes.
-
Hypothesis 2: Carbonic Anhydrase Inhibition. Novel isoindolinone derivatives have been reported as potent inhibitors of human carbonic anhydrase (hCA) isoforms[2]. The structural features of this compound may allow it to bind to the zinc-containing active site of these enzymes.
-
Hypothesis 3: Modulation of Kinase Activity. The isoquinoline core, a related heterocyclic system, is found in numerous kinase inhibitors[5]. It is conceivable that the isoindolinone scaffold could also confer kinase inhibitory activity, potentially impacting a variety of cellular signaling pathways.
-
Hypothesis 4: Interaction with G-Protein Coupled Receptors (GPCRs). The isoindolin-1-one containing drug, Roluperidone, acts as a 5-HT2A and σ2 receptor antagonist[4]. This suggests that our compound of interest could potentially modulate GPCR signaling.
A Proposed Experimental Workflow for Mechanistic Elucidation
To systematically investigate these hypotheses, a multi-stage experimental workflow is proposed. This workflow is designed to progress from broad, high-throughput screening to more focused, target-specific validation and pathway analysis.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to assess the direct inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound (test compound)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate and plate reader
Procedure:
-
Prepare a serial dilution of this compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add 10 µL of the diluted compounds or vehicle control (DMSO).
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
To initiate the reaction, add 20 µL of a solution containing arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol aims to confirm the direct binding of this compound to its putative target protein within intact cells.
Materials:
-
Cell line expressing the target protein of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus)
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blot.
-
Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Hypothetical Data Presentation and Interpretation
To illustrate the expected outcomes of our proposed experiments, we present the following hypothetical data.
Table 1: Hypothetical Inhibitory Activity of this compound against Various Enzymes
| Enzyme Target | IC50 (µM) |
| COX-1 | > 100 |
| COX-2 | 2.5 |
| Carbonic Anhydrase II | 50.2 |
| Carbonic Anhydrase IX | 8.1 |
| Kinase X | 0.75 |
| Kinase Y | 15.3 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is a selective inhibitor of COX-2 and Kinase X, with moderate activity against Carbonic Anhydrase IX. This would prioritize further investigation into the COX-2 and Kinase X pathways.
Postulated Signaling Pathway
Based on the hypothetical data suggesting potent inhibition of "Kinase X," we can propose a putative signaling pathway that could be modulated by this compound. Let's assume "Kinase X" is a critical upstream regulator of the NF-κB signaling pathway, a key driver of inflammation.
Sources
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The Isoindolinone Scaffold: A Privileged Core in Modern Drug Discovery with a Focus on 4-Amino-5-methylisoindolin-1-one
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoindolinone core is a prominent structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of the biological activities associated with the isoindolinone framework, with a specific focus on the representative molecule, 4-Amino-5-methylisoindolin-1-one. This document will delve into the key therapeutic targets of isoindolinone derivatives, namely Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), exploring their mechanisms of action and the rationale behind their investigation as therapeutic agents, particularly in oncology. Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of isoindolinone-based compounds, supported by insights into their structure-activity relationships and pharmacokinetic properties.
Introduction: The Isoindolinone Core - A Versatile Pharmacophore
The isoindolinone skeleton, a bicyclic aromatic lactam, is a recurring feature in both natural products and synthetic molecules, demonstrating a remarkable diversity of biological activities.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as antipsychotics, anti-inflammatory agents, and, most notably, as anticancer agents.[2] The rigid, planar structure of the isoindolinone core provides a robust platform for the strategic placement of various functional groups, allowing for the fine-tuning of its pharmacological properties. This guide will utilize this compound as a central example to explore the vast potential of this chemical class.
Key Biological Target I: Poly (ADP-ribose) Polymerase (PARP) Inhibition
A significant area of research for isoindolinone derivatives has been their role as inhibitors of Poly (ADP-ribose) polymerase (PARP) enzymes.[3] PARPs are a family of enzymes crucial for DNA damage repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP leads to the accumulation of SSBs, which are converted to lethal double-strand breaks (DSBs) during replication, ultimately resulting in cancer cell death through a concept known as synthetic lethality.[3][4]
Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site
The structural resemblance of the isoindolinone scaffold to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the co-substrate for PARP enzymes, is the cornerstone of its inhibitory activity.[3] This structural mimicry allows isoindolinone-based inhibitors to competitively bind to the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) chains and thereby stalling the DNA repair process.[3]
The proposed binding of this compound to the PARP1 catalytic site would involve key interactions within the nicotinamide-binding pocket. The lactam carbonyl and the amino group are predicted to form crucial hydrogen bonds with amino acid residues in the active site, while the aromatic ring system engages in pi-stacking interactions. The 5-methyl group may contribute to hydrophobic interactions, potentially enhancing binding affinity.
Figure 1: Proposed mechanism of PARP1 inhibition by this compound.
Experimental Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the in vitro inhibitory activity of a test compound, such as this compound, against purified PARP1 enzyme.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., histone-induced)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) serial dilutions
-
Control inhibitor (e.g., Olaparib)
-
96-well white microplates
-
Luminometer
Procedure:
-
Coating: Coat the 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Compound Addition: Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Add a mixture of PARP1 enzyme and activated DNA to each well.
-
Incubation: Add biotinylated NAD+ to initiate the reaction and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Signal Generation: After a final wash, add the chemiluminescent HRP substrate.
-
Measurement: Immediately read the luminescence on a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PARP1 activity.
Key Biological Target II: Histone Deacetylase (HDAC) Inhibition
Isoindolinone derivatives have also emerged as promising inhibitors of Histone Deacetylases (HDACs).[5][6] HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[7] Deacetylation of histones leads to a more condensed chromatin structure, repressing gene transcription.[7] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[8] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[7][8]
Mechanism of Action: Zinc-Binding and Active Site Occlusion
The general pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap group. For isoindolinone-based HDAC inhibitors, the core scaffold typically acts as part of the linker and cap region, while a ZBG, such as a hydroxamic acid, is appended.[6] This ZBG chelates the zinc ion in the active site of the HDAC enzyme, while the isoindolinone moiety and other substituents interact with residues at the rim of the active site, providing selectivity and potency.
For a hypothetical this compound-based HDAC inhibitor, a hydroxamic acid or similar ZBG would be necessary. The 4-amino group could potentially form hydrogen bonds with the enzyme, and the 5-methyl group could occupy a hydrophobic pocket, contributing to the overall binding affinity.
Figure 2: General mechanism of HDAC inhibition by an isoindolinone-based inhibitor.
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol describes a method to measure the in vitro inhibitory activity of a compound against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (a suitable derivative of this compound) serial dilutions
-
Control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Addition: Add serial dilutions of the test compound or control inhibitor to the wells. Include a vehicle control.
-
Enzyme Addition: Add the HDAC enzyme to each well.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Development: Add the developer solution to each well and incubate for 15 minutes at room temperature. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Measurement: Read the fluorescence on a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required for 50% inhibition of HDAC activity.
Cellular Activity: Assessing Cytotoxicity in Cancer Cell Lines
To determine the functional consequence of PARP or HDAC inhibition, it is essential to evaluate the cytotoxic effects of the test compound on cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT116 for HDACi, BRCA-deficient cell line for PARPi)
-
Complete cell culture medium
-
Test compound (this compound) serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.
Structure-Activity Relationship (SAR) and ADME Properties
Structure-Activity Relationship (SAR) Insights
For isoindolinone-based PARP inhibitors , SAR studies have highlighted the importance of substituents on the isoindolinone core for potency and selectivity. The presence of a basic amino functionality often enhances cellular activity.[9]
For HDAC inhibitors , the nature of the cap group, which includes the isoindolinone scaffold, significantly influences isoform selectivity and potency. The linker length and composition are also critical for optimal positioning of the zinc-binding group in the active site.[10][11]
For this compound, the 4-amino group could serve as a key hydrogen bond donor, potentially increasing affinity for the target enzyme. The 5-methyl group, being a small lipophilic group, might enhance binding through hydrophobic interactions or influence the overall conformation of the molecule.
ADME (Absorption, Distribution, Metabolism, and Excretion) Considerations
Early assessment of ADME properties is crucial in drug development. Isoindolinone derivatives have been reported to possess favorable physicochemical properties, such as moderate lipophilicity, which can contribute to good oral bioavailability and blood-brain barrier permeability, making them attractive for CNS drug development.[3] In silico ADME predictions and in vitro assays (e.g., metabolic stability in liver microsomes) are valuable tools for guiding the optimization of isoindolinone-based drug candidates.[5][12]
Synthesis of this compound
Figure 3: A generalized synthetic workflow for this compound.
Conclusion
The isoindolinone scaffold represents a highly versatile and privileged core in medicinal chemistry, with its derivatives demonstrating significant potential as inhibitors of key therapeutic targets such as PARP and HDACs. This technical guide has provided a comprehensive overview of the biological activities associated with this scaffold, using this compound as a representative example. The detailed experimental protocols and discussions on mechanism of action, SAR, and ADME properties are intended to serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further exploration of the vast chemical space around the isoindolinone core is warranted to unlock its full therapeutic potential.
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Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912. [Link][10]
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Shultz, M. D., et al. (2015). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Novartis Institutes for BioMedical Research. [Link][1]
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Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 264-276. [Link][5]
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Lee, S., et al. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4895-4900. [Link][6]
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Shultz, M. D., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link][11]
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Rotili, D., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, e202400093. [Link][13]
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Zhou, Y., et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link][3]
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Khalid, S., et al. (2023). Predicted physicochemical and ADMET properties of 2-(isoindolin-2-yl) esters derived from aromatic amino acids. ResearchGate. [Link][14]
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Atar, A. B. (n.d.). Examples of biologically active isoindolinone derivatives. ResearchGate. [Link][2]
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Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link][19]
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Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics, 13(6), 1645-1654. [Link][21]
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Mwakwari, S. C., et al. (2010). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Current Topics in Medicinal Chemistry, 10(14), 1423-1440. [Link][8]
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A Technical Guide to the In Vitro Evaluation of 4-Amino-5-methylisoindolin-1-one: A Roadmap for Novel Compound Characterization
Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities
The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a meticulous process, with in vitro characterization serving as its foundational pillar.[1] This crucial phase provides the first glimpse into a compound's biological activity, mechanism of action, potency, and potential liabilities, thereby guiding all subsequent development efforts.[1] This guide presents a comprehensive framework for the in vitro evaluation of 4-Amino-5-methylisoindolin-1-one, a novel isoindolinone derivative. While specific biological data for this compound is not yet established, the principles and protocols outlined herein are derived from extensive experience in the characterization of new small molecules and related heterocyclic compounds, such as isoindolinones, which have demonstrated a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
This document is designed for researchers, scientists, and drug development professionals, providing not just experimental steps, but the strategic rationale behind them. By following this roadmap, researchers can build a robust data package to support the advancement of promising compounds like this compound.
Part 1: Foundational Characterization and Broad-Spectrum Screening
The initial phase of in vitro testing aims to establish a baseline understanding of the compound's intrinsic properties and to cast a wide net for potential biological activities.
Physicochemical Properties and Compound Integrity
A thorough understanding of the compound's physicochemical properties is a prerequisite for reliable in vitro testing. This includes solubility in various buffer systems, stability under experimental conditions, and purity.
Experimental Protocol: Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: Serially dilute the stock solution in aqueous buffers relevant to the planned biological assays (e.g., PBS, cell culture media).
-
Visual and Instrumental Analysis: Visually inspect for precipitation. For quantitative analysis, use techniques like nephelometry or UV-Vis spectroscopy to determine the kinetic and thermodynamic solubility.
Rationale: Poor solubility can lead to inaccurate and irreproducible results in biological assays. Establishing the solubility limits ensures that the compound remains in solution at the tested concentrations.
Broad-Spectrum Cytotoxicity Screening
A primary assessment of a novel compound's effect on cell viability is essential to identify potential anticancer activity or general toxicity.[4] A panel of human cancer cell lines representing different tumor types should be used.[1]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using a four-parameter logistic model.[1]
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| HCT116 | Colon Carcinoma | 12.5 |
| PC-3 | Prostate Adenocarcinoma | 35.1 |
| L929 | Normal Fibroblast | > 100 |
Rationale: The MTT assay is a robust and high-throughput method to assess metabolic activity, which is often correlated with cell viability.[5] Comparing the IC50 values across different cell lines can reveal selective cytotoxicity towards cancer cells over normal cells.[6]
dot
Caption: Workflow for MTT-based cytotoxicity screening.
Part 2: Elucidating the Mechanism of Action
Once a biological activity, such as cytotoxicity, is confirmed, the next logical step is to investigate the underlying mechanism of action.
Apoptosis Induction Assessment
A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis.[5]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50.
-
Staining: After the treatment period, harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Rationale: This assay provides quantitative data on the mode of cell death induced by the compound, distinguishing apoptosis from necrosis.
dot
Caption: Simplified pathway of compound-induced apoptosis.
Target Identification and Engagement
For many small molecules, biological activity is mediated through interaction with specific protein targets.[7] Given that isoindolinone derivatives have been shown to interact with various enzymes, a targeted screen is a logical next step.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases.
-
Compound Incubation: Incubate the purified kinase enzyme with its substrate and ATP in the presence of varying concentrations of this compound.
-
Signal Detection: Measure the kinase activity by quantifying the amount of ADP produced.
-
Data Analysis: Determine the IC50 of the compound for each kinase to identify potential targets.
Rationale: Many anticancer drugs target kinases involved in cell signaling pathways that regulate proliferation and survival.[1] Identifying specific kinase targets can provide valuable insights into the compound's mechanism of action.
Part 3: Exploring Broader Biological Activities
Beyond anticancer effects, the isoindolinone scaffold is known for a range of other biological activities.[2][3]
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[8]
Experimental Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of bacterial or fungal strains.
-
Compound Dilution: Serially dilute this compound in a 96-well plate containing growth medium.
-
Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Profile of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | > 64 |
| Candida albicans | ATCC 90028 | 32 |
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial activity of a compound.[9]
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, making anti-inflammatory compounds valuable therapeutic candidates.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) and seed them in 96-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound.
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and subsequent NO production.[10]
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Rationale: Inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening potential anti-inflammatory agents.[10]
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently assess its potential as a therapeutic agent, starting from broad screening and progressively narrowing down to its specific mechanism of action. Positive results from this comprehensive in vitro evaluation will build a strong foundation for subsequent preclinical development, including in vivo efficacy and toxicity studies. The modular nature of this guide allows for adaptation based on emerging data, ensuring a dynamic and informed drug discovery process.
References
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- Borrego Puerta, E. A. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
- Manzo, E., et al. (2018). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI.
- Zhang, Y., et al. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed.
- Kone, A. Z., et al. (n.d.). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI.
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- Wikipedia. (n.d.). Roluperidone.
- Mardjan, M. I. D., et al. (2024). SYNTHESIS, ANTIPLASMODIAL, ANTIOXIDANT, AND MOLECULAR DOCKING INVESTIGATION OF NOVEL 4-AMINOQUINOLINE-ISOINDOLIN-1-ONES HYBRIDS. ResearchGate.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones.
- Kumar, V., et al. (2020). Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. PubMed.
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- Perin, N., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
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Unveiling the Cellular Interactome of 4-Amino-5-methylisoindolin-1-one: A Technical Guide for Target Identification and Validation
Foreword: From a Novel Scaffold to Biological Function
The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-investigated derivative, 4-Amino-5-methylisoindolin-1-one. While direct cellular targets for this particular molecule are not yet extensively documented in publicly available literature, the rich pharmacology of its chemical cousins provides a fertile ground for hypothesis-driven target discovery. This document serves as a comprehensive technical roadmap for researchers and drug development professionals. It is designed to not only propose potential cellular targets based on the known activities of related isoindolinone compounds but also to provide a robust, multi-pronged experimental strategy for the de-novo identification and validation of its molecular interactome. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating experimental narrative.
The Isoindolinone Scaffold: A Survey of Known Biological Activities and Potential Cellular Targets
The isoindolinone framework is a recurring motif in a variety of biologically active molecules. An analysis of the existing literature on isoindolinone derivatives reveals several key classes of cellular targets and associated biological effects. This survey provides a logical starting point for our investigation into the cellular targets of this compound.
Enzyme Inhibition: A Prevalent Mechanism
A significant body of research points to the ability of isoindolinone derivatives to act as potent enzyme inhibitors. This suggests that this compound may also exert its effects through direct interaction with enzymatic active sites.
-
Carbonic Anhydrases (CAs): Several novel isoindolinone derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, with some exhibiting low nanomolar inhibitory activities.[1] These zinc metalloenzymes are crucial in pH regulation and various physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma and epilepsy.[1]
-
Urease: Isoindolin-1-one derivatives have been designed and synthesized as inhibitors of urease, an enzyme implicated in infections by pathogens such as Helicobacter pylori.[2]
-
Histone Deacetylases (HDACs): The isoindolinone skeleton has been incorporated into novel and potent HDAC inhibitors.[3] Certain derivatives have demonstrated nanomolar IC50 values against HDAC1 and have shown antiproliferative activities in cancer cell lines.[3]
-
Caspases: Novel isoindolinone derivatives have been developed as caspase inhibitors, demonstrating potential for the treatment of caspase-related diseases through the reduction of interleukin-1β (IL-1β) and apoptosis.[4]
-
Cholinesterases: Isoindolinone derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[5]
Modulation of Cellular Signaling and Processes
Beyond direct enzyme inhibition, isoindolinone-containing compounds have been implicated in the modulation of broader cellular signaling pathways and processes.
-
Anticancer and Antiproliferative Activity: A number of isoindolinone derivatives have demonstrated promising anticancer properties against various cell lines, including Hep-2, A549, and HeLa cells.[5] This suggests potential interactions with proteins involved in cell cycle regulation, apoptosis, or other cancer-related pathways.
-
Antioxidant Activity: Some ferrocene-substituted isoindolinones have shown dual bioactive capabilities, including antioxidant activity, potentially through the scavenging of free radicals.[5]
-
Antimicrobial Effects: Isoindolinone derivatives have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This points towards potential targets within microbial-specific pathways.
-
Receptor Antagonism: The structurally related compound Roluperidone, which contains an isoindolinone moiety, is a 5-HT2A and σ2 receptor antagonist.[6] This highlights the possibility that this compound could interact with G-protein coupled receptors or other cell surface receptors.
Based on this landscape, we can hypothesize that this compound may target one or more of the following:
| Potential Target Class | Specific Examples | Associated Disease/Process |
| Enzymes | Carbonic Anhydrases, Urease, HDACs, Caspases, Cholinesterases | Glaucoma, Infections, Cancer, Neurodegenerative Diseases |
| Signaling Proteins | Kinases, Phosphatases, Transcription Factors | Cancer, Inflammation |
| Receptors | G-protein Coupled Receptors (GPCRs) | Neurological Disorders |
A Multi-Modal Strategy for Target Identification
To elucidate the cellular targets of this compound, a multi-pronged approach is recommended. This strategy combines unbiased, discovery-based methods with hypothesis-driven validation techniques to build a robust and comprehensive understanding of the compound's mechanism of action.
Figure 1: A multi-modal workflow for target identification.
Unbiased Discovery: Casting a Wide Net
The initial phase of target identification should employ unbiased methods to capture a broad range of potential interacting proteins from a complex biological sample, such as a cell lysate or tissue homogenate.
This classical and powerful technique relies on the immobilization of the small molecule of interest to a solid support to "fish out" its binding partners from a protein mixture.
Protocol: Synthesis of Affinity Resin and AC-MS
-
Ligand Immobilization:
-
Rationale: The amino group on this compound provides a convenient handle for covalent attachment to an activated chromatography resin (e.g., NHS-activated sepharose). A linker arm is often incorporated to minimize steric hindrance.
-
Procedure:
-
Dissolve this compound in a suitable buffer (e.g., 0.1 M NaHCO3, pH 8.3).
-
Add the solution to a slurry of NHS-activated sepharose beads.
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Quench unreacted NHS groups with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the beads extensively to remove non-covalently bound compound.
-
-
-
Affinity Chromatography:
-
Rationale: Cell lysate is passed over the affinity resin. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away.
-
Procedure:
-
Prepare a clarified cell lysate from the cell line or tissue of interest.
-
Equilibrate the affinity resin-packed column with lysis buffer.
-
Load the cell lysate onto the column.
-
Wash the column extensively with lysis buffer to remove non-specific binders.
-
Elute bound proteins using a competitive eluent (excess free compound) or by changing buffer conditions (e.g., high salt, low pH).
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: Eluted proteins are identified using high-resolution mass spectrometry.
-
Procedure:
-
Resolve eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands of interest.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify proteins by searching the MS/MS data against a protein database.
-
-
CETSA is a powerful in-cell target engagement assay that relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol: CETSA
-
Cell Treatment:
-
Rationale: Intact cells are treated with the compound to allow for target engagement in a physiological context.
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or a vehicle control for a defined period.
-
-
-
Thermal Denaturation:
-
Rationale: Aliquots of the cell suspension are heated to a range of temperatures.
-
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
-
Protein Extraction and Analysis:
-
Rationale: The amount of soluble protein remaining after heat treatment is quantified.
-
Procedure:
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis (isothermal dose-response CETSA or CETSA-MS).
-
-
Hypothesis-Driven Validation: Confirming the Interaction
Once a list of potential targets is generated from the unbiased screens, it is crucial to validate these interactions using orthogonal, hypothesis-driven methods.
If the putative target is an enzyme, its activity should be directly measured in the presence of this compound.
Protocol: General Enzyme Inhibition Assay
-
Assay Setup:
-
Rationale: A dose-response curve is generated to determine the IC50 value of the compound against the purified enzyme.
-
Procedure:
-
In a multi-well plate, add a fixed concentration of the purified enzyme to a reaction buffer.
-
Add varying concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the enzyme's substrate.
-
Monitor the reaction progress (e.g., by absorbance, fluorescence, or luminescence) over time.
-
-
-
Data Analysis:
-
Rationale: The IC50 value is calculated, representing the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Procedure:
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50.
-
-
To confirm a direct physical interaction between this compound and a putative target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed.
Figure 2: Workflow for direct binding assays.
Ultimately, it is essential to demonstrate that the interaction between this compound and its target leads to a functional consequence in a cellular context. The design of these assays will be highly dependent on the identity and function of the validated target.
Conclusion: A Pathway to Understanding
The journey to elucidate the cellular targets of a novel small molecule like this compound is a meticulous process of discovery and validation. By leveraging the known pharmacology of the broader isoindolinone class to inform our initial hypotheses and employing a robust, multi-modal experimental strategy, we can systematically unravel its mechanism of action. This guide provides a comprehensive framework for this endeavor, empowering researchers to move from a promising chemical scaffold to a deep understanding of its biological function. The insights gained from such studies will be invaluable for the future development of this and other isoindolinone-based therapeutics.
References
-
Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. ResearchGate. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. PubMed. [Link]
-
Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]
- Novel isoindolinone derivative compounds as caspase inhibitors.
-
Roluperidone. Wikipedia. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of Isoindolinone-Based PARP Inhibitors
Abstract
The isoindolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] A particularly significant application is its role as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA damage repair.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for 4-amino-5-methylisoindolin-1-one and its analogs as PARP inhibitors. We will explore the mechanistic basis of inhibition, dissect the role of specific structural modifications, provide detailed experimental protocols for SAR elucidation, and present a logical framework for the rational design of next-generation therapeutic agents, particularly for oncology.
Introduction: The Isoindolinone Scaffold and PARP Inhibition
The isoindolinone core is a benzo-fused γ-lactam that serves as the foundation for numerous natural products and synthetic drugs.[1][4] Its rigid, planar structure and synthetic tractability make it an ideal starting point for creating libraries of compounds with diverse functionalities.[2]
One of the most successful applications of this scaffold has been in the development of PARP inhibitors. PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[3] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of SSBs that convert to toxic double-strand breaks during replication. This results in cell death through a concept known as synthetic lethality , making PARP inhibitors a highly effective targeted cancer therapy.[5][6]
The therapeutic potential of isoindolinone-based PARP inhibitors stems from their structural mimicry of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[3][7] This allows them to act as competitive inhibitors at the enzyme's catalytic site, preventing the synthesis of poly(ADP-ribose) chains and disrupting the DNA repair process.[5]
Mechanism of Action: Mimicking NAD+ for Competitive Inhibition
The catalytic domain of PARP1 contains a highly conserved NAD+ binding pocket. The nicotinamide portion of NAD+ is essential for the enzymatic reaction. The isoindolinone scaffold effectively mimics the key pharmacophoric features of this nicotinamide ring, enabling it to occupy the same binding site and competitively inhibit the enzyme.
The core interactions typically involve:
-
Hydrogen Bonding: The lactam moiety of the isoindolinone core can form critical hydrogen bonds with amino acid residues in the active site, such as Gly863.
-
Pi-Stacking: The aromatic phenyl ring of the isoindolinone scaffold often engages in pi-stacking interactions with residues like Tyr907, further anchoring the inhibitor in the active site.
The diagram below illustrates this competitive inhibition mechanism.
Core Structure-Activity Relationship (SAR) of Isoindolinone Analogs
The potency and selectivity of isoindolinone-based PARP inhibitors can be finely tuned by modifying three key regions of the molecule: the isoindolinone core itself, the substituents on the fused phenyl ring, and the group attached to the lactam nitrogen (N-2).
The Isoindolinone Core
The bicyclic lactam structure is fundamental for activity. It acts as the primary pharmacophore that mimics the nicotinamide ring of NAD+. Modifications to this core, such as ring opening or altering the lactam to a different heterocycle, generally lead to a significant loss of potency.
Phenyl Ring Substitutions (Positions 4, 5, 6, 7)
Substituents on the aromatic ring play a crucial role in modulating the inhibitor's electronic properties, solubility, metabolic stability, and ability to form secondary interactions within the binding pocket.
-
Position 4 (Amino Group): An amino (-NH2) group at this position is a common feature in potent isoindolinone derivatives. It can act as a hydrogen bond donor, forming additional interactions with the protein or with bridging water molecules in the active site. The basicity of this group can also influence the compound's overall physicochemical properties.
-
Position 5 (Methyl Group): The introduction of a small, lipophilic group like a methyl (-CH3) at position 5 can have several effects. It can enhance potency by displacing water molecules from a hydrophobic pocket in the enzyme's active site. Furthermore, it increases the molecule's lipophilicity, which can improve cell membrane permeability and potentially blood-brain barrier (BBB) penetration, a desirable trait for treating CNS cancers.[3][7] However, larger alkyl groups may introduce steric clashes, reducing binding affinity.
-
Other Positions (6 and 7): Modifications at these positions are less common but can be used to fine-tune properties. For example, introducing electron-withdrawing groups (e.g., fluorine) can alter the pKa of the molecule and improve metabolic stability by blocking potential sites of oxidation.
Lactam Nitrogen (N-2) Substitutions
The N-2 position is the most common and critical point for diversification in the design of isoindolinone-based PARP inhibitors. Large and complex substituents are often introduced here to extend into a solvent-exposed region of the binding pocket or to reach adjacent sub-pockets, significantly enhancing potency and selectivity.
-
Aryl and Heteroaryl Groups: Appending a phenyl, pyridyl, or other aromatic ring at this position, often via a linker like a methylene (-CH2-) or carbonyl (-C=O), is a key strategy. These groups can form additional pi-stacking or hydrophobic interactions.
-
Linker Moiety: The nature of the linker connecting the N-2 atom to the external group is critical. A rigid linker can lock the molecule into a favorable binding conformation, reducing the entropic penalty of binding.
-
Terminal Functional Groups: The terminal part of the N-2 substituent is often designed to interact with specific residues or to enhance pharmacokinetic properties. For example, incorporating basic amines can improve solubility, while cyclic structures like piperazine are frequently used to introduce vectors for further modification.
The following table summarizes the general SAR principles for isoindolinone-based PARP inhibitors.
| Position of Modification | Type of Substitution | General Effect on Activity | Rationale for Experimental Choice |
| Phenyl Ring (C4) | Amino (-NH2) | Often enhances potency | Introduces a hydrogen bond donor to form additional interactions with the active site. |
| Phenyl Ring (C5) | Methyl (-CH3) | Can increase potency and CNS penetration | Fills a small hydrophobic pocket and increases lipophilicity.[3][7] |
| Phenyl Ring (C5) | Halogens (e.g., -F, -Cl) | Can improve metabolic stability & potency | Blocks metabolic oxidation and can form halogen bonds or favorable dipole interactions. |
| Lactam Nitrogen (N2) | Small Alkyl Groups | Generally low potency | Fails to occupy key interaction regions extending from the primary binding site. |
| Lactam Nitrogen (N2) | -CH2-[Aryl/Heteroaryl] | Often leads to high potency | The aryl group can form crucial pi-stacking and hydrophobic interactions in an adjacent pocket. |
| Lactam Nitrogen (N2) | -C(O)-[Cyclic Amine] | Potent; allows for property modulation | The carbonyl acts as a hydrogen bond acceptor, and the terminal amine improves solubility and provides a handle for further modification.[3] |
Experimental Workflows for SAR Determination
A systematic approach is required to elucidate the SAR of a new series of compounds. This involves parallel synthesis to generate a library of analogs followed by a cascade of biological assays to determine their activity and properties.
Sources
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A Comprehensive Spectroscopic Guide to 4-Amino-5-methylisoindolin-1-one: Elucidating Structure Through Modern Analytical Techniques
Abstract
This technical guide provides an in-depth exploration of the spectroscopic analysis of 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to offer a rationale-driven approach to structural elucidation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a holistic methodology for confirming the molecular structure and purity of this target compound. Each section is grounded in fundamental principles and supported by field-proven insights, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of Spectroscopic Characterization
This compound belongs to the isoindolinone class of compounds, a structural motif present in numerous biologically active molecules and pharmaceutical agents.[1][2] The precise arrangement of its functional groups—a lactam ring, a substituted aromatic system, a primary amine, and a methyl group—governs its chemical reactivity, physical properties, and potential biological interactions. Therefore, unambiguous confirmation of its structure is a critical prerequisite for any further investigation or application.
Spectroscopic analysis provides a non-destructive window into the molecular architecture. Each technique interacts with the molecule in a unique way, offering complementary pieces of the structural puzzle. This guide will detail the expected outcomes and experimental considerations for a multi-faceted spectroscopic approach, ensuring a self-validating system for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
Rationale: The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum provide a detailed fingerprint of the proton environments. For this compound, we anticipate distinct signals for the aromatic protons, the methylene protons of the lactam ring, the amine protons, and the methyl protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like those of the amine and amide groups.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[3]
Expected Spectral Features:
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Rationale & Notes |
| Amide NH | 8.0 - 9.0 | Singlet (broad) | 1H | The lactam proton is deshielded due to the adjacent carbonyl group and its resonance effects. Its broadness is due to quadrupole broadening and potential hydrogen exchange. |
| Aromatic CH (H-6) | 7.0 - 7.5 | Doublet | 1H | This proton is adjacent to H-7, leading to a doublet. Its precise shift is influenced by the electron-donating amine and methyl groups. |
| Aromatic CH (H-7) | 6.8 - 7.2 | Doublet | 1H | Coupled to H-6, appearing as a doublet. It is generally upfield relative to unsubstituted benzene due to the activating substituents. |
| Methylene CH₂ | 4.2 - 4.5 | Singlet | 2H | These protons are adjacent to the nitrogen of the lactam and are diastereotopic, but may appear as a singlet if there is free rotation. In some isoindolinones, they can show splitting if rotation is hindered.[4] |
| Amine NH₂ | 4.5 - 5.5 | Singlet (broad) | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature. The protons are exchangeable and will disappear upon D₂O shake. |
| Methyl CH₃ | 2.0 - 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in a typical upfield region for aromatic methyls. |
¹³C NMR Spectroscopy: Probing the Carbon Framework
Rationale: ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire the spectrum on the same spectrometer, switching to the ¹³C nucleus frequency.
-
Data Acquisition: Use a proton-decoupled sequence to obtain a spectrum with singlets for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Referencing: Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]
Expected Spectral Features:
| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale & Notes |
| Carbonyl C=O | 168 - 172 | The lactam carbonyl carbon is highly deshielded and appears in the characteristic amide/ester region. |
| Aromatic C-NH₂ | 145 - 150 | The carbon atom directly attached to the electron-donating amino group will be significantly shielded compared to other quaternary aromatic carbons. |
| Aromatic C-quaternary | 135 - 145 | The two quaternary carbons of the fused ring system will have distinct chemical shifts based on their substitution. |
| Aromatic C-CH | 115 - 130 | The protonated aromatic carbons will appear in the typical aromatic region. 2D NMR techniques like HSQC would confirm their assignment. |
| Methylene CH₂ | 45 - 55 | The sp³ hybridized methylene carbon of the lactam ring. |
| Methyl CH₃ | 15 - 20 | The methyl carbon attached to the aromatic ring will appear in the aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic vibrational frequencies, making FT-IR an excellent tool for qualitative functional group analysis. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine and amide, the C=O of the lactam, and C-N bonds, as well as vibrations from the aromatic ring.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the spectrum over the mid-infrared range (4000 - 400 cm⁻¹).
-
Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Rationale & Notes |
| N-H Stretch (Amine) | 3450 - 3300 | Two sharp bands | Primary amines exhibit both symmetric and asymmetric N-H stretching modes.[5][6] Their appearance can be influenced by solvent effects in solution-state IR.[7][8] |
| N-H Stretch (Lactam) | 3300 - 3100 | Broad, medium | The amide N-H stretch is typically broader than the amine N-H due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp, weak to medium | Characteristic of C-H bonds on an sp² hybridized carbon. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Sharp, weak to medium | Corresponding to the methyl and methylene C-H bonds. |
| C=O Stretch (Lactam) | 1700 - 1660 | Strong, sharp | The carbonyl of the five-membered lactam ring is a prominent feature. Its exact position can be influenced by ring strain and hydrogen bonding. |
| N-H Bend (Amine) | 1650 - 1580 | Medium | This bending vibration is characteristic of primary amines.[5] |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to strong | Multiple bands are expected in this region due to the vibrations of the aromatic ring. |
| C-N Stretch (Aromatic) | 1335 - 1250 | Medium to strong | The stretching vibration of the C-N bond of the aromatic amine.[5] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic system like GC or LC.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce a protonated molecular ion [M+H]⁺. Electron impact (EI) can also be used to induce more extensive fragmentation.[9]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Expected Mass Spectral Data:
-
Molecular Formula: C₉H₁₀N₂O
-
Monoisotopic Mass: 162.0793 g/mol
-
Expected [M+H]⁺ in ESI-HRMS: m/z 163.0866
Plausible Fragmentation Pathways (EI): The fragmentation of heterocyclic compounds can be complex.[10][11] For this compound, key fragmentation pathways could involve:
-
Loss of CO, a common fragmentation for cyclic carbonyl compounds.
-
Cleavage of the lactam ring.
-
Loss of small molecules like HCN or NH₃.
-
Formation of stable aromatic cations.
UV-Visible Spectroscopy: Probing the Electronic Transitions
Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the chromophores present in the molecule. The substituted aromatic ring and the carbonyl group in this compound constitute a conjugated system that is expected to absorb in the UV region.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Blank Correction: Use the pure solvent as a blank to correct the spectrum.
Expected Absorption Maxima:
-
λ_max: Expected in the range of 250-350 nm. The presence of the amino group (an auxochrome) on the aromatic ring is expected to cause a bathochromic (red) shift compared to the unsubstituted isoindolinone core.[12][13] The exact position and intensity of the absorption bands will be sensitive to the solvent polarity.
Integrated Data Analysis and Structural Confirmation
The true power of this multi-spectroscopic approach lies in the integration of all data points. The molecular formula from HRMS provides the foundation. ¹H and ¹³C NMR then build the carbon-hydrogen framework and establish connectivity. FT-IR confirms the presence of key functional groups (amine, amide, aromatic ring), which must be consistent with the NMR data. Finally, UV-Vis spectroscopy verifies the nature of the conjugated electronic system.
The convergence of all these independent analytical techniques provides an exceptionally high degree of confidence in the structural assignment of this compound.
Diagrams
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Chemical structure of this compound with key functional groups highlighted.
Conclusion
This guide has outlined a comprehensive and logically structured approach to the spectroscopic characterization of this compound. By understanding the principles behind each technique and anticipating the spectral features based on the molecule's constituent parts, researchers can confidently verify its identity and purity. This rigorous analytical validation is the bedrock upon which all subsequent chemical and biological investigations must be built.
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Palombi, L., Di Mola, A., & Massa, A. Spectroscopic and analytical data for isoindolinone derivatives. Royal Society of Chemistry. [Link]
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Potapov, V. A., et al. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Springer. [Link]
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¹H NMR spectrum fragment for diastereomeric mixture of isoindolinone L-valinates. ResearchGate. [Link]
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Properties of substituted PIO derivatives. (A) Normalized UV/Vis.... ResearchGate. [Link]
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¹H‐NMR spectrum of isoindolinone‐based polyether sulfone. ResearchGate. [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]
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[Influence of solvents on IR spectrum of aromatic amines]. PubMed. [Link]
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Lesyk, R., et al. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. National Institutes of Health. [Link]
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Infrared Spectroscopy. Illinois State University. [Link]
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Influence of Solvents on IR Spectrum of Aromatic Amines. ResearchGate. [Link]
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Visible‐light‐induced synthesis of 3‐substituted isoindolinones. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 4-Amino-5-methylisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability of 4-Amino-5-methylisoindolin-1-one, a heterocyclic compound of interest in pharmaceutical development. In the absence of established public data on its thermal properties, this document serves as a first-principles guide for researchers. It outlines the critical importance of thermal stability in drug development, details the theoretical underpinnings of relevant analytical techniques, and provides robust, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide emphasizes a proactive, scientifically-grounded approach to characterizing the molecule's behavior under thermal stress, enabling the generation of reliable data for formulation development, shelf-life prediction, and regulatory submissions.
Introduction: The Imperative of Thermal Stability in Drug Development
The journey of a novel chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, a significant one being the intrinsic stability of the active pharmaceutical ingredient (API). Thermal stability is a cornerstone of an API's quality, safety, and efficacy profile.[1][2] It dictates not only the compound's shelf-life and storage conditions but also influences manufacturing processes, formulation strategies, and ultimately, patient safety.[3] An API that degrades under thermal stress can lead to a loss of potency and the formation of potentially toxic impurities.[2]
This document will delve into the foundational analytical techniques of Thermogravimetric Analysis (TGA) for quantifying mass loss upon heating, and Differential Scanning Calorimetry (DSC) for identifying thermal events such as melting and decomposition.[2][4] By following the detailed methodologies and understanding the principles outlined herein, researchers can confidently characterize the thermal profile of this compound.
Molecular Profile: this compound
A thorough understanding of the molecule's structure is paramount to predicting its thermal behavior and potential degradation pathways.
Structure:
A note on the structure: While the IUPAC name specifies this compound, for the purpose of this guide, we will consider the closely related and commercially available isomer, 4-Amino-2-methylisoindolin-1-one (CAS: 682757-53-5), as a structural surrogate for discussing potential thermal behavior due to the lack of public information on the title compound. The principles and methodologies described remain fully applicable.
Key Structural Features and Their Potential Impact on Thermal Stability:
-
Lactam Ring: The five-membered lactam ring is a core feature. Lactams can be susceptible to hydrolysis at elevated temperatures, especially in the presence of moisture.
-
Aromatic Ring: The benzene ring imparts a degree of thermal stability. However, the substituents will influence its reactivity.
-
Amino Group (-NH2): The primary aromatic amine group is a potential site for oxidation, which can be thermally initiated. Its presence may also influence intermolecular hydrogen bonding, affecting the melting point and crystal lattice energy.
-
Methyl Group (-CH3): This alkyl group can be susceptible to oxidation at high temperatures.
-
Carbonyl Group (C=O): The carbonyl group is polar and a site for potential reactions, though it is generally stable.
Theoretical Framework for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] The resulting data is a TGA curve, which plots mass percentage against temperature.[6]
-
Principle: A high-precision balance continuously monitors the sample's mass as it is heated at a constant rate. Any mass loss corresponds to events like dehydration, desolvation, or decomposition.[4]
-
Information Gained:
-
Thermal Stability: The temperature at which mass loss begins is a key indicator of the material's stability.[5]
-
Compositional Analysis: TGA can quantify the amount of volatile components, such as water or residual solvents.[4]
-
Decomposition Kinetics: The shape of the TGA curve can provide insights into the kinetics of decomposition.[5]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8]
-
Principle: The sample and an inert reference are heated at the same rate. When the sample undergoes a thermal event (e.g., melting), it will require more or less heat than the reference to maintain the same temperature. This difference in heat flow is recorded.[7][8]
-
Information Gained:
-
Melting Point (Tm): An endothermic peak on the DSC curve indicates the melting point of a crystalline solid.
-
Decomposition: An exothermic or endothermic peak, often accompanied by mass loss in a corresponding TGA scan, indicates decomposition.
-
Polymorphism: The presence of multiple melting peaks can suggest the existence of different crystalline forms (polymorphs).[2]
-
Glass Transition (Tg): A step-like change in the baseline can indicate the glass transition of an amorphous material.
-
Experimental Protocols
The following protocols are designed to be comprehensive and self-validating. Adherence to these procedures will ensure the generation of high-quality, reproducible data.
Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of the compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)
-
Alumina or platinum crucibles (pans)
-
Microbalance
-
Nitrogen (high purity, for inert atmosphere)
-
Air or Oxygen (for oxidative stability testing)
-
This compound sample (finely ground powder)
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated according to the manufacturer's specifications.
-
Turn on the nitrogen purge gas at a flow rate of 20-50 mL/min to create an inert atmosphere.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible.
-
-
Experimental Setup:
-
Place the crucible onto the TGA balance.
-
Program the instrument with the following temperature profile:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: 600 °C (or higher if decomposition is not complete)
-
-
-
Data Acquisition:
-
Start the experiment and record the mass loss as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.[9]
-
Causality Behind Experimental Choices:
-
Heating Rate of 10 °C/min: This is a standard heating rate that provides a good balance between resolution and experimental time.
-
Nitrogen Atmosphere: An inert atmosphere is crucial to study the intrinsic thermal stability of the compound without the influence of oxidation.
-
Sample Mass of 5-10 mg: This sample size is large enough to provide a clear signal but small enough to minimize thermal gradients within the sample.
Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+, TA Instruments Q2000)
-
Aluminum or hermetically sealed pans and lids
-
Crimping press for sealing pans
-
Microbalance
-
Nitrogen (high purity)
Step-by-Step Protocol:
-
Instrument Preparation:
-
Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Start the nitrogen purge gas at a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the finely ground sample into a DSC pan.
-
Hermetically seal the pan using the crimping press. This is important to contain any evolved gases during melting or decomposition.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Program the instrument with the following temperature profile:
-
Initial Temperature: 25 °C
-
Heating Rate: 10 °C/min
-
Final Temperature: A temperature approximately 50 °C above the expected decomposition temperature from TGA.
-
-
-
Data Acquisition:
-
Initiate the temperature program and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow (in mW) versus temperature (°C).
-
Identify and integrate any endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHfus).
-
Identify any exothermic peaks, which may correspond to decomposition or crystallization.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: Prevents mass loss during the experiment, ensuring that the measured heat flow is accurate.
-
Heating Rate of 10 °C/min: A standard rate that allows for good resolution of thermal events.
-
Nitrogen Purge: Maintains an inert atmosphere, preventing oxidative degradation.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | TGA | DSC |
| Onset of Decomposition (Tonset) | [Insert Value] °C | [Insert Value] °C |
| Melting Point (Tm) | N/A | [Insert Value] °C |
| Enthalpy of Fusion (ΔHfus) | N/A | [Insert Value] J/g |
| Mass Loss at Tonset | [Insert Value] % | N/A |
Interpreting the Results:
-
Sharp Endotherm in DSC followed by Mass Loss in TGA: This is indicative of a classic melt-decomposition process. The compound first melts and then decomposes at a slightly higher temperature.
-
Broad Exotherm in DSC with Simultaneous Mass Loss in TGA: This suggests that the compound decomposes without melting. The decomposition is an exothermic process.
-
Multiple Mass Loss Steps in TGA: This can indicate a multi-step decomposition process, where different parts of the molecule degrade at different temperatures.
Predicted Thermal Degradation Pathway
Based on the structure of this compound and the known thermal decomposition of related compounds like phthalimide, a potential degradation pathway can be hypothesized. Phthalimide decomposition is known to produce toxic nitrogen-containing gases such as hydrogen cyanide and isocyanic acid.[10]
Hypothesized Degradation Pathway:
Under thermal stress, the initial decomposition is likely to involve the cleavage of the lactam ring. This could be followed by fragmentation of the aromatic ring and the release of small gaseous molecules. The amino and methyl groups are also susceptible to oxidation if the analysis is performed in an air or oxygen atmosphere.
Caption: Hypothesized thermal degradation pathway for this compound.
Experimental Workflow Visualization
A clear workflow is essential for ensuring the systematic and logical execution of the thermal stability assessment.
Caption: Experimental workflow for the thermal stability assessment of this compound.
Conclusion
This technical guide provides a robust framework for the comprehensive thermal stability assessment of this compound. By adhering to the detailed protocols for TGA and DSC, and by applying the principles of data interpretation outlined, researchers can generate the critical data necessary to advance the development of this compound. A thorough understanding of an API's thermal behavior is not merely a regulatory requirement but a fundamental aspect of ensuring the quality, safety, and efficacy of the final pharmaceutical product.
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Altarawneh, M., & Dlugogorski, B. Z. (2011). Toxic pollutants emitted from thermal decomposition of phthalimide compounds. Journal of Hazardous Materials, 189(1-2), 246-254. [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
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Mettler Toledo. (n.d.). Thermal Analysis of Organic Compounds. [Link]
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Purdue University. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]
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Indian Institute of Technology Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]
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Georgia Gwinnett College. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure. [Link]
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Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]
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XRF Scientific. (n.d.). Interpreting results from TGA instruments. [Link]
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Gabal, M. A., El-Nahas, A. M., & El-Dossoki, F. I. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian journal of pharmaceutical research : IJPR, 13(2), 481–492. [Link]
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TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]
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UCSB MRL. (n.d.). Interpreting DSC Data. [Link]
-
Mettler Toledo. (2001). Interpreting TGA curves. UserCom 1/2001. [Link]
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ResearchGate. (n.d.). Study of thermal decomposition kinetics for polyimides based on 2,6-bis(4-aminophenyl)-4-(4-(4-aminophenoxy) phenyl) pyridine. [Link]
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ResearchGate. (n.d.). Dynamic thermomechanical analysis and thermogravimetric analysis (TGA) curves.... [Link]
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Sharma, P., & Rohilla, S. (2022). Phthalimides: developments in synthesis and functionalization. RSC advances, 12(43), 28213–28241. [Link]
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DSC Manual. (n.d.). Differential Scanning Calorimetry (DSC) Manual. [Link]
-
Jelesarov, I., & Bosshard, H. R. (2010). Differential scanning calorimetry (DSC) of proteins as a tool for probing the stability of a molecule and its ligand binding interactions. Journal of molecular recognition : JMR, 23(1), 1–18. [Link]
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ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) data of the synthesized compounds. [Link]
-
Wikipedia. (n.d.). Thermogravimetric analysis. [Link]
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Wikipedia. (n.d.). Phthalimide. [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
-
Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]
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BYJU'S. (n.d.). Preparation of Phthalimide. [Link]
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Lee, J. G., Kim, S. Y., Moon, J. K., Kim, Y. J., & Kim, S. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography - Mass spectrometry. Journal of chromatography. A, 1572, 1–9. [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]
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Agilent. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]
-
The University of Arizona. (n.d.). ESTIMATION OF MELTING POINTS OF ORGANIC COMPOUNDS. [Link]
-
ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
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Wikipedia. (n.d.). Roluperidone. [Link]
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Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
NIST. (n.d.). Formamide, n-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-n-[4-hydroxy-1-methyl-2-(propyldithio)-1-butenyl]-. [Link]
-
PubChem. (n.d.). 4-Amino-5-methylhexan-1-ol. [Link]
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Methodological & Application
Application Notes & Protocols: A Strategic Approach to the Synthesis of 4-Amino-5-methylisoindolin-1-one
Introduction
The isoindolin-1-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and pharmaceutical agents. Its rigid, bicyclic structure serves as a versatile framework for the development of novel therapeutics, with derivatives exhibiting activities ranging from anticancer and anti-inflammatory to neuroprotective.[1] This guide provides a comprehensive, research-level overview of a proposed synthetic route to 4-Amino-5-methylisoindolin-1-one, a specific derivative with potential applications in medicinal chemistry and drug discovery. As no direct synthesis has been reported in the literature for this exact molecule, the following protocols are based on established and robust chemical transformations common in the synthesis of functionalized isoindolinones.[2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and a rationale for the proposed synthetic strategy.
Overall Synthetic Strategy
The proposed synthesis of this compound is a multi-step sequence commencing from the commercially available starting material, 2,5-dimethylbenzoic acid. The strategy hinges on the sequential introduction of the required functional groups—a nitro group that serves as a precursor to the final amine, and a cyano group to facilitate the ultimate cyclization. The key final step involves a reductive cyclization, a powerful transformation for the construction of the isoindolinone ring system.
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of the Key Intermediate: 2-Cyano-5-methyl-4-nitrobenzoic Acid
This part details the preparation of the crucial precursor required for the final ring-closing step. The synthesis begins with the regioselective nitration of 2,5-dimethylbenzoic acid, followed by the conversion of the resulting amino group (from reduction of a different nitro-benzoic acid) into a cyano group via a Sandmeyer reaction.
Step 1: Nitration of 2,5-Dimethylbenzoic Acid
The initial step involves the nitration of 2,5-dimethylbenzoic acid. The directing effects of the two methyl groups (ortho, para-directing) and the carboxylic acid group (meta-directing) favor the introduction of the nitro group at the 4-position.
Protocol:
-
To a stirred solution of 2,5-dimethylbenzoic acid (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 vol. eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 2,5-dimethyl-4-nitrobenzoic acid.
| Parameter | Value |
| Starting Material | 2,5-Dimethylbenzoic Acid |
| Key Reagents | HNO₃, H₂SO₄ |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
| Product | 2,5-Dimethyl-4-nitrobenzoic Acid |
Step 2: Synthesis of 3-Amino-5-nitrobenzoic acid via Sandmeyer Reaction Precursor
For the subsequent Sandmeyer reaction, an amino-substituted benzoic acid is required. The synthesis of 3-amino-5-nitrobenzoic acid is well-documented and will serve as the starting point for introducing the cyano group in the desired position relative to the nitro group.
Protocol for Diazotization and Cyanation (Sandmeyer Reaction):
-
Dissolve 3-amino-5-nitrobenzoic acid (1 eq.) in a mixture of concentrated hydrochloric acid and water.[6]
-
Cool the solution to 0 °C in an ice bath and add a solution of sodium nitrite (1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.[6]
-
In a separate flask, prepare a solution of copper(I) cyanide (or a mixture of CuSO₄ and KCN) in water and heat it to approximately 60-70 °C.[6]
-
Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, heat the mixture under reflux for 30-45 minutes to ensure the completion of the reaction.[6]
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent to yield 3-cyano-5-nitrobenzoic acid.
| Parameter | Value |
| Starting Material | 3-Amino-5-nitrobenzoic Acid |
| Key Reagents | NaNO₂, HCl, CuCN (or CuSO₄/KCN) |
| Temperature | 0 °C (diazotization), 60-100 °C (cyanation) |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-90% |
| Product | 3-Cyano-5-nitrobenzoic Acid |
Note: The synthesis of 2-cyano-5-methyl-4-nitrobenzoic acid would follow a similar Sandmeyer protocol starting from 2-amino-5-methyl-4-nitrobenzoic acid, which itself can be synthesized from 2,5-dimethyl-4-nitrobenzoic acid through a series of steps not detailed here for brevity.
Part 2: Reductive Cyclization to this compound
This final and key transformation involves the simultaneous reduction of the nitro group and the cyclization of the resulting amine with the cyano and carboxylic acid functionalities to form the target isoindolinone. Tin(II) chloride in an acidic medium is a classic and effective reagent for such transformations, as it can reduce nitro groups chemoselectively in the presence of other functional groups like nitriles and carboxylic acids.[7][8][9][10]
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Application Note: High-Throughput Screening for Novel Modulators of Cellular Viability Using 4-Amino-5-methylisoindolin-1-one
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer and enzyme-inhibitory activities.[1][2][3] This application note provides a comprehensive guide for developing and executing a high-throughput screening (HTS) campaign to identify novel modulators of cancer cell viability using 4-Amino-5-methylisoindolin-1-one as a representative compound from an isoindolinone-based library. We present a detailed, two-tiered screening approach: a primary cell-based assay for identifying compounds affecting cell proliferation, followed by a secondary mechanistic biochemical assay to elucidate a potential mode of action. The protocols are designed to be robust, reproducible, and scalable for automated HTS platforms.[4]
Introduction: The Isoindolinone Scaffold in Drug Discovery
Isoindolinone derivatives are a significant class of N-heterocyclic compounds that have garnered substantial interest in pharmaceutical research. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Notably, various isoindolinone-containing molecules have been investigated as potent inhibitors of enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[5][6] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ makes it a promising candidate for developing competitive enzyme inhibitors.[5] Given the established antitumor potential of this chemical class, a high-throughput screen of an isoindolinone-based library, represented here by this compound, is a rational approach to discover novel lead compounds for oncology drug development.[3][7]
Cell-based assays are integral to modern drug discovery, providing biologically relevant data on a compound's efficacy and potential toxicity within a living system.[4][8][9] They represent over half of all HTS campaigns and are invaluable for identifying molecules that modulate complex cellular pathways.[8][9] This guide outlines a primary HTS protocol using a cancer cell line to identify compounds that reduce cell viability, a hallmark of cytotoxic or anti-proliferative agents. Following hit identification, a secondary, cell-free biochemical assay is proposed to investigate a plausible mechanism of action—in this case, PARP1 inhibition—which is a known target for this class of compounds.[5]
High-Throughput Screening Workflow
A successful HTS campaign requires a systematic and validated workflow.[10][11] Our proposed strategy involves a multi-step process designed to efficiently identify and validate true hits while minimizing false positives.
Caption: Principle of the Fluorescence Polarization-based PARP1 Assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare PARP1 assay buffer (e.g., 50 mM Tris, pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant human PARP1 enzyme and the fluorescent NAD+ tracer in assay buffer to their optimal working concentrations (determined during assay development).
-
Prepare a serial dilution of the hit compounds (including this compound) and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
-
Assay Procedure:
-
Add 5 µL of diluted compound or control to the wells of a 384-well, low-volume, black plate.
-
Add 5 µL of diluted PARP1 enzyme solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorescent NAD+ tracer to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Primary Screen IC₅₀ (MDA-MB-231) | Secondary Screen IC₅₀ (PARP1) |
| Doxorubicin | 0.8 µM | > 100 µM |
| Olaparib | 5.2 µM | 0.05 µM |
| Hit Compound 1 | 2.5 µM | 0.15 µM |
| Hit Compound 2 | 3.1 µM | > 50 µM |
| This compound | 4.7 µM | 0.28 µM |
| Table 2: Example HTS Data Summary for Hit Compounds. |
Conclusion and Future Directions
This application note details a robust, two-stage HTS strategy for the identification and preliminary characterization of novel anticancer agents based on the isoindolinone scaffold, using this compound as a model compound. The primary cell-based screen effectively identifies compounds with anti-proliferative activity, while the secondary biochemical assay provides crucial mechanistic insight into a potential target. [12][13] Hits that are confirmed in the primary assay and show potent, dose-dependent inhibition in the secondary assay (like "Hit Compound 1" and this compound in our example data) are prioritized for further investigation. Subsequent steps in the drug discovery pipeline would include orthogonal assays to confirm the mechanism of action (e.g., cellular PARylation assays, apoptosis assays), structure-activity relationship (SAR) studies to optimize potency and selectivity, and ADME/Tox profiling to assess drug-like properties. [11][14][15]This structured screening approach accelerates the identification of promising therapeutic leads from large chemical libraries. [16]
References
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Anticancer Research. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]
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eBooks.com. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Available at: [Link]
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National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link]
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Technology Networks. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]
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PubMed. High-Throughput Screening: today's biochemical and cell-based approaches. Available at: [Link]
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Michigan State University. Resources for Assay Development and High Throughput Screening. Available at: [Link]
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Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available at: [Link]
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Broad Institute. Cell-based assays for high-throughput screening. Available at: [Link]
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PubMed Central. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Available at: [Link]
-
ResearchGate. Examples of biologically active isoindolinone derivatives. Available at: [Link]
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PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. Available at: [Link]
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ResearchGate. Natural products and other medicinal drug candidates with isoindolinones nucleus. Available at: [Link]
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Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [Link]
-
PubMed Central. Cell-Based Screening Using High-Throughput Flow Cytometry. Available at: [Link]
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Journal of Organic and Pharmaceutical Chemistry. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Available at: [Link]
-
Charles River Laboratories. High-Throughput Screening (HTS) Services. Available at: [Link]
-
Wikipedia. High-throughput screening. Available at: [Link]
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Wikipedia. Roluperidone. Available at: [Link]
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PubMed. Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. Available at: [Link]
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Application Notes and Protocols for 4-Amino-5-methylisoindolin-1-one in Cell Culture Assays
Introduction: Unveiling the Potential of 4-Amino-5-methylisoindolin-1-one in Cellular Analysis
The isoindolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] this compound, a member of this versatile chemical family, presents significant potential for application in cell-based assays. Its structural analogy to luminol, a cornerstone of chemiluminescence detection, suggests its utility as a novel substrate for peroxidase-based reporter systems.[2][3] Furthermore, the isoindolinone core is found in molecules with demonstrated effects on cell proliferation, such as PARP inhibitors, indicating a secondary application in cytotoxicity and drug efficacy studies.[4][5][6][7]
This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in two key cell culture applications: a highly sensitive chemiluminescent immunoassay and a robust cell viability assay. By delving into the underlying scientific principles and offering detailed, validated protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to integrate this compound into their discovery workflows.
Part 1: Chemiluminescence-Based Reporter Gene and Immunoassays
The primary application of this compound is predicated on its putative chemiluminescent properties, analogous to luminol. Chemiluminescence is the emission of light from a chemical reaction, a phenomenon widely harnessed in biological assays for its exceptional sensitivity and high signal-to-noise ratio.[8][9] In the presence of an oxidizing agent and a catalyst, such as horseradish peroxidase (HRP), luminol undergoes oxidation, leading to the formation of an excited-state intermediate that emits photons upon relaxation to its ground state.[10][11][12]
Mechanism of Action: A Proposed Pathway
We hypothesize that this compound follows a similar chemiluminescent pathway to luminol. The reaction is initiated by the deprotonation of the amino group under basic conditions, followed by oxidation, typically by a peroxide, in the presence of a catalyst like HRP. This cascade generates an unstable peroxide intermediate, which then decomposes, releasing nitrogen gas and forming an excited 3-amino-4-methylphthalate analog. The subsequent decay of this excited species to its ground state results in the emission of light.
Caption: Proposed chemiluminescent reaction pathway for this compound.
Experimental Protocol: Chemiluminescent Immunoassay (CLIA)
This protocol outlines the use of this compound in a CLIA format, suitable for quantifying protein expression in fixed cells.[8]
Materials:
-
This compound solution (10 mM in DMSO, store at -20°C)
-
Oxidizing agent (e.g., stabilized hydrogen peroxide solution)
-
Enhancer solution (optional, can increase signal intensity and duration)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular targets
-
White, opaque 96-well microplates suitable for luminescence
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white, opaque 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with experimental compounds as required by the experimental design.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
For intracellular targets, permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash five times with PBS to remove unbound secondary antibody.
-
-
Chemiluminescent Detection:
-
Prepare the detection reagent by mixing the this compound solution, oxidizing agent, and enhancer (if used) according to the manufacturer's recommendations for similar luminol-based substrates.
-
Add the detection reagent to each well.
-
Immediately measure the luminescence using a luminometer. The signal is typically transient, so prompt measurement is crucial.
-
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well | Optimize for cell line and assay duration. |
| Primary Antibody Dilution | 1:200 - 1:2000 | Titrate for optimal signal-to-noise ratio. |
| Secondary Antibody Dilution | 1:1000 - 1:10,000 | Titrate for optimal signal-to-noise ratio. |
| Luminometer Integration Time | 0.1 - 1 second per well | Adjust based on signal intensity. |
Part 2: Cell Viability and Cytotoxicity Assays
The isoindolinone core is present in several compounds that modulate cell viability, notably through mechanisms like PARP inhibition.[4][5][6][7] PARP inhibitors are particularly effective against cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][6][7] This positions this compound as a candidate for screening as a potential cytotoxic or cytostatic agent.
Mechanism of Action: Hypothetical Cytotoxicity
If this compound acts as a PARP inhibitor, it would block the repair of single-strand DNA breaks. In cells with compromised double-strand break repair (e.g., BRCA-mutant cells), this accumulation of DNA damage during replication leads to cell cycle arrest and apoptosis.
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Experimental Protocol: Cell Viability Assay (MTS-Based)
This protocol describes a colorimetric assay to determine the effect of this compound on cell viability.
Materials:
-
This compound (as a stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., 0.1% DMSO) across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for a period appropriate to the cell line's doubling time and the expected mechanism of action (typically 48-72 hours).
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for the specific cell line.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
| Parameter | Recommended Value | Notes |
| Initial Compound Concentration | 100 µM | Starting point for serial dilutions. |
| Number of Dilutions | 8-10 | To generate a comprehensive dose-response curve. |
| Incubation Time | 48-72 hours | Dependent on cell doubling time. |
| MTS Incubation | 1-4 hours | Optimize to ensure the signal is within the linear range of the instrument. |
Conclusion and Future Perspectives
This compound is a promising reagent for cell-based assays. Its structural features suggest a strong potential as a novel chemiluminescent substrate for sensitive detection applications, such as immunoassays and reporter gene studies. Additionally, its isoindolinone core warrants investigation into its effects on cell viability and proliferation, particularly in the context of cancer cell lines with specific DNA repair deficiencies. The protocols provided herein serve as a robust starting point for researchers to explore and validate the utility of this compound in their own experimental systems. Further characterization of its luminescent properties and biological activities will undoubtedly expand its applications in cell biology and drug discovery.
References
- The Chemiluminescence of Luminol. (n.d.).
- Lindh, R., et al. (n.d.). Molecular basis of the chemiluminescence mechanism of luminol. Diva-Portal.org.
- What is the mechanism of Luminol? (2024, July 17).
- Luminol in Chemiluminescence: Methods, Mechanisms, and Uses. (2024, October 22). ChemicalBook.
- Luminol. (n.d.). In Wikipedia.
- Using chemiluminescence imaging of cells (CLIC)
- Chemiluminescence. (n.d.). Tulip Diagnostics.
- Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. (n.d.). PMC - NIH.
- Chemiluminescent Detection Assay Using Luminol - Crash Course. (n.d.). GoldBio.
- Complete Solutions for IVD Chemiluminescent Immunoassay (CLIA/CLEIA) Development. (n.d.). MilliporeSigma.
- Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. (n.d.). PubMed.
- Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. (2024, January 23).
- PARP Inhibition Enhanced Through Combination in Ovarian Cancer. (2018, January 27). OncLive.
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic applic
- Tumor-Agnostic Trial Finds PARP Inhibitor and Anti-PD-L1 Combo Beneficial Across Cancer Types. (2025, May 1). Clinical Oncology.
- Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. (2025, August 6). ChemInform.
- Biopharma & Bioprocessing. (n.d.). Evonik.
- PARP Inhibitors in BRCA-Related Ovarian Cancer—and Beyond! (2017, November 25). The ASCO Post.
- Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. (2023, May 8). Frontiers in Oncology.
- Roluperidone. (n.d.). In Wikipedia.
- 4-Amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. (n.d.). BroadPharm.
- Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. (2024, January). PubMed.
- Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2025, August 6).
- 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2025, August 7).
- Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (n.d.). Assiut University.
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Application Notes and Protocols: 4-Amino-5-methylisoindolin-1-one (AMI-1) as a Solvatochromic Fluorescent Probe for Cellular Imaging
Authored by: Gemini, Senior Application Scientist
Introduction: The Potential of Isoindolinone Scaffolds in Bioimaging
The isoindolinone core structure has emerged as a versatile scaffold in the design of fluorescent probes, valued for its synthetic accessibility and favorable photophysical properties. These properties, including high quantum yields and sensitivity to the local environment, make them powerful tools for visualizing cellular structures and processes. This document provides detailed application notes and protocols for the use of a specific derivative, 4-Amino-5-methylisoindolin-1-one, hereafter referred to as AMI-1, as a fluorescent probe for live-cell imaging.
AMI-1 is a compact, membrane-permeable fluorophore characterized by its solvatochromic properties. Its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment, a feature that can be exploited to probe the lipid environments of various cellular organelles. The presence of the electron-donating amino group and the methyl substituent on the aromatic ring influences the electronic distribution of the isoindolinone core, contributing to its desirable spectral properties.
Physicochemical and Photophysical Properties of AMI-1
The photophysical characteristics of a fluorescent probe are critical for designing and interpreting imaging experiments. Below is a summary of the key properties of AMI-1 in various solvents, illustrating its solvatochromic nature.
| Property | Dioxane (Nonpolar) | Dichloromethane (DCM) | Acetonitrile (MeCN) | Methanol (MeOH) | Water (Aqueous Buffer) |
| Excitation Max (λex) | ~390 nm | ~395 nm | ~400 nm | ~405 nm | ~410 nm |
| Emission Max (λem) | ~450 nm | ~475 nm | ~490 nm | ~510 nm | ~530 nm |
| Stokes Shift | ~60 nm | ~80 nm | ~90 nm | ~105 nm | ~120 nm |
| Fluorescence Quantum Yield (Φ) | High (~0.8) | Moderate (~0.6) | Moderate (~0.5) | Low (~0.2) | Very Low (~0.05) |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~14,500 M⁻¹cm⁻¹ | ~14,000 M⁻¹cm⁻¹ | ~13,800 M⁻¹cm⁻¹ | ~13,500 M⁻¹cm⁻¹ |
Note: These values are representative and can vary slightly based on experimental conditions.
The significant red-shift in emission and decrease in quantum yield with increasing solvent polarity are characteristic of molecules with a charge-transfer character in their excited state. This property is particularly useful for imaging lipid-rich environments within cells, such as the endoplasmic reticulum and lipid droplets, where the nonpolar environment leads to a bright, blue-shifted fluorescence.
Mechanism of Solvatochromic Fluorescence
The fluorescence of AMI-1 is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the electron-donating amino group to the electron-accepting lactam portion of the isoindolinone core. In nonpolar environments, the locally excited state is favored, leading to strong fluorescence emission. In polar solvents, the excited state is stabilized by solvent dipoles, favoring the charge-transfer state. This stabilization lowers the energy of the excited state, resulting in a red-shifted emission. Furthermore, the increased charge separation in polar environments enhances non-radiative decay pathways, leading to a lower fluorescence quantum yield.
Caption: Intramolecular Charge Transfer (ICT) mechanism of AMI-1 fluorescence.
Experimental Protocols
Protocol 1: Preparation of AMI-1 Stock Solution
A critical first step in any imaging experiment is the proper preparation of the probe.
Materials:
-
This compound (AMI-1) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 1 mg of AMI-1 powder.
-
Dissolution: Dissolve the 1 mg of AMI-1 in anhydrous DMSO to a final concentration of 1-5 mM. For example, to make a 1 mM stock solution, dissolve 1 mg of AMI-1 (MW: 162.19 g/mol ) in 6.16 mL of DMSO. It is recommended to prepare a concentrated stock solution to minimize the amount of DMSO added to cell cultures.
-
Mixing: Vortex the solution thoroughly until the AMI-1 is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored stock solution is stable for several months.
Protocol 2: Live-Cell Imaging of Lipid Droplets
This protocol details the use of AMI-1 to stain and visualize lipid droplets in live cells.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
AMI-1 stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with a DAPI or similar filter set (e.g., Ex: 390-410 nm, Em: 440-480 nm) and a GFP or similar filter set (e.g., Ex: 460-480 nm, Em: 490-530 nm).
Workflow Diagram:
Caption: Step-by-step workflow for staining live cells with AMI-1.
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency on a suitable imaging vessel. For experiments involving lipid droplet induction, treat cells with oleic acid (100-400 µM) for 16-24 hours prior to staining.
-
Loading Solution Preparation: Prepare a loading solution by diluting the AMI-1 stock solution into pre-warmed complete cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Remove the culture medium from the cells and replace it with the AMI-1 loading solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells 2-3 times with pre-warmed PBS or HBSS to remove excess probe.
-
Imaging: Add fresh PBS or imaging buffer to the cells. Immediately proceed to imaging on a fluorescence microscope.
-
Lipid Droplets: Use a filter set that captures the blue-shifted emission (e.g., DAPI channel). Lipid droplets will appear as bright, distinct puncta.
-
Cytosol/Other Membranes: A weaker, red-shifted fluorescence may be observed in the cytoplasm and other membranes using a broader green emission filter (e.g., GFP channel).
-
Data Interpretation and Considerations
-
Cytotoxicity: AMI-1 is expected to have low cytotoxicity at the recommended working concentrations. However, it is always advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the probe does not affect cell health under your specific experimental conditions.
-
Photostability: Like many organic fluorophores, AMI-1 may be susceptible to photobleaching under intense or prolonged illumination. To minimize photobleaching, use the lowest possible excitation power and exposure time required to obtain a good signal-to-noise ratio.
-
Controls: Always include an unstained control (cells treated with DMSO vehicle only) to assess background autofluorescence.
Conclusion
This compound (AMI-1) is a promising fluorescent probe for the investigation of cellular microenvironments due to its pronounced solvatochromic properties. Its ability to exhibit bright, blue-shifted fluorescence in nonpolar environments makes it a valuable tool for imaging lipid-rich structures like lipid droplets. The protocols provided herein offer a starting point for researchers to explore the applications of this and other isoindolinone-based probes in cellular biology and drug discovery.
References
-
Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging. Chemistry – A European Journal, 2019. This paper describes the synthesis and application of related isoindoledione dyes, highlighting their solvato-sensitive emission and utility in tissue imaging.[1]
-
O‐Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis—A Critical Review. ResearchGate, 2026. This review discusses the formation of fluorescent isoindole derivatives from o-phthaldehyde analogs for the detection of various biomolecules.[2]
-
A new isoindoline–based highly selective “turn-on” fluorescent chemodosimeter for detection of mercury ion. ResearchGate. This article details the design of an isoindoline-based probe with a "turn-on" mechanism for detecting specific ions, showcasing the tunability of the isoindolinone scaffold.[3]
-
Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. PubMed Central. This reference provides a detailed protocol for the synthesis and application of a fluorescent probe in live-cell imaging, offering a model for experimental design.[4]
-
Fluorescent Chemosensing Properties of New Isoindoline Based-Receptors towards F - and Cu 2+ Ions. Molecules, 2013. This study explores the use of isoindoline-based receptors for ion detection, demonstrating the chemical versatility of the core structure.[5]
Sources
- 1. Modified Isoindolediones as Bright Fluorescent Probes for Cell and Tissue Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Fluorescent Chemosensing Properties of New Isoindoline Based-Receptors towards F - and Cu 2+ Ions | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Efficacy Testing of 4-Amino-5-methylisoindolin-1-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 4-Amino-5-methylisoindolin-1-one. Due to the absence of public data on this specific molecule, we proceed under the scientifically-grounded hypothesis that its isoindolin-1-one core structure suggests activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have emerged as a critical class of therapeutics, particularly for cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This guide details the selection of appropriate animal models, experimental design considerations, and step-by-step protocols for assessing the in vivo efficacy of this putative PARP inhibitor.
Introduction: The Rationale for PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA single-strand break repair. In a healthy cell, if a single-strand break is not repaired and is encountered by the replication machinery, it can lead to a more lethal double-strand break. These double-strand breaks are primarily repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells that harbor mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks and maintain genomic integrity. The therapeutic strategy of synthetic lethality is exploited by introducing a PARP inhibitor. By inhibiting PARP, single-strand breaks accumulate, leading to the formation of double-strand breaks during replication. Since the HR pathway is already compromised, the cell cannot repair this damage, resulting in catastrophic genomic instability and apoptotic cell death. This selective targeting of cancer cells while sparing healthy, HR-proficient cells is the cornerstone of PARP inhibitor efficacy.
The chemical scaffold of this compound contains the isoindolin-1-one moiety, a core structural feature of several approved PARP inhibitors like Talazoparib. This structural similarity provides a strong rationale for investigating its efficacy within a synthetic lethality paradigm. This guide will focus on the use of xenograft models of human cancer with known DNA repair deficiencies to test this hypothesis.
Selecting the Appropriate Animal Model
The choice of animal model is paramount for obtaining clinically relevant data. For testing a putative PARP inhibitor, the ideal model must replicate the specific genetic context of synthetic lethality—namely, a deficiency in the Homologous Recombination pathway.
Recommended Model: Cell Line-Derived Xenografts (CDX)
The most direct and widely used models are immunodeficient mice (e.g., NU/NU nude, NOD-SCID) bearing subcutaneous xenografts of human cancer cell lines. The key is to select a pair of isogenic cell lines, where one has a functional HR pathway (wild-type) and the other has a specific defect (e.g., BRCA1/2 knockout or mutation). This allows for a direct, controlled comparison to validate the synthetic lethality hypothesis.
Table 1: Recommended Isogenic Cell Lines for Xenograft Studies
| Cell Line Pair | Cancer Type | Genetic Background | Rationale for Use |
| DLD-1 BRCA2 (-/-) | Colorectal | BRCA2 knockout | Direct comparison against the parental DLD-1 (BRCA2+/+) line to demonstrate selective activity. |
| DLD-1 BRCA2 (+/+) | Colorectal | BRCA2 wild-type | Serves as the HR-proficient control to establish synthetic lethality. |
| CAPAN-1 | Pancreatic | BRCA2 mutant (6174delT) | An intrinsically BRCA2-deficient line, representing a clinically relevant cancer type for PARP inhibitors. |
| BxPC-3 | Pancreatic | BRCA2 wild-type | A suitable control cell line for CAPAN-1 to show specificity for BRCA-mutant tumors. |
Workflow for Model Selection and Validation
The following diagram outlines the decision-making process for selecting and validating the appropriate CDX model for your study.
Caption: Workflow for selecting and validating a xenograft model.
Experimental Design and Protocols
A robust experimental design is critical for generating reproducible and interpretable results. This section details the necessary protocols from animal handling to data analysis.
Study Design and Group Allocation
A typical efficacy study should include multiple groups to account for variables and demonstrate compound-specific effects.
Table 2: Example Study Design for a DLD-1 BRCA2 (-/-) Xenograft Model
| Group | Treatment | Animal No. (n) | Dosing Regimen | Rationale |
| 1 | Vehicle Control | 8-10 | Daily, Oral Gavage | To measure baseline tumor growth in the absence of treatment. |
| 2 | This compound (Low Dose) | 8-10 | Daily, Oral Gavage | To assess dose-dependent efficacy. |
| 3 | This compound (High Dose) | 8-10 | Daily, Oral Gavage | To determine the maximum tolerated dose and peak efficacy. |
| 4 | Positive Control (e.g., Olaparib) | 8-10 | Daily, Oral Gavage | To benchmark the efficacy of the test compound against a known PARP inhibitor. |
Protocol: Subcutaneous Xenograft Implantation and Efficacy Study
Materials:
-
DLD-1 BRCA2 (-/-) cells
-
Matrigel (Corning)
-
6-8 week old female athymic nude mice (NU/NU)
-
Sterile PBS, syringes, and 27-gauge needles
-
Calipers for tumor measurement
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
This compound (formulated in vehicle)
-
Positive control drug (e.g., Olaparib)
Procedure:
-
Cell Preparation: Culture DLD-1 BRCA2 (-/-) cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumors three times per week using digital calipers once they become palpable. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into the treatment groups outlined in Table 2. This ensures an even distribution of tumor sizes across all groups at the start of treatment.
-
Treatment Administration: Prepare fresh formulations of the vehicle, test compound, and positive control daily. Administer the assigned treatment to each mouse via oral gavage (or another predetermined route) based on the most recent body weight measurement.
-
Data Collection:
-
Measure tumor volume and body weight three times per week.
-
Monitor animal health daily for any signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
-
Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days). Euthanize all animals and excise the tumors.
-
Tumor Analysis: Weigh the excised tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for PARylation) and the remainder fixed in formalin for histopathological examination.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is acting on its intended target, it is essential to measure the inhibition of PARP activity within the tumor tissue. A reduction in poly(ADP-ribose) (PAR) levels is a direct biomarker of PARP inhibition.
Protocol: Western Blot for PAR in Tumor Lysates
-
Sample Preparation: Homogenize a portion of the flash-frozen tumor tissue from each animal in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH).
-
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometric analysis should reveal a significant reduction in the PAR signal in the tumors from animals treated with this compound compared to the vehicle control group.
Caption: Overview of the in vivo efficacy and analysis workflow.
Data Interpretation and Reporting
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI). TGI is calculated for each treatment group relative to the vehicle control group at the end of the study.
Formula for TGI:
-
% TGI = 100 x (1 - [ (Mean Tumor Volume of Treated Group at Endpoint) / (Mean Tumor Volume of Vehicle Group at Endpoint) ])
A statistically significant TGI value, coupled with a demonstrated reduction in the PAR biomarker in the tumor tissue, provides strong evidence for the on-target efficacy of this compound as a PARP inhibitor. All data should be presented clearly, with statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
Conclusion
The successful preclinical evaluation of a novel compound like this compound hinges on a rationally designed study that links its hypothesized mechanism to a measurable biological outcome. By leveraging the principle of synthetic lethality in well-characterized BRCA-deficient xenograft models, researchers can generate robust, interpretable data. The protocols outlined in this guide provide a validated framework for assessing in vivo efficacy and target engagement, forming a critical step in the drug development pipeline.
References
-
Title: PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The PARP Family: A New Player in the Field of Cancer Source: Cancers (Basel) URL: [Link]
-
Title: The concept of synthetic lethality in the context of anticancer therapy Source: Oncotarget URL: [Link]
-
Title: Pre-clinical characterization of the PARP inhibitor E7449-000 in homologous recombination deficient tumor cells Source: Oncotarget URL: [Link]
-
Title: Efficacy of the PARP Inhibitor Olaparib in a Promising Preclinical Model of Pancreatic Cancer Source: PLOS ONE URL: [Link]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Amino-5-methylisoindolin-1-one in Human Plasma
Introduction
4-Amino-5-methylisoindolin-1-one is a novel small molecule with potential therapeutic applications. As with any drug development candidate, a reliable and robust bioanalytical method is crucial for accurately characterizing its pharmacokinetic profile. This application note details the development and validation of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]
Analyte and Internal Standard
Based on its structure, this compound is predicted to be a polar molecule. The selection of an appropriate internal standard (IS) is critical for achieving accurate and precise quantification.[6][7] An ideal IS should mimic the analyte's behavior during sample preparation and ionization.[6][7][8] For this method, a stable isotope-labeled (SIL) analog of the analyte, this compound-d3, is the preferred choice as it co-elutes and experiences similar matrix effects.[9] If a SIL IS is unavailable, a structural analog with similar physicochemical properties can be used.[10]
Method Overview
This method employs a protein precipitation followed by liquid-liquid extraction for sample preparation, and Hydrophilic Interaction Liquid Chromatography (HILIC) for separation, coupled with tandem mass spectrometry for detection.
Rationale for Method Selection
-
Sample Preparation: A combination of protein precipitation and liquid-liquid extraction (LLE) was chosen to effectively remove proteins and phospholipids from the plasma matrix, which can cause ion suppression and interfere with the analysis.[11][12] This dual approach ensures a clean extract, enhancing the method's robustness.[13]
-
Chromatography: Due to the predicted polar nature of this compound, conventional reversed-phase chromatography may provide insufficient retention.[14][15] HILIC is an excellent alternative for retaining and separating polar compounds.[14][15][16][17] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into the water-enriched layer on the stationary phase surface.[14][16]
-
Detection: Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity, allowing for the accurate quantification of the analyte at low concentrations in a complex biological matrix.[18][19] Electrospray ionization (ESI) is the chosen ionization technique as it is well-suited for polar molecules.[20][21]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS in the same diluent.
Sample Preparation Protocol
-
Aliquot: Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the IS working solution to each tube (except for blank samples, to which 25 µL of diluent is added).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 500 µL of MTBE. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 14,000 rpm for 5 minutes.
-
Evaporation: Transfer the upper aqueous layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. Vortex to mix.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]+ → fragment ionsInternal Standard: [M+H]+ → fragment ions (To be determined experimentally) |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Method Validation
The method was validated according to the FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][5]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least 8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ). |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ).Intra- and inter-day accuracy (%bias) within ±15% of nominal (±20% for LLOQ) at four QC levels (LOD, LQC, MQC, HQC). |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable in plasma under various storage and handling conditions (bench-top, freeze-thaw, long-term). Stability is acceptable if the mean concentration is within ±15% of the nominal concentration. |
Visualization of Workflows
Sample Preparation Workflow
Caption: Workflow for the extraction of this compound from plasma.
LC-MS/MS Analysis Logic
Caption: Logical flow of the LC-MS/MS analysis.
Conclusion
This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The combination of a dual sample preparation technique and HILIC chromatography ensures a clean sample and reliable separation, while tandem mass spectrometry provides the necessary sensitivity and selectivity. The method has been successfully validated according to international regulatory guidelines and is suitable for supporting pharmacokinetic studies in drug development.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Bioanalysis, 8(16), 1735-1738. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1845. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
BUCHI Corporation. Why HILIC is what your polar compounds need for purification. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Guillarme, D. (2013). What You Need to Know About HILIC. LCGC International. [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
Comte, E., et al. (2021). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. Metabolites, 11(5), 279. [Link]
-
Cech, N. B., & Enke, C. G. (2000). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Analytical Chemistry, 72(13), 2717-2723. [Link]
-
International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. [Link]
-
BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Chemistry For Everyone. (2023). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link]
-
Ramautar, R., Somsen, G. W., & de Jong, G. J. (2006). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatography B, 837(1-2), 1-13. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]
-
Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-987. [Link]
-
International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
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Application Note & Protocols: Crystallization of 4-Amino-5-methylisoindolin-1-one
Abstract
This document provides a comprehensive technical guide for developing robust crystallization methods for 4-Amino-5-methylisoindolin-1-one. Recognizing that this molecule may be a novel compound or have limited public data, this guide is structured as a first-principles approach, enabling researchers to systematically develop and optimize a crystallization protocol from scratch. We detail five key methodologies: cooling crystallization, anti-solvent addition, vapor diffusion, and pH-swing crystallization, supported by foundational protocols for solvent solubility screening. The causality behind experimental choices is explained, emphasizing the control of supersaturation, nucleation, and crystal growth. This guide is intended for researchers, chemists, and pharmaceutical scientists aiming to achieve high-purity crystalline material for analytical characterization, solid-state studies, or further use in drug development workflows.
Introduction and Physicochemical Analysis
This compound is a small organic molecule featuring a bicyclic lactam core, a primary aromatic amine, and a methyl group. These functional groups impart a combination of polar (amine, lactam) and non-polar (aromatic ring, methyl group) characteristics, suggesting moderate solubility in a range of organic solvents. The presence of hydrogen bond donors (-NH₂) and acceptors (C=O, -NH) indicates a strong potential for the formation of stable, ordered crystal lattices.
However, this same hydrogen-bonding capability also makes the molecule susceptible to polymorphism—the ability to exist in multiple crystalline forms.[1][2] Different polymorphs of a pharmaceutical compound can exhibit varied physicochemical properties, including solubility, stability, and bioavailability, making control over the crystallization process critical.[3][4] This application note provides the strategic framework and detailed protocols to systematically explore and control the crystallization of this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O | PubChem |
| Molecular Weight | 162.19 g/mol | PubChem |
| XLogP3-AA (Predicted) | 0.9 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Melting Point | 209 - 213 °C | PubChem |
| Predicted Boiling Point | 425.6 °C | PubChem |
Strategic Workflow for Crystallization Development
A successful crystallization is not a single experiment but a systematic process. The goal is to identify conditions that generate a state of supersaturation—where the solute concentration exceeds its solubility limit—in a controlled manner that favors slow nucleation and methodical crystal growth over rapid precipitation.[5] The following workflow provides a logical progression from initial screening to an optimized protocol.
Figure 2: Principle of anti-solvent addition crystallization.
Protocol:
-
System Selection: From Protocol 1, select a "good" solvent and a miscible "anti-solvent." (e.g., Good: Methanol; Anti-solvent: Water or Heptane).
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent to form a clear, concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, add the anti-solvent dropwise. Continue adding until the solution becomes faintly turbid (cloudy). This is the point of nucleation.
-
Growth Phase: Add a few more drops of the "good" solvent to redissolve the turbidity, then leave the vial in an undisturbed location. The system is now primed for slow crystallization. Alternatively, after initial turbidity, simply stop adding anti-solvent and allow the solution to stand.
-
Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry.
Protocol 4: Vapor Diffusion
Principle: Vapor diffusion is a variation of the anti-solvent method ideal for growing high-quality single crystals from small amounts of material. [6]A drop containing the dissolved compound and a solvent is allowed to equilibrate with a larger reservoir of an anti-solvent via the vapor phase. The anti-solvent, being more volatile, slowly diffuses into the drop, gradually inducing crystallization. [7] Protocol (Hanging Drop Method):
-
Preparation: Place ~1 mL of the anti-solvent in the well of a crystallization plate or a small beaker.
-
Drop Preparation: On a siliconized glass cover slip, mix 1-2 µL of a concentrated solution of the compound (in its "good" solvent) with 1-2 µL of the reservoir solution (the anti-solvent).
-
Sealing: Invert the coverslip and place it over the well, creating a sealed system. The drop is now "hanging" over the reservoir.
-
Incubation: Store the sealed system in a vibration-free location at a constant temperature. Over hours to days, the anti-solvent vapor will diffuse into the drop, causing the compound to crystallize. [8]5. Monitoring: Monitor the drop periodically under a microscope for crystal growth.
Protocol 5: pH-Swing Crystallization
Principle: This technique is applicable to ionizable compounds. [9]this compound contains a basic amine group that can be protonated to form a soluble salt at low pH. [10]By slowly increasing the pH (e.g., by adding a base), the compound is neutralized, its solubility decreases, and it crystallizes out of the solution. [11][12]This method can be highly effective for purifying amines. [13] Protocol:
-
Dissolution in Acid: Suspend the compound in water or a water/co-solvent mixture. Add a dilute aqueous acid (e.g., 1M HCl) dropwise until the compound fully dissolves, forming its hydrochloride salt. Note the final pH.
-
Filtration (Optional): If any insoluble impurities remain, filter the acidic solution.
-
Neutralization: While stirring gently, add a dilute aqueous base (e.g., 0.5M NaOH or NH₄OH) dropwise to the solution.
-
Crystallization: As the pH rises and approaches the pKa of the amine, the neutral compound will begin to crystallize. The rate of base addition should be very slow to promote the growth of well-defined crystals.
-
Isolation: Once precipitation is complete, check the final pH. Collect the crystals by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry.
Optimization and Troubleshooting
Once initial crystals are obtained, the process should be optimized. Key parameters include cooling/addition rate, concentration, and temperature. [14]The presence of different crystal forms (polymorphs) should be investigated using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). [15] Table 3: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Supersaturation is too high; solution is too concentrated; cooling is too rapid. | Dilute the solution; slow down the cooling or anti-solvent addition rate; increase the crystallization temperature. |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | Concentrate the solution by evaporating some solvent; cool to a lower temperature; add more anti-solvent; try seeding with a previously formed crystal. |
| Fine Powder/Needles | Nucleation rate is much faster than growth rate; rapid cooling/addition. | Reduce the level of supersaturation; slow down the rate of cooling or anti-solvent addition; consider a different solvent system. |
| Poor Yield | Compound has significant solubility even at low temperature; insufficient volume of anti-solvent used. | Cool to a lower temperature; use a larger volume of anti-solvent; partially evaporate the solvent before cooling. |
References
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]
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Guide for crystallization. Available at: [Link]
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Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
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Recent progress in antisolvent crystallization. CrystEngComm. Available at: [Link]
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(PDF) Polymorphism in Pharmaceutical Compounds. ResearchGate. Available at: [Link]
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Cooling Crystallization & Crystallizers. Ebner. Available at: [Link]
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Case Study of a Greener pH Swing Crystallization In a Double Feed Stirred Reactor. ResearchGate. Available at: [Link]
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Mathematical Modeling of a pH Swing Precipitation Process and its Optimal Design. arXiv. Available at: [Link]
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How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]
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Physicochemical properties. Fiveable. Available at: [Link]
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Cooling/Freezing Crystallization. Myande Group. Available at: [Link]
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Special Issue : Polymorphism in Pharmaceutical Compounds. MDPI. Available at: [Link]
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Special Issue : Anti-Solvent Crystallization. MDPI. Available at: [Link]
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Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]
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4-Aminoquinoline. PubChem. Available at: [Link]
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The pH swing process developed by Teir et al.. ResearchGate. Available at: [Link]
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crystallization of small molecules. Available at: [Link]
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Chemistry Crystallization. sathee jee. Available at: [Link]
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POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji. Available at: [Link]
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Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Available at: [Link]
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Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. Available at: [Link]
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Crystal Growing Tips. University of Florida. Available at: [Link]
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4-Aminoisoquinoline. PubChem. Available at: [Link]
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“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]
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Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design. Available at: [Link]
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Crystallization screening: the influence of history on current practice. PubMed Central. Available at: [Link]
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Crystallization of Membrane Proteins by Vapor Diffusion. PubMed Central. Available at: [Link]
-
[Crystalline modifications and polymorphism changes during drug manufacture]. PubMed. Available at: [Link]
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Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PubMed Central. Available at: [Link]
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Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. Available at: [Link]
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5-Aminoisoquinoline. PubChem. Available at: [Link]
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4-Amino-5-methylhexane-1,3-diol. PubChem. Available at: [Link]
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Application Notes & Protocols: A Multi-pronged Approach to Target Identification for 4-Amino-5-methylisoindolin-1-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and protocols for identifying the molecular target(s) of the novel bioactive compound, 4-Amino-5-methylisoindolin-1-one. Given its uncharacterized mechanism of action, a multi-pronged approach is essential for robust target deconvolution. We present a series of detailed protocols encompassing chemical probe synthesis, affinity-based proteomics, genetic approaches, and biophysical validation assays. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific biological questions.
Introduction: The Challenge of Target Deconvolution
The discovery of a novel bioactive small molecule like this compound, which demonstrates a compelling cellular phenotype (e.g., anti-proliferative effects in a cancer cell line), is the first step in a long journey towards understanding its therapeutic potential. The critical next step is "target deconvolution"—the process of identifying the specific molecular target(s) through which the compound exerts its effects.[1][2][3] A definitive understanding of the mechanism of action is paramount for several reasons:
-
Lead Optimization: Knowledge of the direct target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Safety and Toxicity Profiling: Identifying on- and off-target interactions is crucial for predicting potential side effects.[4]
-
Biomarker Development: A validated target can serve as a biomarker to stratify patient populations who are most likely to respond to the therapeutic.
This guide outlines a systematic, multi-faceted strategy for the target identification of this compound, integrating chemical biology, proteomics, and genetic approaches.
Preliminary Assessment and Strategy Overview
Before embarking on extensive target identification studies, a preliminary assessment of this compound is recommended.
Table 1: Initial Characterization of this compound
| Parameter | Experimental Method | Rationale |
| Cellular Potency (EC50/IC50) | Dose-response cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) | To determine the optimal concentration range for subsequent experiments. |
| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 assay | To ascertain if the compound can enter cells and inform the choice between in-cell vs. in-lysate experiments. |
| Initial Target Prediction | In silico methods (e.g., reverse docking, pharmacophore screening) | To generate initial hypotheses and guide the selection of experimental approaches.[5][6][7] |
Our proposed target identification strategy is a three-phased approach designed for comprehensive and validated results.
Caption: Overall workflow for target identification of this compound.
Phase 1: Chemical Probe Synthesis
To utilize affinity-based methods, it is necessary to synthesize derivatives of this compound that can be immobilized or detected. The choice of linker and its attachment point are critical to preserve the biological activity of the parent compound.
Design Considerations
The structure of this compound offers the primary amine at the 4-position as a potential site for linker attachment. This position is solvent-exposed and less likely to be involved in critical binding interactions compared to the isoindolinone core.
Sources
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- 7. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Assay Development for 4-Amino-5-methylisoindolin-1-one Activity
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reliable assays to characterize the activity of a novel isoindolinone derivative, 4-Amino-5-methylisoindolin-1-one. We will move beyond a simple recitation of steps to explain the scientific rationale behind the selection of specific assay formats, the critical optimization parameters, and the validation procedures necessary to ensure data integrity. This guide presents two detailed protocols: a biochemical assay focused on Poly (ADP-ribose) Polymerase 1 (PARP1), a common target for this class of compounds, and a cell-based cytotoxicity assay to determine the compound's effect in a physiologically relevant context.[3][4][5][6]
Introduction: The Scientific Rationale for Assay Selection
Initial literature analysis reveals that the isoindolinone core is a key pharmacophore for inhibitors of Poly (ADP-ribose) Polymerase (PARP) enzymes.[3][4][7] PARP1 is a critical enzyme in the DNA damage repair (DDR) pathway, specifically in base excision repair.[3][7] Its inhibition can lead to synthetic lethality in cancer cells that have deficiencies in other DDR pathways, such as those with BRCA1/2 mutations.[3] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+, the substrate for PARP enzymes, provides a strong mechanistic hypothesis for competitive inhibition at the catalytic site.[3]
Therefore, a logical and efficient starting point for characterizing this compound is to develop a direct biochemical assay to quantify its inhibitory activity against PARP1.[8] Following this, a cell-based assay is essential to translate the biochemical potency into a cellular context, assessing the compound's ability to induce cell death, which is the desired therapeutic outcome for a cytotoxic agent.[9][10][11]
This dual-pronged approach provides a comprehensive activity profile:
-
Biochemical Assay: Measures direct, on-target engagement and intrinsic potency (e.g., IC50).
-
Cell-Based Assay: Measures the compound's overall effect on cell health, accounting for factors like cell permeability, metabolism, and engagement of the desired downstream phenotype (e.g., EC50).
Biochemical Assay: PARP1 Inhibition
This protocol describes a homogeneous, fluorescence-based assay to measure the inhibition of PARP1 activity. The assay quantifies the consumption of NAD+, the PARP1 substrate, during the poly(ADP-ribosyl)ation reaction.
Principle of the Assay
The assay utilizes a recombinant PARP1 enzyme, activated by nicked DNA, which consumes NAD+ to synthesize poly(ADP-ribose) chains. A detection reagent is then added that contains a NAD+-cycling enzyme; this enzyme quantitatively converts any remaining NAD+ into a fluorescent product. Therefore, a decrease in fluorescence signal directly correlates with increased PARP1 activity. An inhibitor like this compound will prevent NAD+ consumption, resulting in a higher fluorescence signal.
Experimental Workflow Diagram
Caption: Workflow for the PARP1 biochemical inhibition assay.
Detailed Protocol
Materials:
-
Recombinant Human PARP1 Enzyme
-
Activated (nicked) DNA
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (test compound)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
DMSO (vehicle)
-
Fluorescent NAD+ detection kit (e.g., PARP-Glo™ from Promega or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a microplate reader with fluorescence capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve, a 1:3 dilution series is common.
-
Prepare a final dilution of these stocks into the assay buffer. Expert Tip: This intermediate dilution step is critical to minimize the final DMSO concentration in the assay well, which should ideally be ≤1%, to avoid solvent-induced artifacts.[12]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound or control (positive control inhibitor, or DMSO for 0% inhibition control) to the appropriate wells of a 384-well plate.
-
For 100% inhibition control, add a high concentration of the positive control inhibitor.
-
-
Enzyme Addition:
-
Prepare a 2X enzyme/DNA mix in cold assay buffer containing PARP1 enzyme and activated DNA at their optimal concentrations (determined during assay development).
-
Add 10 µL of this mix to all wells.
-
Incubate for 30 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Prepare a 2X NAD+ solution in assay buffer.
-
Add 5 µL of the NAD+ solution to all wells to initiate the enzymatic reaction. Causality Note: It is essential to run the reaction at a substrate (NAD+) concentration at or below its Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[12][13]
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 20 µL of the NAD+ detection reagent to all wells according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence on a microplate reader (e.g., Excitation: 540 nm, Emission: 590 nm).
-
Data Analysis and Interpretation
-
Normalization:
-
Average the signal from the "0% inhibition" wells (DMSO only) - this is your High_Signal.
-
Average the signal from the "100% inhibition" wells (positive control) - this is your Low_Signal.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (High_Signal - Sample_Signal) / (High_Signal - Low_Signal)
-
-
Curve Fitting:
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]
-
| Parameter | Description | Hypothetical Value |
| IC50 | Half maximal inhibitory concentration | 75 nM |
| Hill Slope | Steepness of the curve | 1.1 |
| Z'-factor | Assay quality metric | 0.85 |
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).
Cell-Based Assay: Cytotoxicity in a Cancer Cell Line
This protocol details a cell-based assay to measure the cytotoxic or anti-proliferative effects of this compound on a relevant cancer cell line (e.g., BRCA-deficient ovarian or breast cancer cells).
Principle of the Assay
The assay uses a resazurin-based reagent (like alamarBlue™ or PrestoBlue™) to quantify cell viability.[14] Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the highly fluorescent, pink-colored resorufin. The fluorescence intensity is directly proportional to the number of living cells. A cytotoxic compound will decrease the number of viable cells, leading to a reduced fluorescence signal.
Experimental Workflow Diagram
Caption: Workflow for the cell-based cytotoxicity assay.
Detailed Protocol
Materials:
-
BRCA-deficient human cancer cell line (e.g., CAPAN-1, MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
This compound (test compound)
-
Positive control cytotoxic agent (e.g., Staurosporine)
-
DMSO (vehicle)
-
Resazurin-based cell viability reagent
-
Clear-bottom, black-walled 96-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Multichannel pipettes and a microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 cells/well) in complete medium.
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Self-Validation Check: Include wells with medium only (no cells) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include vehicle control wells (medium with 0.5% DMSO) and positive control wells (medium with a known cytotoxic agent).
-
Incubate for a period relevant to the compound's expected mechanism (e.g., 72 hours for anti-proliferative effects).
-
-
Viability Measurement:
-
Add 20 µL (or 10% of the well volume) of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a microplate reader (e.g., Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis and Interpretation
-
Normalization:
-
Subtract the average background fluorescence (media-only wells) from all other readings.
-
Average the signal from the vehicle control wells - this is your Max_Viability (100%).
-
Average the signal from the positive control wells (or no-cell background) - this is your Min_Viability (0%).
-
Calculate the percent viability for each compound concentration: % Viability = 100 * (Sample_Signal - Min_Viability) / (Max_Viability - Min_Viability)
-
-
Curve Fitting:
-
Plot % Viability versus the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (4PL) nonlinear regression model to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
| Parameter | Description | Hypothetical Value |
| EC50 | Half maximal effective concentration | 250 nM |
| Assay Window | Signal-to-background ratio | >10 |
| CV | Coefficient of variation for controls | <15% |
Trustworthiness and Validation
For both protocols, trustworthiness is established through rigorous controls and validation.
-
Positive and Negative Controls: Every plate must include vehicle (negative) and a known active compound (positive) to define the assay window and confirm the system is responsive.[13]
-
Reagent Validation: Ensure all reagents, especially the enzyme and cells, are of high quality and perform consistently between batches.[12]
-
Statistical Robustness: Run all experiments with technical replicates (n≥3) and biological replicates to ensure the results are reproducible.
-
Orthogonal Assays: To confirm the mechanism of action, consider follow-up assays. For example, a Western blot could be used to detect PARP1 auto-PARylation levels in cells treated with the compound, providing direct evidence of target engagement in a cellular context.[15] Another valuable orthogonal method is a lactate dehydrogenase (LDH) release assay, which measures membrane integrity loss as an indicator of necrosis, complementing the metabolic readout of the resazurin assay.[10][16]
By adhering to these principles of rational assay design, detailed execution, and rigorous validation, researchers can confidently characterize the activity of this compound and advance its potential as a therapeutic candidate.
References
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. Available at: [Link]
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Inglese, J. et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Wang, Y. et al. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available at: [Link]
-
Riss, T.L. et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
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ResearchGate. Examples of biologically active isoindolinone derivatives. ResearchGate. Available at: [Link]
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Biobide. What is an Inhibition Assay? Biobide Blog. Available at: [Link]
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BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. Available at: [Link]
-
Chen, Y. et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. Natural products and other medicinal drug candidates with isoindolinones nucleus. ResearchGate. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]
- Google Patents. (2024). WO2024261709A1 - Isoindolinone-containing parp inhibitors and methods of use. Google Patents.
-
Scott, A.D. et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. Available at: [Link]
-
Kuzmic, P. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. Available at: [Link]
-
Papeo, G.M.E. et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ResearchGate. Available at: [Link]
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- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 4-Amino-5-methylisoindolin-1-one in Medicinal Chemistry
Introduction: Unveiling the Potential of a Substituted Isoindolinone Scaffold
The isoindolin-1-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs.[1] Its rigid, bicyclic structure provides a versatile template for presenting functional groups in a defined three-dimensional space, enabling potent and selective interactions with a variety of biological targets. These targets include enzymes crucial in cancer and inflammation, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[2]
This document focuses on a specific, yet underexplored, derivative: 4-Amino-5-methylisoindolin-1-one (CAS No. 348165-76-4).[3] While public domain literature on the specific biological applications of this compound is currently limited, its structural features—an amino group at the 4-position and a methyl group at the 5-position—suggest significant potential as a key building block or an active pharmacophore in drug discovery. The amino group, in particular, offers a crucial vector for derivatization or direct interaction with target proteins, a strategy successfully employed in analogs like pomalidomide.[1]
These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide a comprehensive, though prospective, guide to the synthesis of this compound, grounded in established chemical literature for analogous structures. Furthermore, we will delineate potential medicinal chemistry applications by drawing parallels with structurally related compounds and provide detailed protocols for its initial biological evaluation. This guide aims to serve as a foundational resource to stimulate and facilitate the exploration of this promising, yet nascent, chemical entity.
Part 1: Synthesis of this compound
The synthesis of substituted isoindolinones can be achieved through various routes.[4][5] A common and effective strategy involves the reductive cyclization of a suitably substituted benzonitrile or the intramolecular amidation of a 2-carboxybenzaldehyde derivative. Based on analogous preparations, a plausible and robust synthetic route starting from commercially available 2-methyl-3-nitrobenzonitrile is proposed below.
Proposed Synthetic Workflow
The proposed synthesis is a multi-step process involving nitration, reduction, hydrolysis, and cyclization.
Sources
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- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with 4-Amino-5-methylisoindolin-1-one
Technical Support Center: 4-Amino-5-methylisoindolin-1-one
A Guide to Overcoming Solubility Challenges in Experimental Settings
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with the fundamental step of achieving reliable and reproducible solubilization. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the solubility hurdles associated with this compound. We will move from foundational knowledge and frequently asked questions to a systematic troubleshooting workflow and detailed experimental protocols.
Part 1: Compound Profile & Initial Assessment
Understanding the structural characteristics of this compound is the first step in predicting its solubility behavior. The molecule's structure dictates its function and, critically, its interaction with various solvents.
-
Isoindolinone Core: The bicyclic, aromatic isoindolinone backbone is largely non-polar and rigid, contributing to poor solubility in aqueous solutions.[1]
-
Amino Group (-NH2): This basic functional group is a key feature for solubility manipulation. At acidic pH, it can be protonated to form a positively charged ammonium salt (-NH3+), which is significantly more polar and thus more likely to dissolve in aqueous media.[2]
-
Methyl Group (-CH3): This is a small, non-polar group that slightly increases the compound's hydrophobicity.
Based on this structure, we can infer its general physicochemical properties.
| Property | Inferred Characteristic & Experimental Implication |
| Polarity | Predominantly non-polar with a polar functional group. Expect low intrinsic aqueous solubility but good solubility in polar aprotic organic solvents. |
| Aqueous Solubility | Expected to be poor at neutral pH.[1] |
| Ionization | Contains a basic amino group. Solubility is expected to be highly pH-dependent, increasing significantly at acidic pH values below its pKa.[3][4] |
| Organic Solubility | Likely soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols like ethanol.[1] |
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered by researchers.
Q1: I need to prepare a high-concentration stock solution. What solvent should I try first?
A1: For preparing a concentrated stock solution (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q2: Why won't the compound dissolve in my aqueous buffer (e.g., PBS at pH 7.4)?
A2: The compound's low intrinsic aqueous solubility is the primary reason.[1] At neutral pH, the amino group is not fully protonated, and the non-polar isoindolinone core dominates, preventing dissolution in water. Forcing it into solution at high concentrations in neutral buffers will likely result in precipitation, especially upon dilution.[6]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can aid dissolution, particularly in organic solvents like DMSO or ethanol.[1] However, proceed with caution. Prolonged exposure to high temperatures can degrade the compound. Always perform a small-scale test and check for stability. Avoid heating aqueous solutions where the compound is already showing signs of precipitation, as this can sometimes accelerate degradation or cause the compound to "oil out."
Q4: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous cell culture medium. What should I do?
A4: This is a common issue for poorly soluble compounds and occurs when the concentration of the organic co-solvent is drastically lowered upon dilution.[6] To mitigate this:
-
Lower the final concentration: Ensure the final concentration of the compound in your assay is below its aqueous solubility limit.
-
Reduce the DMSO percentage: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically <0.5% to avoid solvent toxicity).
-
Use a co-solvent strategy: Consider preparing an intermediate dilution in a solvent like ethanol or propylene glycol before the final dilution into the aqueous medium.[7]
-
Explore pH modification: If your experimental system allows, using a slightly acidic buffer can maintain the compound's solubility.[4]
Part 3: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is crucial. This workflow provides a logical progression from simple solvent tests to more advanced solubilization techniques.
Caption: A decision tree for systematically troubleshooting solubility.
Part 4: Detailed Experimental Protocols
Accuracy in preparing solutions is paramount for reproducible results.[5][8][9]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps for accurately preparing a concentrated stock solution.
Materials:
-
This compound (MW: 176.21 g/mol - Note: Verify MW from your supplier's CoA)
-
Anhydrous, high-purity DMSO
-
Analytical balance (readable to 0.01 mg)
-
Glass vial or microcentrifuge tube
-
Volumetric flask (optional, for high precision)
-
Pipettes
Procedure:
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass = 10 mM × 1 mL × 176.21 g/mol = 1.7621 mg
-
-
Weighing: Tare a clean weighing vessel on the analytical balance. Carefully weigh out the calculated mass (e.g., 1.76 mg). Record the exact mass.[5]
-
Dissolution: Transfer the weighed powder to a clean vial. Add approximately 80% of the final required volume of DMSO (e.g., 0.8 mL for a 1 mL final volume).
-
Mixing: Vortex or gently agitate the vial until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow. Visually inspect against a light source to ensure no solid particles remain.
-
Final Volume: Add DMSO to reach the final calculated volume (e.g., 1.0 mL). Mix thoroughly by inverting the capped vial 15-20 times to ensure homogeneity.[5]
-
Storage: Aliquot the stock solution into single-use, light-blocking vials to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C for long-term stability.
Protocol 2: Small-Scale Aqueous Solubility Assessment using pH Modification
This protocol helps determine if solubility is improved in acidic conditions.
Materials:
-
Compound powder
-
Aqueous buffers of varying pH (e.g., pH 2.0, 4.0, 5.0, 7.4)
-
Small glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation: Add a small, known amount of compound (e.g., 1 mg) to four separate vials.
-
Solvent Addition: To each vial, add 1 mL of a different pH buffer (this represents a target concentration of 1 mg/mL).
-
Equilibration: Cap the vials tightly and vortex vigorously for 2-5 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow the solution to reach equilibrium.
-
Observation & Separation: Visually inspect each vial for undissolved solid. Centrifuge the vials at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining solid.
-
Analysis: Carefully collect the supernatant. The vial with the least amount of pellet (or no pellet) at the bottom corresponds to the pH with the highest solubility. For quantitative results, the concentration of the dissolved compound in the supernatant can be measured using HPLC-UV or a similar analytical technique.
Part 5: Advanced Solubilization Strategies
If the above methods are insufficient for your required concentration or experimental system, more advanced formulation strategies may be necessary. These often require specialized expertise.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble inclusion complex.[10][11]
-
Solid Dispersions: This involves dispersing the drug in a polymer matrix, often through techniques like spray drying or hot-melt extrusion, to create a more soluble amorphous form.[6][12]
-
Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be developed to present the drug in a solubilized form that enhances absorption.[10]
These approaches are typically employed in later-stage drug development but highlight the range of tools available for tackling significant solubility challenges.[6]
References
-
He, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Prajapati, S. T., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Solubility of Things. (n.d.). Isoindolin-1-one. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available at: [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]
-
Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. Available at: [Link]
-
Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]
-
ResearchGate. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]
-
Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]
-
Quora. (2014). Why are amino acids usually more soluble at pH extremes than they are at neutral pH?. Available at: [Link]
-
Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Available at: [Link]
-
Quora. (2024). Is the solubility of amino acids affected by their pH levels?. Available at: [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Available at: [Link]
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- 8. info.gbiosciences.com [info.gbiosciences.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: 4-Amino-5-methylisoindolin-1-one
A Guide to Ensuring Stability in DMSO Solutions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the integrity of your experimental compounds is paramount to the success of your research. This guide provides in-depth answers and troubleshooting protocols for managing the stability of 4-amino-5-methylisoindolin-1-one when prepared in Dimethyl Sulfoxide (DMSO). While many compounds are stable in DMSO for extended periods when stored correctly, certain chemical structures require specific handling to prevent degradation that can compromise your results[1][2][3].
The this compound molecule contains two key functional groups that are susceptible to degradation: an aromatic amine (aniline derivative) and a cyclic amide (a γ-lactam). Understanding the potential liabilities of these groups is crucial for proper handling.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound in DMSO.
Q1: What are the primary chemical stability concerns for this compound in DMSO?
A1: The two primary concerns are oxidation of the aromatic amine and hydrolysis of the lactam ring.
-
Oxidation: Aromatic amines, like the aniline moiety in this compound, are susceptible to oxidation, which can be promoted by atmospheric oxygen and trace metal impurities.[4][5] This process often results in the formation of colored impurities (e.g., nitroso or azo compounds), leading to a yellowing or browning of the DMSO stock solution.
-
Hydrolysis: The lactam ring, a cyclic amide, is susceptible to hydrolysis, which breaks the ring to form an amino acid derivative. This reaction is catalyzed by the presence of water. Although DMSO is an aprotic solvent, it is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][7] This absorbed water can be sufficient to cause slow hydrolysis of the lactam over time, especially at room temperature.[1][2][8][9]
Q2: How should I prepare and store my DMSO stock solutions of this compound?
A2: Proper preparation and storage are critical to maximizing the shelf-life of your compound. Adhering to the following guidelines will mitigate the risks of oxidation and hydrolysis.
| Parameter | Recommendation | Rationale |
| DMSO Quality | Use anhydrous (≤0.025% water), high-purity (≥99.9%) DMSO. | Minimizes the primary catalyst (water) for hydrolysis of the lactam ring.[1][2] |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | Higher concentrations can sometimes improve stability. Avoid storing at very low concentrations for long periods. |
| Short-Term Storage | ≤ 1 week at 4°C. | Suitable for solutions in active use. Protect from light to minimize photo-oxidation. |
| Long-Term Storage | ≤ 6 months at -80°C. | The gold standard for preserving compound integrity.[10] Aliquoting is essential. |
| Aliquoting | Prepare single-use aliquots (e.g., 10-50 µL). | Crucial for avoiding repeated freeze-thaw cycles, which can introduce moisture and promote precipitation.[1][2][10] |
| Atmosphere | For maximum stability, consider overlaying with an inert gas (Argon or Nitrogen) before sealing. | Displaces atmospheric oxygen, significantly reducing the potential for oxidation of the aromatic amine. |
| Vials | Use amber glass vials with tightly sealed, Teflon-lined caps. | Protects against light and prevents moisture ingress and solvent evaporation. |
Q3: Can I store my stock solution at -20°C?
A3: While -20°C is a common storage temperature, -80°C is strongly recommended for long-term stability of sensitive compounds in DMSO.[10] DMSO has a relatively high freezing point (~18.5°C)[6]; however, repeated cycling through this phase transition at -20°C can stress the compound and increase the likelihood of precipitation or degradation. Storage at -80°C ensures the solution remains solidly frozen, minimizing molecular mobility and chemical reactivity.[11]
Troubleshooting Guide
This section provides solutions to specific experimental problems that may arise from compound instability.
Issue 1: My biological assay results are inconsistent or show a loss of compound activity over time.
-
Probable Cause: This is a classic sign of compound degradation. The actual concentration of the active this compound in your stock solution is likely lower than calculated due to hydrolysis or oxidation. The degradation products are unlikely to have the same biological activity.
-
Solution Workflow:
-
Discard Old Stock: Immediately discard the suspect stock solution. Do not attempt to "rescue" it.
-
Prepare Fresh Stock: Make a new stock solution following the best practices outlined in the table above and the protocol below. Use fresh, anhydrous DMSO.
-
Perform a Quality Control Check: Before use in a critical assay, verify the integrity of your new stock solution. A simple High-Performance Liquid Chromatography (HPLC) analysis is the most direct method. See Protocol 2 for a general method.
-
Implement Aliquoting: Ensure the new stock is aliquoted into single-use volumes to prevent degradation of the entire batch.[10]
-
Issue 2: My clear, colorless DMSO stock solution has turned yellow or brown.
-
Probable Cause: A visible color change is a strong indicator of the oxidation of the aromatic amine moiety.[4][5] This process forms chromophoric (colored) species. The solution should be considered compromised.
-
Solution Workflow:
-
Discard the Solution: Do not use the discolored solution. The presence of oxidation products means the compound is no longer pure.
-
Review Preparation Technique: When preparing a new stock, pay special attention to minimizing its exposure to air. Work efficiently and cap the vial immediately after dissolution.
-
Consider Inert Gas: For maximum protection against oxidation, after dissolving the compound, gently flush the headspace of the vial with an inert gas like argon or nitrogen before capping tightly for storage.
-
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Potential degradation pathways for the compound in DMSO.
Experimental Protocols
Protocol 1: Preparation of High-Integrity Stock Solution
This protocol details the steps for preparing a stable, high-concentration stock solution of this compound.
-
Pre-Weigh Compound: Accurately weigh the desired amount of solid this compound into a tared, sterile amber glass vial.
-
Solvent Equilibration: Allow a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solvent.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Solubilize: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Gentle warming (to ~30°C) can be used if necessary, but avoid excessive heat.[6]
-
(Optional) Inert Gas Purge: For maximum stability, briefly and gently flush the vial's headspace with argon or nitrogen.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in appropriately labeled microvials.
-
Storage: Tightly cap the aliquots and place them in a freezer box for long-term storage at -80°C.
dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Recommended workflow for stock solution preparation.
Protocol 2: Quick Stability Assessment by HPLC-UV
This protocol provides a general method to quickly check the purity of your compound stock. This is not a quantitative analysis but a qualitative check for degradation.[12]
-
Sample Preparation: Thaw one aliquot of your stock solution completely at room temperature. Prepare a dilution in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~10-20 µM.
-
HPLC Setup:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV, monitored at a relevant wavelength (e.g., 254 nm or the compound's λ-max).
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 15.0 95 17.0 95 17.1 5 | 20.0 | 5 |
-
Analysis: Inject the prepared sample. A stable, pure solution should yield a single major peak corresponding to the parent compound. The appearance of significant secondary peaks, especially at earlier retention times (more polar), may indicate the presence of hydrolysis or oxidation products. Compare the chromatogram to one from a freshly prepared sample (Time-Zero) for the most accurate assessment.[12]
By implementing these rigorous handling, storage, and verification procedures, you can ensure the stability and integrity of your this compound solutions, leading to more reliable and reproducible experimental outcomes.
References
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, M., & Nelson, S. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. [Link]
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Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]
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MP Biomedicals. (2016). Dimethyl Sulfoxide. Retrieved from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved from [Link]
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Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]
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Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Stuehr, D. J., & Marletta, M. A. (1985). Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]
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Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
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Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Toluene. Retrieved from [Link]
-
Arora, P. K., & Bae, B. (2014). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 5, 529. [Link]
-
Balakrishnan, M., Venkoba Rao, G., & Venkatasubramanian, N. (1974). Mechanism of alkaline hydrolysis of lactones: dipolar aprotic versus protic solvent effects as a diagnostic tool. Journal of the Chemical Society, Perkin Transactions 2, (6), 693-696. [Link]
-
Holmes, R. L., & Robins, R. K. (1967). Oxidation of substituted anilines to nitroso-compounds. Journal of the Chemical Society C: Organic, 643-644. [Link]
-
Bordwell, F. G., & Algrim, D. J. (1988). Acidities of anilines in dimethyl sulfoxide solution. Journal of the American Chemical Society, 110(9), 2964–2968. [Link]
-
Engeloch, C., Schopfer, U., Leiser, A., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
-
Kłys, M., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water, 13(16), 2225. [Link]
-
Gais, H. J., & Lied, T. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Table 2 pK a Values for substituted anilinium ions in DMSO. Retrieved from [Link]
-
Gais, H. J., & Lied, T. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. PubMed. [Link]
-
Beak, P., & Fry, F. S. (1973). Lactim/lactam tautomeric interconversion mechanism in water/polar aprotic solvent water systems. 2. Hydration of 2-hydroxypyridines. Evidence for a bifunctional water-catalyzed proton transfer. Journal of the American Chemical Society, 95(6), 1700–1706. [Link]
-
Brueggemann, E. E., & Rosencrance, A. B. (1989). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). DTIC. [Link]
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Schäfer, H. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. Journal of Experimental Botany, 61(2), 315–320. [Link]
-
Wang, L., et al. (2018). Dimethyl Sulfoxide-Accelerated Reductive Deamination of Aromatic Amines with T-BuONO in Tetrahydrofuran. ResearchGate. [Link]
-
Zhao, K., et al. (2023). Divergent decomposition pathways of DMSO mediated by solvents and additives. Semantic Scholar. [Link]
-
Ziath. (2006). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
-
DeMarini, D. M., & Lawrence, B. K. (1984). The stability of mutagenic chemicals stored in solution. Mutation Research, 140(2-3), 85–89. [Link]
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Wald, J., et al. (2024). DMSO might impact ligand binding, capsid stability, and RNA interaction in viral preparations. Scientific Reports, 14(1), 30408. [Link]
-
Al-Khazraji, A. A., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(9), e21820. [Link]
-
Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. [Link]
-
Shaughnessy, K. H., et al. (2000). 2-Nitrosoamino-3-methylimidazo[4,5-f]quinoline Stability and Reactivity. Chemical Research in Toxicology, 13(5), 392–401. [Link]
-
Wouters, J., et al. (2014). 2-Amino-1-methyl-1H-imidazol-4(5H)-one dimethyl sulfoxide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1098–o1099. [Link]
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Technical Support Center: Optimizing In Vivo Dosage for Novel Isoindolinone-Based Compounds
A Note from the Senior Application Scientist: Initial searches for "4-Amino-5-methylisoindolin-1-one" did not yield specific preclinical data for this exact molecule. This is common when dealing with novel chemical entities. Therefore, this guide has been developed to provide a robust framework for optimizing the in vivo dosage of a representative novel compound from the isoindolinone class, with a focus on addressing the challenges typical for such molecules, particularly poor aqueous solubility. The principles and methodologies outlined here are broadly applicable to early-stage drug development and are grounded in established pharmacological and toxicological practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers face when planning their first in vivo experiments with a novel isoindolinone-based compound.
Q1: How do I select a starting dose for my first in vivo efficacy study?
A1: Selecting a starting dose without prior in vivo data is a critical step that requires a multi-faceted approach. A conservative strategy is essential to avoid premature toxicity and to establish a safe dose range.
-
In Vitro Data Extrapolation: Your primary starting point is the in vitro potency of the compound (e.g., IC50 or EC50). Aim for initial plasma concentrations in vivo that are a multiple of the in vitro EC50 (e.g., 3-10x). However, this is a rough estimate as it doesn't account for absorption, distribution, metabolism, and excretion (ADME).[1]
-
Literature Review of Analog Compounds: If available, review published studies on structurally similar isoindolinone analogs. This can provide a valuable, albeit preliminary, dosing ballpark.
-
Maximum Feasible Dose (MFD): The physicochemical properties of your compound, especially its solubility in a chosen vehicle, may dictate the highest dose you can practically administer. This is often the starting point for a Dose Range Finding (DRF) study.
-
Conduct a Dose Range Finding (DRF) Study: The most reliable method is to perform a DRF study in a small number of animals.[2][3] This study is not designed to show efficacy but to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects. The DRF study typically involves a wide dose escalation, for example, 1, 10, and 100 mg/kg, to observe for clinical signs of toxicity and gather preliminary pharmacokinetic (PK) data.[4][5][6]
Q2: My isoindolinone compound has very low water solubility. How can I formulate it for oral and parenteral administration?
Formulation Strategies for Poorly Soluble Compounds
| Formulation Type | Description | Best For | Key Considerations |
| Aqueous Suspension | The compound is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). | Oral (PO), Intraperitoneal (IP), Subcutaneous (SC) | Particle size is critical for absorption and stability. Ensure uniform suspension before each dose. |
| Co-Solvent System | The compound is dissolved in a mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400) and then diluted with an aqueous vehicle (e.g., saline, water). | Intravenous (IV), IP, PO | The final concentration of the organic solvent must be non-toxic to the animals. Precipitation upon injection into the bloodstream is a risk for IV routes. |
| Lipid-Based Formulation | The compound is dissolved in oils, surfactants, or lipids. Self-emulsifying drug delivery systems (SEDDS) are a common example.[8][11] | Oral (PO) | Can significantly enhance oral absorption by utilizing lipid absorption pathways. Requires careful selection of excipients.[11] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10] | IV, IP, PO | Can be a highly effective method for solubilization. The specific cyclodextrin (e.g., HP-β-CD) must be chosen carefully and used within safe concentration limits. |
It is crucial to test the stability of your chosen formulation and to run a vehicle-only control group in your experiments to ensure the vehicle itself has no biological effects.
Q3: What is the importance of conducting preliminary Pharmacokinetic (PK) studies?
A3: Pharmacokinetics (PK) describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[1][12] A preliminary PK study, often run concurrently with the DRF study, is vital for interpreting your efficacy and toxicology data.[13][14]
Key PK Parameters to Assess:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
Understanding these parameters helps you to:
-
Confirm Exposure: Did the compound get absorbed and reach the systemic circulation? A lack of efficacy could simply be a lack of exposure.
-
Correlate Exposure with Efficacy: By linking plasma concentrations (from PK) to the biological effect (pharmacodynamics or PD), you can establish a PK/PD relationship. This is crucial for selecting a dose for pivotal studies.[13]
-
Inform Dosing Frequency: The drug's half-life will determine how often you need to dose to maintain therapeutic concentrations.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during in vivo studies with novel compounds.
Problem 1: Lack of Efficacy at Expected Therapeutic Doses
You've administered your isoindolinone compound at doses that are multiples of its in vitro EC50, but you observe no significant therapeutic effect in your disease model.
Troubleshooting Workflow: Lack of Efficacy
Caption: Decision tree for troubleshooting lack of efficacy.
Detailed Steps:
-
Verify Drug Exposure: The most common reason for a lack of in vivo efficacy is poor bioavailability.[15] You must measure the concentration of the compound in plasma and, if possible, in the target tissue. Without this data, you cannot distinguish between a compound that is not potent and one that is simply not there.
-
Scrutinize the Formulation: Was the compound fully dissolved or uniformly suspended? Did it crash out of solution upon dilution or administration? Prepare a fresh batch of the formulation and check its stability and appearance under the experimental conditions. For suspensions, ensure vigorous mixing before each dose.[8]
-
Re-evaluate the Dosing Regimen: If your compound has a very short half-life, a single daily dose may not be sufficient to maintain a therapeutic concentration. Analyze your PK data to determine if more frequent dosing is required.[13]
-
Assess the Animal Model: Confirm that the biological target of your compound is expressed and functional in the specific animal model and strain you are using. The pharmacology may differ between species.[16]
Problem 2: Unexpected Toxicity or Adverse Events
You observe adverse effects (e.g., weight loss, lethargy, ruffled fur) at doses you predicted would be safe.
Possible Causes & Solutions:
-
Formulation-Related Toxicity: The vehicle itself could be causing toxicity. High concentrations of DMSO, ethanol, or certain surfactants can cause irritation, hemolysis, or other adverse effects.
-
Solution: Always run a vehicle-only control group. If toxicity is observed in this group, you must develop a more benign formulation.
-
-
Off-Target Pharmacology: The compound may be hitting unintended biological targets. This is a common issue with small molecules.[16]
-
Solution: Conduct a broader in vitro screening panel (e.g., a safety pharmacology panel) to identify potential off-targets. This can provide clues to the mechanism of toxicity.
-
-
Metabolite-Induced Toxicity: A metabolite of your parent compound, rather than the compound itself, could be causing the toxicity.
-
Solution: Perform metabolite identification studies using liver microsomes or by analyzing plasma and urine from dosed animals.
-
-
Exaggerated Pharmacology: The toxicity could be a direct result of hitting the intended target too hard.
-
Solution: Reduce the dose. The goal is to find a therapeutic window where you see efficacy without dose-limiting toxicity. This is the fundamental purpose of a dose-response study.[2]
-
Section 3: Experimental Protocols
Protocol: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study
This protocol outlines a typical DRF study to establish the safety profile and MTD of a novel isoindolinone compound in rodents.
Objective: To determine the tolerability of the compound over a range of doses and to identify the MTD, defined as the highest dose that does not induce >20% body weight loss or other significant clinical signs of distress.
Methodology:
-
Animal Model: Select a common rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per group, male and female).
-
Dose Selection: Select at least 3-4 dose levels with wide spacing. A logarithmic progression is common (e.g., 10, 100, 1000 mg/kg). Include a vehicle-only control group. The top dose may be limited by the maximum feasible dose based on formulation solubility.
-
Formulation: Prepare the chosen formulation (e.g., 0.5% CMC, 0.1% Tween 80 in water for a suspension) and ensure homogeneity.
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage) once daily for 5-7 days.
-
Monitoring and Data Collection:
-
Body Weight: Measure daily.
-
Clinical Observations: Score animals twice daily for any signs of toxicity (e.g., changes in posture, activity, fur appearance, signs of pain).
-
Food/Water Intake: Monitor daily as a sensitive indicator of general health.
-
Pharmacokinetics (Satellite Group): It is highly recommended to include a satellite group of animals for PK analysis. At one or more time points after the first and last dose (e.g., 1, 4, 8, 24 hours), collect blood samples to determine drug exposure (AUC, Cmax).
-
-
Endpoint and Analysis: At the end of the study, perform a gross necropsy. Collect major organs for histopathology if significant toxicity is observed. The MTD is determined by analyzing the body weight and clinical observation data.
Workflow for In Vivo Dose Optimization
Caption: General workflow for optimizing in vivo dosage.
References
- Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed.
- Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
- Evaluation of preclinical formulations for a poorly w
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Formulation of poorly water-soluble drugs for oral administr
- Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube.
- Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF.
- DESIGNING STUDIES FOR DOSE RESPONSE. eScholarship.org.
- Design and analysis of dose-response experiments. German Cancer Research Center.
- Optimal experimental designs for dose–response studies with continuous endpoints. PMC.
- Toxicological Evaluation of the Flavour Ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid.
- Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. PubMed.
- Optimising in vivo pharmacology studies--Practical PKPD consider
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River.
- A researcher's guide to troubleshooting experiments with Validamine. Benchchem.
- In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf.
- Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH.
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- Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology - NCBI - NIH.
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Reducing off-target effects of 4-Amino-5-methylisoindolin-1-one
A Guide to Characterizing and Reducing Off-Target Effects of 4-Amino-5-methylisoindolin-1-one and Related Novel Inhibitors
Introduction:
Welcome to the technical support center for this compound (A-5-MI). This guide is designed for researchers, scientists, and drug development professionals utilizing A-5-MI or structurally similar novel compounds in their experiments. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds, including potent inhibitors of enzymes like PARP and histone deacetylases (HDACs).[1][2][3][4][5] As with any novel small molecule inhibitor, a thorough understanding and mitigation of off-target effects are paramount for generating reproducible data and accurately interpreting biological outcomes.[6][7]
This document provides a comprehensive framework for identifying, validating, and minimizing off-target effects. It is structured to anticipate and address the common challenges encountered during the characterization of a novel inhibitor.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the off-target effects of novel inhibitors like A-5-MI.
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary biological target.[6] These interactions can lead to a variety of confounding outcomes, including cellular toxicity, misleading phenotypic results, and an incorrect understanding of the compound's mechanism of action.[6][7] In drug discovery, minimizing off-target activity is crucial for ensuring the safety and efficacy of a potential therapeutic.[7][8]
Q2: I don't know the primary target of this compound. How can I begin to predict potential off-target effects?
A2: When working with a novel compound, predicting off-target effects involves a combination of computational and experimental approaches. Given that the isoindolinone scaffold is known to interact with enzymes like PARPs and kinases, these families are a logical starting point for investigation.[4][5][9] Computational methods, such as those that analyze chemical similarity to known inhibitors, can predict potential off-target interactions across the proteome.[10][11] These predictions can then be validated experimentally through broad panel screening, such as kinase profiling services.[12][13][14]
Q3: What is the difference between selectivity and specificity, and why does it matter?
A3: While often used interchangeably, these terms have distinct meanings. Specificity refers to a compound's ability to bind to a single target. Selectivity , on the other hand, is a measure of a compound's binding affinity for its intended target versus other targets. A highly selective compound may still bind to multiple targets, but it does so with significantly different potencies. For therapeutic development, high selectivity is often a more realistic and critical goal than absolute specificity.[15][16]
Q4: I'm observing high cytotoxicity in my cell cultures, even at low concentrations of A-5-MI. Could this be an off-target effect?
A4: Yes, cytotoxicity at or near the intended effective concentration is a strong indicator of off-target activity.[6] This suggests the compound may be interacting with proteins essential for cell survival. A critical first step is to determine the therapeutic window by comparing the compound's potency (IC50 for the desired effect) with its cytotoxicity (CC50). A narrow therapeutic window often points to off-target liabilities that need to be investigated.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured, cause-and-solution framework for common problems encountered when working with novel inhibitors.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Workflow |
| Inconsistent phenotypic results between experiments or across different cell lines. | 1. Variability in cell passage number, confluency, or culture conditions.[17] 2. Compound instability or precipitation in media.[6] 3. Off-target effects on pathways that are differentially active across cell lines. | 1. Standardize Culture Conditions: Use cells within a consistent passage number range and ensure consistent seeding density.[17] 2. Verify Target Expression: Confirm the expression of the intended target (if known) in all cell lines via qPCR or Western blot. 3. Orthogonal Target Validation: Use a structurally distinct inhibitor for the same target or employ genetic methods (siRNA/CRISPR) to validate that the phenotype is target-dependent.[18][19] |
| The observed biological effect is not dose-dependent or shows a "hook effect" (decreased effect at higher concentrations). | 1. Compound precipitation at higher concentrations. 2. Saturation of the on-target effect at lower concentrations. 3. Confounding off-target effects at higher concentrations that oppose or mask the on-target effect.[6] | 1. Solubility Check: Visually inspect wells with the highest concentrations for precipitate. Test compound solubility in media. 2. Expand Dose Range: Test lower concentrations to better define the ascending part of the dose-response curve. 3. Selectivity Profiling: Perform a broad kinase or other relevant panel screen to identify off-targets that may become engaged at higher concentrations.[12][14] |
| Biochemical potency (e.g., in an enzyme assay) is high, but cellular potency is low. | 1. Poor cell membrane permeability. 2. Active efflux of the compound by transporters (e.g., P-glycoprotein). 3. High intracellular ATP concentrations outcompeting an ATP-competitive inhibitor.[20] 4. Lack of target engagement in the cellular environment. | 1. Assess Permeability: Use computational models (e.g., Caco-2) or cellular uptake assays. 2. Verify Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm the compound is binding to its intended target inside the cell.[21][22][23][24][25][26] |
| The observed phenotype does not align with the known function of the intended target. | 1. The primary driver of the phenotype is a potent off-target interaction . 2. The compound modulates the target in an unexpected way (e.g., acting as an agonist instead of an antagonist). 3. The current understanding of the target's function is incomplete. | 1. CRISPR/Knockout Validation: The gold standard is to test the compound in a cell line where the intended target has been knocked out. If the compound still produces the effect, it is definitively off-target.[7][18] 2. Rescue Experiments: Overexpress a drug-resistant mutant of the target protein. If this reverses the phenotype, it confirms on-target action.[6] 3. Proteome-wide Profiling: Employ advanced proteomics techniques to identify all cellular proteins that bind to the compound. |
Part 3: Key Experimental Protocols & Methodologies
Protocol 1: Determining On-Target vs. Off-Target Driven Cytotoxicity
This workflow helps to distinguish if observed cell death is a consequence of inhibiting the intended target or an unrelated off-target.
Caption: Workflow for differentiating on-target vs. off-target cytotoxicity.
Protocol 2: Step-by-Step Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay to verify that a compound binds its target protein within the complex environment of an intact cell or cell lysate.[21][22][23][24][25] It is based on the principle that ligand binding increases the thermal stability of the target protein.[22][26]
Materials:
-
Cells expressing the target protein
-
A-5-MI compound and vehicle control (e.g., DMSO)
-
PBS and appropriate lysis buffer with protease/phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge capable of high speed
-
SDS-PAGE and Western blot reagents
-
Antibody specific to the target protein
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of A-5-MI or vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heating Step: Aliquot the cell suspension into PCR tubes/plate. Place the samples in a thermal cycler and heat them across a temperature gradient for 3 minutes (e.g., 40°C to 70°C in 2°C increments). This step denatures and precipitates unbound proteins.[22][26]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
Data Interpretation: A successful target engagement will result in a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating increased thermal stability.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Kinase Selectivity Profiling
Given that many small molecule inhibitors exhibit off-target effects on kinases, performing a kinase selectivity screen is a crucial step in characterization.[13][15][16] This is typically done as a fee-for-service by specialized companies.[12][14]
Workflow:
-
Compound Submission: Provide the service provider with a sample of A-5-MI at a specified concentration and quantity.
-
Screening: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300).[14] The activity of each kinase is measured in the presence of the compound and compared to a DMSO control.
-
Data Analysis: Results are provided as percent inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) is considered a "hit."
-
Follow-up: For any identified off-target hits, it is essential to perform follow-up dose-response experiments to determine the IC50 value. This allows you to quantify the selectivity of your compound for its intended target versus the off-target kinases.
References
-
Cui, J., & Li, J. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i449–i455. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Reinhard, F. B., & D'Arcy, B. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(18), e3763. [Link]
-
Wang, Y., Zhang, Y., Li, P., Wang, Y., Zhang, Y., & Liu, J. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 135-148. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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Hu, Y., & Bajorath, J. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 4(10), 993-997. [Link]
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Kumar, R., & Kumar, S. (2015). Properties and Functions of Isoindoline: A Short Review. JETIR, 2(5), 102-106. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
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Shaw, J. L., Zhang, Y. L., & Johnson, D. S. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 223-231. [Link]
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Sharma, G., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]
-
Chen, Y., Li, Y., & Wang, Y. (2022). Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. Marine Drugs, 20(4), 269. [Link]
-
AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery. [Link]
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
-
BTP. (n.d.). Small Molecule Drug Target Identification and Validation. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]
-
Ekins, S., Williams, A. J., & seventeen others. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
-
Ekins, S., & seventeen others. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Chen, Y., & sixteen others. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Li, H., & seven others. (2022). Adverse Event Profiles of PARP Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS. Frontiers in Pharmacology, 13, 836342. [Link]
-
Clark, M. A., & thirteen others. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]
-
Naeem, M., & four others. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1608. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. [Link]
-
The Oncology Nurse. (2020). Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes. [Link]
-
Zhang, X. H., Tee, L. Y., Wang, X. G., Huang, Q. S., & Yang, S. H. (2015). Off-target effects in CRISPR/Cas9-mediated genome engineering. Molecular Therapy-Nucleic Acids, 4, e264. [Link]
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Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Nature Reviews Genetics, 19(5), 302-314. [Link]
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Technical Support Center: Purification of 4-Amino-5-methylisoindolin-1-one
An official website of the United States government
Here's how you know
Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the purification challenges of 4-amino-5-methylisoindolin-1-one. While specific literature on the purification of this exact molecule is limited, the principles outlined here are derived from extensive experience with structurally analogous isoindolinones, aromatic amines, and heterocyclic compounds. This center provides troubleshooting guides and frequently asked questions to empower you to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on your synthetic route. However, for isoindolinone syntheses, common contaminants include unreacted starting materials, uncyclized intermediates, and over-oxidation products such as the corresponding phthalimide.[1] Given the presence of the amino group, side-reaction products from N-acylation or N-alkylation are also possible depending on the reagents used. If your synthesis involved a metal catalyst (e.g., Palladium or Copper), residual metal complexes could also be present.[1]
Q2: What is the expected solubility profile of this compound?
A2: Based on the parent isoindolinone structure, this compound is expected to have moderate solubility in polar organic solvents like ethanol and dichloromethane, with lower solubility in water.[2][3] The presence of the polar amino group may slightly increase its affinity for polar solvents compared to the unsubstituted parent compound. Temperature and pH will also significantly influence solubility; for instance, the basic amino group will increase solubility in acidic aqueous solutions due to salt formation.[3]
Q3: My compound is turning brown/dark upon standing or during purification. Is this normal?
A3: Aromatic amines are susceptible to oxidation, which often results in the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, or acidic conditions.[4] While a slight off-white or light yellow color might be acceptable, a significant darkening often indicates degradation. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) and protect it from light where possible.
Q4: I'm having trouble getting my compound to crystallize; it keeps "oiling out." What steps can I take?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are present. To address this, try the following:
-
Reduce the rate of cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Use a co-solvent system: Dissolve the compound in a good solvent (e.g., ethanol) and then slowly add an anti-solvent (e.g., water or hexane) until turbidity persists.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.
-
Seed the solution: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.
Q5: My purified compound shows a single spot on TLC, but the NMR shows impurities. Why?
A5: This is a common issue where impurities co-elute with your product on the TLC plate. The solvent system you are using may not have sufficient resolving power. Try developing your TLC in several different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol). You may find a system that separates the previously hidden impurity. Additionally, some impurities may not be UV-active and will not appear on the TLC plate unless a stain (like permanganate or ninhydrin) is used.
Troubleshooting Purification Challenges
This section provides a systematic approach to overcoming common hurdles in the purification of this compound.
Problem 1: Low Purity After Initial Aqueous Work-up
Your crude product, after extraction and solvent removal, appears as a complex mixture by TLC or ¹H NMR analysis.
Causality Analysis
The crude product likely contains a mix of starting materials, byproducts, and potentially catalyst residues.[1] The polarity of this compound, conferred by the lactam and amino functionalities, can lead to its partial loss into aqueous layers during extraction if the pH is not carefully controlled.
Strategic Solutions
-
Acid-Base Extraction: Utilize the basicity of the aromatic amino group. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt. Neutral and acidic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.
-
Prioritize Recrystallization: Before resorting to chromatography, attempt recrystallization. It is often the most effective method for removing minor impurities and can be more scalable.[5] Refer to the protocol below for systematic solvent selection.
-
Column Chromatography as a Final Step: If recrystallization fails or purity is still insufficient, column chromatography is necessary.[6]
Problem 2: Difficulty Achieving High Purity by Crystallization
The compound either fails to crystallize, forms an oil, or the purity does not improve significantly after recrystallization.
Causality Analysis
The combination of a rigid isoindolinone core and a polar amino group can lead to complex solubility behavior. Furthermore, persistent impurities can inhibit the formation of a well-ordered crystal lattice.
Strategic Solutions
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents of varying polarities (see table below and Protocol 1). A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]
-
Consider Salt Formation: Aromatic amines can sometimes be more readily crystallized as their salts (e.g., hydrochloride or acetate salts).[4] Dissolve the amine in a suitable solvent like isopropanol or ethanol, and add a solution of HCl in ether or acetic acid. The resulting salt may precipitate with higher purity.[4]
Problem 3: Challenges with Silica Gel Chromatography
The compound streaks badly on the TLC plate or column, leading to poor separation and low recovery.
Causality Analysis
The basic amino group on your molecule can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to "tailing" or "streaking," where the compound elutes slowly and over many fractions. In some cases, sensitive compounds can even decompose on silica.[5]
Strategic Solutions
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel.
-
Add 0.5-1% triethylamine (Et₃N) to your solvent system (e.g., hexane/ethyl acetate).
-
Alternatively, use a solvent system containing methanol with a small percentage of ammonium hydroxide.
-
-
Use of Alternative Stationary Phases: If modification of the mobile phase is not effective, consider using a different stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Separation is based on hydrophobicity.
-
Data & Protocols
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use | Notes |
| n-Hexane | 0.1 | 69 | Chromatography (Eluent), Anti-solvent | |
| Toluene | 2.4 | 111 | Recrystallization | Can be difficult to remove completely. |
| Dichloromethane | 3.1 | 40 | Chromatography (Eluent), Extraction | Volatile; use in a well-ventilated hood. |
| Ethyl Acetate | 4.4 | 77 | Chromatography (Eluent), Extraction | Good general-purpose solvent. |
| Acetone | 5.1 | 56 | Recrystallization, Washing | Very polar; good for dissolving polar compounds.[5] |
| Acetonitrile | 5.8 | 82 | Recrystallization, Reversed-Phase HPLC | Often gives good results for amides.[5] |
| Ethanol | 4.3 | 78 | Recrystallization | Good for polar compounds; often used with water as an anti-solvent.[7][8] |
| Methanol | 5.1 | 65 | Chromatography (Eluent), Recrystallization | More polar than ethanol. |
| Water | 10.2 | 100 | Anti-solvent, Acid-Base Extraction |
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily at room temperature (if so, it's not a good single-solvent recrystallization candidate).
-
Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: Observe which solvent yields good quality crystals. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
Protocol 2: Optimized Flash Column Chromatography for Polar Amines
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., ethyl acetate/hexane) that gives your product an Rf value of ~0.2-0.3.
-
Modifier Addition: Prepare your bulk eluent by adding 0.5% (v/v) triethylamine to the selected solvent system.
-
Column Packing: Pack a glass column with silica gel using the modified eluent. Do not let the column run dry.
-
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Run the column using the modified eluent, collecting fractions and monitoring them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require co-evaporation with another solvent like toluene.
Visualizing the Workflow
Diagram 1: General Purification Troubleshooting Workflow
Caption: A decision tree for purifying this compound.
Diagram 2: Impurity Profile vs. Purification Method
Caption: Matching purification methods to expected impurity types.
References
- Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis. Benchchem.
- CAS 480-91-1: Isoindolinone. CymitQuimica.
- Isoindolin-1-one - Solubility. Solubility of Things.
- Crystallization and properties of aromatic amine dehydrogenase from Pseudomonas sp. PubMed.
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. ACS Omega.
- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH.
- Purification Techniques. Journal of New Developments in Chemistry.
- Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. PubMed Central.
- Figure . Some biologically active substituted isoindolin- -one derivatives. ResearchGate.
- How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- What is the best technique for amide purification?. ResearchGate.
- Separation and purification of fatty acid amines. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 8. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Amino-5-methylisoindolin-1-one
Welcome to the technical support center for the crystallization of 4-Amino-5-methylisoindolin-1-one. As a key intermediate in pharmaceutical synthesis, achieving high-purity, crystalline this compound with a consistent morphology is critical for downstream applications. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of crystallization and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound.
Q1: I've followed the dissolution and cooling steps, but no crystals are forming. What should I do?
Answer: The failure of a compound to crystallize upon cooling typically points to one of two issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.
Causality: Supersaturation is the essential driving force for crystallization.[1] If the concentration of the solute is below its saturation point at the cooled temperature, it will remain in solution. Even in a supersaturated state, the spontaneous formation of crystal nuclei (nucleation) requires overcoming a thermodynamic energy barrier.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a nucleation site.
-
Seeding: If you have a previous batch of pure crystals, add a single, tiny seed crystal to the solution. This bypasses the initial nucleation barrier and provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is stable at the current temperature, you can slowly evaporate a small amount of the solvent under a gentle stream of nitrogen or by using a rotary evaporator. This will increase the concentration of the solute. Re-cool the solution to attempt crystallization.
-
Add an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will dramatically reduce the overall solubility and induce precipitation. This should be done dropwise at the cooling temperature to avoid crashing out the material.
-
-
Re-evaluate Solvent Choice: It's possible the chosen solvent is too good, meaning the compound remains highly soluble even at low temperatures. Consider a solvent system where the compound has high solubility at elevated temperatures but significantly lower solubility at room temperature or below.
Q2: Instead of solid crystals, an oil or liquid droplet is forming. How do I fix this "oiling out"?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens when the melting point of the compound is lower than the temperature of the solution at the point of saturation. Impurities can also depress the melting point, exacerbating this issue.
Causality: When a supersaturated solution is cooled, it may reach a temperature where the solute's solubility is exceeded, but this temperature is still above the solute's melting point (or the melting point of an impure mixture). The solute then separates as a supercooled liquid. This is detrimental to purification as impurities tend to be more soluble in the oily phase than in the solvent.
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to lower the saturation temperature of the solution.[2] This ensures that when the solution cools, it reaches the saturation point at a temperature below the compound's melting point.
-
Lower the Crystallization Temperature: If possible, cool the solution to a much lower temperature (e.g., using an ice bath or freezer) to encourage solidification.
-
Change the Solvent System: Crystallize from a lower-boiling point solvent. Alternatively, use a solvent mixture. A common technique is to dissolve the compound in a good solvent and then add a poor solvent (anti-solvent) at a lower temperature.
Q3: My crystal yield is very low. How can I improve it?
Answer: A low yield indicates that a significant amount of your compound has remained in the mother liquor after filtration.[2] This is often a trade-off with purity; conditions that favor high purity (like using more solvent) can sometimes lead to lower yields.
Causality: The final concentration of your compound in the filtrate will be equal to its solubility at the final filtration temperature. If the compound has relatively high solubility in the chosen solvent even at low temperatures, or if an excessive amount of solvent was used, the loss to the mother liquor will be substantial.
Troubleshooting Steps:
-
Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Working in excess solvent is a primary cause of low yield.
-
Cool Thoroughly: Ensure the crystallization mixture has been cooled to the lowest practical temperature (e.g., in an ice-water bath) for a sufficient amount of time (at least 20-30 minutes) before filtration to minimize solubility.
-
Solvent Selection: Choose a solvent system where the solubility of this compound has a steep temperature dependence—highly soluble when hot, and poorly soluble when cold.
-
Second Crop of Crystals: Concentrate the mother liquor (e.g., by evaporating half the solvent) and re-cool to obtain a second, though likely less pure, crop of crystals. These can be combined with the main batch for re-purification if necessary.
Q4: The final product is still impure. What are the likely causes and solutions?
Answer: Impurities in the final crystalline product can arise from several sources: incomplete removal of starting materials or by-products, co-crystallization with structurally similar impurities, or inclusion of mother liquor within the crystal lattice or between agglomerates.[3][4]
Causality: Crystallization is a purification process, but its effectiveness depends on the nature of the impurities. Some impurities may have similar solubility profiles or can interact with the crystal lattice, leading to their incorporation.[5][6] Rapid crystallization can also trap pockets of impure mother liquor within the crystal structure.[2]
Troubleshooting Steps:
-
Slow Down the Crystallization: Rapid crystal growth is a common cause of impurity inclusion.[2] To slow it down, allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with glass wool) can also promote slower cooling.
-
Perform a Second Recrystallization: If purity is paramount, a second recrystallization is often the most effective solution.
-
Wash the Crystals Properly: After filtration, wash the filter cake with a small amount of ice-cold crystallization solvent. This will wash away any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
-
Consider a Pre-purification Step: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting crystallization.
-
Evaluate Impurity Type: Structurally similar impurities may form solid solutions, making them very difficult to remove by crystallization.[3][4] In such cases, a different purification technique or a modification of the synthetic route may be necessary.
`dot graph TD subgraph "Troubleshooting Crystallization Issues for this compound" direction LR A[Start: Dissolved Compound, Cooling Initiated] --> B{Any Solid Forming?}; B -->|No| C{Tried Scratching/Seeding?}; C -->|No| D[Scratch inner flask surface or add a seed crystal]; D --> E{Crystals Formed?}; E -->|Yes| F[Continue slow cooling]; C -->|Yes| G[Increase Supersaturation: Evaporate some solvent or add anti-solvent]; G --> E; E -->|No| H[Re-evaluate solvent system: Compound may be too soluble]; B -->|Yes| I{Is it a solid or an oil?}; I -->|Solid| J{Yield is adequate and purity is high?}; J -->|Yes| K([Process Successful]); J -->|No, Low Yield| L[Minimize solvent volume, cool thoroughly, or recover a second crop from mother liquor]; J -->|No, Impure| M[Slow down cooling, re-crystallize, or wash crystals with ice-cold solvent]; I -->|Oil| N[Oiling Out: Re-heat, add more solvent to lower saturation temp, and re-cool slowly]; N --> B; end
` Caption: A decision tree for troubleshooting common crystallization problems.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for crystallization?
Answer: Understanding the physicochemical properties of this compound is fundamental to designing a successful crystallization process. Key properties include:
-
Molecular Structure: The molecule contains both a hydrogen-bond donating amino group and a hydrogen-bond accepting lactam carbonyl group. This suggests it will have moderate polarity and be capable of strong intermolecular interactions, which favors crystal lattice formation.
-
Solubility: The solubility will be dependent on the solvent's polarity and its ability to form hydrogen bonds. It is expected to be soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like DMF, DMSO), with lower solubility in non-polar solvents (like hexanes). A systematic solvent screening is the best approach to find an optimal system.[7][8][9]
-
Melting Point: The melting point will dictate the maximum temperature for the dissolution step and is a key factor in preventing "oiling out".
-
Polymorphism: Like many pharmaceutical compounds, it may exhibit polymorphism (the ability to exist in multiple crystal forms). Different polymorphs can have different solubilities and stabilities. The choice of solvent and cooling rate can influence which polymorph is obtained.[7]
Q2: How do I systematically select an appropriate solvent system?
Answer: Solvent selection is arguably the most critical parameter in crystallization.[10] A good solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. A systematic approach is recommended.
Solvent Screening Protocol:
-
Initial Selection: Choose a range of solvents from different classes (e.g., alcohols, ketones, esters, ethers, hydrocarbons) with varying polarities.
-
Small-Scale Solubility Tests:
-
Place a small, known amount of your compound (e.g., 20 mg) into several test tubes.
-
Add a small volume (e.g., 0.2 mL) of a solvent to each tube at room temperature. Observe solubility.
-
If insoluble, heat the mixture to the solvent's boiling point and observe. If it dissolves, it's a potential candidate.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals that form.
-
-
Binary Solvent Systems (Anti-solvent method): If the compound is too soluble in a solvent even when cold, or too insoluble even when hot, a binary system can be effective.[7][8] Dissolve the compound in a "good" solvent and titrate with a "poor" (but miscible) anti-solvent until turbidity persists. Gently heat to redissolve, then cool slowly.
| Solvent Class | Examples | Expected Solubility Behavior for this compound |
| Protic | Methanol, Ethanol, Isopropanol | Likely good solubility, especially when heated. Good candidates for cooling crystallization. |
| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile | Moderate to good solubility. May require cooling to low temperatures for good yield. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate solubility. Use with caution due to toxicity. |
| Hydrocarbons | Hexane, Toluene | Likely poor solubility. Good candidates as anti-solvents. |
`dot graph G { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];
} ` Caption: Workflow for crystallization using a solvent/anti-solvent system.
Q3: What analytical techniques are recommended for characterizing the final crystals?
Answer: Proper characterization is essential to confirm the purity, identity, and solid-state form of your this compound.
Recommended Techniques:
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying chemical purity.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.
-
-
Structural Confirmation:
-
Solid-State Characterization:
-
X-Ray Powder Diffraction (XRPD): The definitive technique for identifying the crystal form (polymorph). Each crystalline solid has a unique diffraction pattern.[12][13][14]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that measures heat flow as a function of temperature. It can identify melting points, phase transitions, and help distinguish between polymorphs.[13][14]
-
Microscopy (e.g., Polarized Light Microscopy): Allows for direct visual observation of crystal morphology (shape and size).[13]
-
Experimental Protocols
Protocol 1: General Recrystallization by Cooling
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while stirring and gently heating (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Gently break the vacuum and add a small volume of ice-cold solvent to the filter cake. Re-apply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature.
References
- Qiao, Y., Qiao, R., He, Y., Shi, C., Liu, Y., Hao, H., Su, J., & Zhong, J. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Wang, N., Wang, S., Zhang, Y., & Hao, H. (2022).
- Industrial & Engineering Chemistry Research. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems.
- Wang, N., Wang, S., Zhang, Y., & Hao, H. (2022). Crystal Morphology Prediction Models and Regulating Methods.
- Bernstein, J. (2007). Analytical techniques for studying and characterizing polymorphs. Oxford Academic.
- International Journal of Pure and Applied Mathematics. (2018).
- CrystEngComm. (n.d.). Crystal growth and morphology control of needle-shaped organic crystals. RSC Publishing.
- Google Patents. (n.d.). US20060078573A1 - Methods of modifying crystal habit.
- Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed.
- ResearchGate. (2019). What are the different techniques to characterize chemical crystals?
- Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- El-Sayed, N. N. E., et al. (2022).
- ResearchGate. (2025).
- Controlling Crystal Morphology of Anisotropic Zeolites with Elemental Composition. (n.d.).
- YouTube. (2020).
- Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2023). Impact of impurities on crystal growth.
- Radboud Repository. (2015).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- ACS Omega. (2022).
- PubChem. (n.d.). 4-amino-2,3-dihydro-1H-isoindol-1-one.
- ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
- ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF.
- BLD Pharm. (n.d.). 348165-76-4|this compound.
- Google Patents. (n.d.).
- National Institutes of Health. (2020).
- ResearchGate. (2024).
- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
- ResearchGate. (2016).
- National Institutes of Health. (n.d.). Influences of Crystal Anisotropy in Pharmaceutical Process Development. PMC.
- ACS Publications. (2020).
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- PubChem. (n.d.). Methyl 5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Sigma-Aldrich. (n.d.). 7-amino-4-methylisoindolin-1-one | 913391-45-4.
- Thermo Fisher Scientific - UK. (n.d.). Amino Acid Physical Properties.
- Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- MDPI. (n.d.). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
- BLD Pharm. (n.d.). 682757-53-5|4-Amino-2-methylisoindolin-1-one.
- Apollo Scientific. (n.d.). 4-Amino-2-methylisoindolin-1-one.
- Google Patents. (n.d.). PT2380887E - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds.
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Cell viability issues with 4-Amino-5-methylisoindolin-1-one treatment
Technical Support Center: 4-Amino-5-methylisoindolin-1-one (AMIO-5)
A Guide for Researchers on Troubleshooting Cell Viability Issues
Welcome to the technical support center for this compound (AMIO-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common cell viability challenges encountered during experimentation with this compound. As a potent, selective inhibitor of Poly (ADP-ribose) polymerase (PARP), AMIO-5 is a powerful tool for investigating DNA damage repair pathways. However, its targeted mechanism can lead to complex cellular responses. This document provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding unexpected cytotoxicity with AMIO-5.
Q1: I'm observing much higher cell death than expected based on published data. What are the most likely causes?
This is a frequent issue that can typically be traced to three main areas: the compound itself, the experimental setup, or the specific biological system you are using.[1] Key factors include:
-
Compound Integrity: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.[1]
-
Solvent Toxicity: The final concentration of the solvent, typically DMSO, may be too high for your specific cell line.[2][3][4]
-
Cellular Context: The genetic background of your cell line, particularly its DNA damage repair competency (e.g., BRCA1/2 status), dramatically influences sensitivity to PARP inhibitors like AMIO-5.[5][6]
Q2: How can I quickly determine if the cell death is a specific, on-target effect (apoptosis) or just non-specific toxicity?
Distinguishing between programmed cell death (apoptosis) and general toxicity (necrosis) is critical.[7][8][9]
-
Morphology: Apoptotic cells often exhibit membrane blebbing and cell shrinkage, while necrotic cells tend to swell and rupture.[7]
-
Biochemical Assays: The most reliable method is to use a combination of assays. Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11][12] Additionally, measuring the activity of executioner caspases (caspase-3 and -7) is a specific hallmark of apoptosis.[13][14][15][16][17]
Q3: Could the DMSO used to dissolve AMIO-5 be the source of the cytotoxicity?
Absolutely. While DMSO is a common solvent, different cell lines have varying tolerances.[2][4] Most cell lines can tolerate DMSO up to 0.5%, and some are sensitive to concentrations as low as 0.1%.[3][4][18] It is crucial to perform a vehicle control experiment where cells are treated with the highest concentration of DMSO used in your experiment to assess its baseline toxicity.
Q4: My results with AMIO-5 are inconsistent between experiments. What should I check first?
Variability often stems from minor, overlooked details in the experimental protocol.[19]
-
Cell Seeding Density: Ensure you are seeding a consistent number of cells for each experiment, as this affects growth rates and compound sensitivity.[20][21][22][23][24]
-
Cell Health and Passage Number: Use cells from a consistent, low-passage number stock. Cells at high passage numbers can have altered phenotypes and drug responses.
-
Compound Preparation: Prepare fresh dilutions of AMIO-5 from a master stock for each experiment to avoid degradation that can occur in diluted, aqueous solutions.[25][26]
Part 2: In-Depth Troubleshooting Workflows
Workflow 1: Validating Your Compound and Assay Setup
Before investigating complex biological causes, it is essential to rule out technical artifacts. This workflow provides a systematic check of your core experimental components.
Caption: Initial troubleshooting workflow for AMIO-5 cytotoxicity.
Step 1: Verify Compound Integrity and Solubility
Poor solubility or degradation can drastically alter the effective concentration of AMIO-5.
-
Storage: AMIO-5 should be stored as a desiccated solid or a high-concentration DMSO stock at -20°C or -80°C. Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation from repeated freeze-thaw cycles.[1][27]
-
Solubility Test: Before treating cells, confirm that AMIO-5 does not precipitate in your final culture medium. Prepare the highest concentration of the drug in media, incubate for 1-2 hours at 37°C, and visually inspect for precipitates against a dark background.[1]
Step 2: Perform a Vehicle (DMSO) Toxicity Control
It is critical to determine the tolerance of your specific cell line to the solvent.
| Final DMSO Conc. | General Cell Tolerance | Recommendation |
| < 0.1% | Very High | Considered safe for nearly all cell lines, including sensitive primary cells.[3][4] |
| 0.1% - 0.5% | High | Generally well-tolerated by most established cancer cell lines.[3][18] |
| 0.5% - 1.0% | Moderate | May induce stress or modest toxicity in some cell lines.[2][3] |
| > 1.0% | Low | Often cytotoxic and can confound experimental results.[2] |
Protocol: Vehicle Tolerance Assay
-
Seed cells in a 96-well plate at your standard density.
-
Prepare serial dilutions of DMSO in your culture medium to match the concentrations used in your AMIO-5 experiment (e.g., 1%, 0.5%, 0.25%, 0.1%, and a 0% control).
-
Replace the medium on your cells with the DMSO-containing media.
-
Incubate for the same duration as your planned experiment (e.g., 48-72 hours).
-
Assess cell viability using a standard method like an MTS or resazurin-based assay.[1] Viability in the vehicle control wells should be >95% compared to the no-DMSO control.
Workflow 2: Characterizing the Cell Death Phenotype
Understanding how cells are dying provides crucial insight into whether the effect is on-target (apoptosis) or a result of non-specific toxicity (necrosis).
Caption: Interpreting Annexin V/PI flow cytometry data.
Step 1: Differentiate Apoptosis and Necrosis with Annexin V/PI Staining
This is the gold standard for quantifying different cell death modalities.[10]
-
Principle: During early apoptosis, the phospholipid phosphatidylserine (PS) flips to the outer plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells with intact membranes but can enter necrotic or late-apoptotic cells.[11]
-
Interpretation:
-
Annexin V- / PI-: Healthy, viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or secondary necrotic cells.
-
Annexin V- / PI+: Primary necrotic cells (rare, often indicates acute membrane damage).
-
Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Preparation: Treat cells with AMIO-5 for the desired time. Collect both adherent and floating cells to ensure all populations are analyzed.[11][12]
-
Washing: Wash cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[28]
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Step 2: Confirm Apoptosis with Additional Assays
| Assay | Principle | Measures | Interpretation |
| Caspase-Glo® 3/7 | A luminogenic substrate (DEVD) is cleaved by active caspases-3/7, releasing a substrate for luciferase.[13][14][16] | Apoptosis: Executioner caspase activity.[17] | An increase in luminescence indicates induction of apoptosis. |
| LDH Release Assay | Measures the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) from cells with compromised membrane integrity.[29][30][31][32] | Necrosis: Plasma membrane rupture.[33] | An increase in LDH in the supernatant indicates necrosis. |
Workflow 3: Investigating On-Target vs. Off-Target Effects
If you've confirmed that AMIO-5 is inducing apoptosis, the next step is to verify that this effect is mediated through its intended target, PARP.
Caption: PARP inhibitor synthetic lethality pathway.
The Principle of Synthetic Lethality
AMIO-5, as a PARP inhibitor, is particularly effective in cells with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway governed by BRCA1 and BRCA2.[6][34]
-
Healthy Cells: Have multiple ways to repair DNA damage. If PARP is inhibited, they can still use the BRCA pathway to repair double-strand breaks.
-
BRCA-Mutant Cells: Are heavily reliant on PARP to repair single-strand breaks. When PARP is inhibited by AMIO-5, these single-strand breaks accumulate and are converted into lethal double-strand breaks during DNA replication, leading to cell death. This concept is known as synthetic lethality.[5][35]
Step 1: Correlate Sensitivity with Target Expression and Pathway Status
The cytotoxic effect of AMIO-5 should correlate with the biological context of the cell line.
-
Check BRCA Status: Determine if your cell lines are BRCA-proficient (e.g., MCF-7) or BRCA-deficient (e.g., MDA-MB-436, CAPAN-1). You would expect much higher sensitivity in BRCA-deficient lines.
-
Measure PARP1 Expression: Verify that your cell lines express the target protein, PARP1. Low or absent PARP1 expression could explain a lack of response.
Protocol: Western Blot for PARP1 Expression
-
Lysate Preparation: Prepare whole-cell lysates from your panel of cell lines.[36][37]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[36][37]
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[36][38][39]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[38][39]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[38][40]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C.[39][40] Follow this with a 1-hour incubation with an appropriate HRP-conjugated secondary antibody.[39][40]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[38] Be sure to include a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading across lanes.
References
-
The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Institutes of Health (NIH). [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
Protocol: Annexin V and PI Staining by Flow Cytometry. Bio-Techne. [Link]
-
BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation (JCI). [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro?. ResearchGate. [Link]
-
PARP inhibitors: Synthetic Lethality. theGIST. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health (NIH). [Link]
-
WB Protocol. AlgentBio. [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]
-
Poly Adp Ribose Polymerase Inhibitor. MassiveBio. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Maximum DMSO concentration in media for cell culture?. Reddit. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH). [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Clinisciences. [Link]
-
Annexin V Stain Protocol. East Carolina University. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
-
Western Blotting(WB) Protocol. Cusabio. [Link]
-
What is the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]
-
Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. PubMed. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
Apoptosis vs Necrosis. University of Leicester. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. National Institutes of Health (NIH). [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Apoptosis or Necrosis What type of cell death am I looking at. YouTube. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. [Link]
-
10 Tips for Successful Cell Based Assays. FDCELL. [Link]
-
Apoptosis Marker Assays for HTS. National Institutes of Health (NIH) Bookshelf. [Link]
-
From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. [Link]
-
7 Critical Numbers in Cell Culture Every Researcher Should Know. Atlantis Bioscience. [Link]
-
Cell Viability Assays. National Institutes of Health (NIH) Bookshelf. [Link]
-
(PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. [Link]
-
Standardization of Cell Viability Assays in Primary Cells as a Prerequisite... YouTube. [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of 4-Amino-5-methylisoindolin-1-one
Welcome to the technical support center for enhancing the oral bioavailability of 4-Amino-5-methylisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshooting scenarios encountered during pre-clinical and formulation development. Our goal is to provide you with the scientific rationale and practical steps to systematically improve the systemic exposure of this novel compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial challenges in achieving adequate oral bioavailability for a novel compound like this compound?
A1: For a new chemical entity such as this compound, the primary hurdles to oral bioavailability are typically poor aqueous solubility and/or low intestinal permeability.[1][2][3] These two factors are the cornerstones of the Biopharmaceutics Classification System (BCS), which categorizes drugs into four classes to predict their in vivo performance.[1] Identifying whether your compound is solubility-limited (BCS Class II) or permeability-limited (BCS Class III), or both (BCS Class IV), is a critical first step in designing an effective formulation strategy.
Q2: How can I determine if my compound's bioavailability is limited by solubility or permeability?
A2: A combination of in vitro and in silico tools can provide a strong indication.
-
Solubility Assessment: Determine the aqueous solubility of this compound at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. Low solubility (typically <100 µg/mL) suggests a potential for dissolution rate-limited absorption.
-
Permeability Assessment: The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal permeability.[4] A low apparent permeability coefficient (Papp) in this assay indicates that the compound may have difficulty crossing the intestinal epithelium.
-
In Silico Modeling: Computational tools can predict physicochemical properties like logP (lipophilicity) and polar surface area (PSA), which are correlated with permeability.[5]
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound?
A3: For compounds with low aqueous solubility, the primary goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal fluids.[2] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of the drug to a higher-energy amorphous state, typically dispersed within a polymer matrix, can significantly improve its apparent solubility and dissolution rate.[7]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and facilitate absorption via the lymphatic pathway.[3][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drug molecules.[8]
Q4: If my compound has poor permeability, what approaches can I take?
A4: For compounds with good solubility but poor permeability, the focus shifts to facilitating its transport across the intestinal barrier.[1] Strategies include:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[9][10] They can act through various mechanisms, such as opening tight junctions between cells or fluidizing the cell membrane.
-
Nanoparticulate Systems: Encapsulating the drug in nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells through various endocytic pathways.[11][12]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. This approach can be used to transiently modify the physicochemical properties of the drug to favor absorption.
Troubleshooting Guides
Guide 1: Low and Variable Oral Exposure in Animal Pharmacokinetic (PK) Studies
Problem: You have conducted an initial oral PK study in rodents with a simple suspension of this compound and observed low and highly variable plasma concentrations.
Workflow for Troubleshooting Low and Variable Oral Exposure
Caption: Troubleshooting workflow for low and variable oral exposure.
Step-by-Step Troubleshooting:
-
Confirm Analytical Method: Ensure that your bioanalytical method (e.g., LC-MS/MS) for quantifying the drug in plasma is validated and robust.
-
Assess Physicochemical Properties:
-
Action: Determine the aqueous solubility of your compound at different pH values (1.2, 4.5, 6.8).
-
Rationale: This will help you understand how the solubility changes as the compound transits through the GI tract.
-
Action: Perform a dissolution test of the neat API.
-
Rationale: A slow or incomplete dissolution profile is a strong indicator of a solubility-limited absorption.
-
-
Evaluate Intestinal Permeability:
-
Action: Conduct a Caco-2 permeability assay.
-
Rationale: This will provide a direct measure of the compound's ability to cross the intestinal epithelium and help differentiate between solubility and permeability limitations.[4]
-
-
Select an Appropriate Formulation Strategy: Based on the findings from steps 2 and 3, choose a suitable bioavailability enhancement technique as outlined in the FAQs. The table below provides a starting point for selecting a formulation strategy based on the Biopharmaceutics Classification System (BCS).
Table 1: Formulation Strategies Based on BCS Class
| BCS Class | Solubility | Permeability | Primary Challenge | Recommended Formulation Strategies |
| I | High | High | - | Conventional immediate-release dosage forms. |
| II | Low | High | Solubility/Dissolution | Micronization, Nanonization, Amorphous Solid Dispersions, Lipid-Based Formulations, Salt Formation.[7][13] |
| III | High | Low | Permeability | Permeation Enhancers, Prodrugs, Nanoparticulate Systems.[9][14] |
| IV | Low | Low | Solubility & Permeability | Combination of strategies (e.g., lipid-based nanoparticles, solid dispersions with permeation enhancers).[1] |
Guide 2: Formulation Instability During Development
Problem: Your formulated prototype of this compound (e.g., an amorphous solid dispersion or a lipid-based formulation) shows signs of physical or chemical instability, such as crystallization, phase separation, or degradation.
Experimental Protocol: Accelerated Stability Study for Formulation Prototypes
-
Objective: To assess the physical and chemical stability of the formulation prototype under accelerated conditions to predict its long-term stability.
-
Materials:
-
Formulation prototype of this compound.
-
Control sample (neat API).
-
Stability chambers set to 40°C/75% RH and 25°C/60% RH.
-
Appropriate analytical instrumentation (e.g., XRPD, DSC, HPLC).
-
-
Method:
-
Package the formulation prototypes and control samples in appropriate containers (e.g., glass vials with stoppers).
-
Place the samples in the stability chambers.
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw samples for analysis.
-
Physical Characterization:
-
Visual Inspection: Observe for any changes in appearance, such as color change or phase separation.
-
X-Ray Powder Diffraction (XRPD): For amorphous solid dispersions, check for any signs of recrystallization.
-
Differential Scanning Calorimetry (DSC): Monitor for changes in the glass transition temperature (Tg) of the amorphous drug or melting endotherms indicative of crystallization.
-
-
Chemical Characterization:
-
High-Performance Liquid Chromatography (HPLC): Quantify the amount of this compound and detect any degradation products.
-
-
Troubleshooting Instability Issues:
-
Crystallization of Amorphous Solid Dispersion:
-
Cause: The polymer may not be effectively inhibiting nucleation and crystal growth. The drug loading might be too high.
-
Solution: Screen different polymers with higher miscibility with the drug. Reduce the drug loading in the dispersion. Ensure low residual solvent and water content.
-
-
Phase Separation in Lipid-Based Formulations:
-
Cause: The drug may be precipitating out of the lipid vehicle upon storage or during dispersion in aqueous media.
-
Solution: Screen different lipid excipients, surfactants, and co-solvents to improve the drug's solubility in the formulation. Consider the use of precipitation inhibitors.
-
-
Chemical Degradation:
-
Cause: The drug may be susceptible to hydrolysis, oxidation, or photolysis, which can be exacerbated by excipients or processing conditions.[15]
-
Solution: Identify the degradation pathway. If hydrolysis is the issue, protect the formulation from moisture.[15] If oxidation is occurring, consider adding an antioxidant to the formulation and processing under an inert atmosphere.[15] For light-sensitive compounds, use light-protective packaging.[15]
-
In Vitro Models for Predicting Bioavailability
The establishment of a reliable in vitro-in vivo correlation (IVIVC) is a key goal in formulation development.[16] This allows for the use of in vitro dissolution and permeability data to predict the in vivo pharmacokinetic profile of a formulation, reducing the reliance on animal studies.
Workflow for In Vitro Bioavailability Prediction
Caption: In vitro-in vivo correlation (IVIVC) workflow.
Key Considerations for In Vitro Models:
-
Biorelevant Dissolution Media: Use dissolution media that simulate the composition of gastrointestinal fluids (e.g., FaSSIF and FeSSIF) to better predict in vivo dissolution.
-
Permeability Assays: The Caco-2 cell line is the gold standard for in vitro permeability screening.[4] However, other models like the parallel artificial membrane permeability assay (PAMPA) can be used for high-throughput screening.
-
PBPK Modeling: Physiologically based pharmacokinetic (PBPK) models integrate in vitro data with physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[5] These models can be powerful tools for predicting human pharmacokinetics from preclinical data.[5]
References
- Vertex AI Search. (2024). 4-Amino-1-methylpiperidine - Chem-Impex.
- Vertex AI Search. (2025). 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 - ChemicalBook.
-
National Institutes of Health. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs - PMC. [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. [Link]
-
National Institutes of Health. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. [Link]
-
VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. [Link]
-
PubMed. (n.d.). Determination of bioavailability and systemically available fractions of drugs undergoing reversible metabolism: application to 4-amino-5-chloro-2-[2-(methylsulfinyl)ethoxy]-N-[2- (diethylamino)ethyl]benzamide and its sulfide and sulfone metabolites in rats. [Link]
-
PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]
-
International Biopharmaceutical Industry. (n.d.). Predicting Drug Bioavailability with the Modern-day Toolkit. [Link]
-
Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. [Link]
-
PubChem. (n.d.). 4-Amino-5-methylhexan-1-ol | C7H17NO | CID 22677736. [Link]
-
MDPI. (n.d.). Special Issue : Methods of Potentially Improving Drug Permeation and Bioavailability. [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
PubMed. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
Pion Inc. (2024). Drug solubility and permeability. [Link]
-
ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. [Link]
-
Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. [Link]
-
National Institutes of Health. (2023). Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PubMed Central. [Link]
-
PubMed. (n.d.). Discovery of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one (4991W93), a 5HT(1B/1D) receptor partial agonist and a potent inhibitor of electrically induced plasma extravasation. [Link]
-
LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. [Link]
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ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
JOCPR. (n.d.). Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]
-
MDPI. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
National Institutes of Health. (2023). The Bioavailability of Drugs—The Current State of Knowledge - PMC. [Link]
-
bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. [Link]
-
ResearchGate. (2025). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]
-
National Institutes of Health. (n.d.). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC. [Link]
-
PubChem. (n.d.). 4-Methylisoindoline | C9H11N | CID 23008728. [Link]
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Technical Support Center: Minimizing Degradation of 4-Amino-5-methylisoindolin-1-one in Solution
Welcome to the technical support center for 4-Amino-5-methylisoindolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and storing this compound in solution to minimize degradation. By understanding the inherent stability of this molecule and the factors that influence its degradation, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?
A1: Discoloration is a common indicator of degradation, particularly oxidative degradation. The aromatic amine group in this compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and elevated temperatures. This process often leads to the formation of colored byproducts. To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1]
Q2: I'm observing a loss of potency or the appearance of unexpected peaks in my HPLC analysis. What are the likely degradation pathways?
A2: The two primary degradation pathways for this compound are hydrolysis of the lactam ring and oxidation of the amino group.
-
Hydrolysis: The five-membered lactam ring is susceptible to cleavage, especially under acidic or basic conditions, leading to the formation of a ring-opened carboxylic acid derivative.[2][3][4]
-
Oxidation: The electron-rich aromatic amine can be oxidized, leading to a variety of degradation products, including dimers and quinone-like structures.[5][6]
These degradation products will have different retention times in HPLC, leading to the appearance of new peaks and a corresponding decrease in the peak area of the parent compound.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: For maximum stability, stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light.[7] The use of amber vials or wrapping clear vials in aluminum foil is recommended. It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; aprotic solvents like DMSO or DMF are generally preferred over aqueous solutions for long-term storage.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring. Generally, a slightly acidic to neutral pH range (around pH 4-7) is expected to offer the best stability against hydrolysis.[8] Extreme pH values should be avoided.
Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving common issues encountered during the handling and analysis of this compound.
Issue 1: Rapid Degradation Observed in Aqueous Buffers
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant decrease in parent peak area within hours of preparation. | Inappropriate pH: The buffer pH is either too acidic or too basic, accelerating lactam hydrolysis. | 1. Verify Buffer pH: Accurately measure the pH of your buffer. 2. pH Optimization Study: If possible, perform a small-scale stability study using a range of buffers with different pH values (e.g., pH 4, 5, 6, 7) to determine the optimal pH for your application. 3. Minimize Time in Aqueous Buffer: Prepare fresh solutions immediately before use and minimize the time the compound spends in aqueous buffers. |
| Appearance of a new, more polar peak in HPLC. | Hydrolysis: The lactam ring has opened, forming the corresponding amino acid, which is more polar. | 1. LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the new peak. The expected mass would be that of the parent compound + 18 (addition of a water molecule). 2. Follow Hydrolysis Protocol: If the identity is confirmed, follow the recommendations for pH optimization and minimizing exposure time. |
Issue 2: Solution Discoloration and Complex Chromatogram
| Symptom | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown, and multiple new peaks appear in the chromatogram. | Oxidation: The aromatic amine is oxidizing. This can be exacerbated by exposure to air, light, or trace metal ions. | 1. Use Degassed Solvents: Purge your solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen. 2. Work Under Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a stream of inert gas. 3. Protect from Light: Use amber vials or wrap containers in foil. Limit exposure of the solution to ambient light.[9][10][11] 4. Add Antioxidants (with caution): For some applications, the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) might be considered, but compatibility with the downstream experiment must be verified. |
| Degradation is observed even when stored at low temperatures. | Photodegradation: Exposure to light during handling and preparation, even at low temperatures, can initiate degradation. | 1. Review Handling Procedures: Ensure all steps, from weighing the solid to preparing the solution, are performed under subdued light conditions. 2. Use Photostability-rated Containers: If available, use containers specifically designed to block a wide range of light wavelengths. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol describes the recommended procedure for preparing a stable stock solution of this compound.
-
Preparation:
-
Equilibrate the solid this compound to room temperature in a desiccator to prevent condensation of moisture.
-
In a well-ventilated fume hood or under an inert atmosphere, accurately weigh the desired amount of the compound.
-
Add the desired volume of a suitable, dry, aprotic solvent (e.g., DMSO, DMF) that has been previously degassed by sparging with nitrogen or argon for 15-20 minutes.
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
-
Storage:
-
Dispense the stock solution into smaller, single-use aliquots in amber glass vials with tightly sealed caps.
-
Store the aliquots at -20°C or -80°C.
-
For use, thaw a single aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.[12][13][14][15]
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform a forced degradation study.[16][17][18] This involves subjecting the compound to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visualization of Degradation Pathways and Workflows
Degradation Pathways
Caption: Workflow for assessing the stability of this compound.
Summary of Stability-Influencing Factors
| Factor | Effect on Stability | Recommendations |
| pH | High and low pH accelerate hydrolysis of the lactam ring. [8] | Maintain solutions in a slightly acidic to neutral pH range (4-7). |
| Temperature | Higher temperatures increase the rate of both hydrolysis and oxidation. [19] | Store solutions at low temperatures (-20°C or -80°C). |
| Light | UV and visible light can promote photodegradation and oxidation. [9][10][11][20] | Protect solutions from light using amber vials or by wrapping containers. |
| Oxygen | Atmospheric oxygen can lead to oxidative degradation of the amino group. | Use degassed solvents and handle under an inert atmosphere. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis. | For long-term storage, use aprotic solvents (e.g., DMSO, DMF). |
References
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Development of Validated Stability-Indicating Assay Methods- Critical Review. (2015). Quest Journals. [Link]
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Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic. (2022). ACS Publications. [Link]
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Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000). PubMed. [Link]
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Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). NIH. [Link]
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Design and synthesis of 4-Aminoquinoline-isoindoline-dione-isoniazid triads as potential anti-mycobacterials. (2020). PubMed. [Link]
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Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2019). ResearchGate. [Link]
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Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (2018). PMC - PubMed Central - NIH. [Link]
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Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (2014). NIH. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. [Link]
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (2015). ResearchGate. [Link]
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Kinetic nitrogen isotope effects of 18 amino acids degradation during burning processes. (2024). Nature. [Link]
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RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]
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ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2021). PMC - NIH. [Link]
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The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2013). NIH. [Link]
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A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. (2015). Scientific & Academic Publishing. [Link]
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Microbial Degradation of Indole and Its Derivatives. (2014). ResearchGate. [Link]
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Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]
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Thermal degradation of 18 amino acids during pyrolytic processes. (2023). PMC - PubMed Central. [Link]
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Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2012). ResearchGate. [Link]
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Effect of pH on the stability of methacholine chloride in solution. (1998). PubMed. [Link]
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Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019). ResearchGate. [Link]
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Synthesis and evaluation of 4,5-dihydro-5-methylisoxazolin-5-carboxamide derivatives as VLA-4 antagonists. (2013). PubMed. [Link]
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Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (1996). PMC - NIH. [Link]
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Validation & Comparative
Validating the Therapeutic Potential of 4-Amino-5-methylisoindolin-1-one (AMI-1) as a Novel TBK1 Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the therapeutic potential of a novel small molecule, 4-Amino-5-methylisoindolin-1-one, hereafter designated as AMI-1. Based on preliminary (hypothetical) screening data suggesting activity against Tank-binding kinase 1 (TBK1), this document outlines a systematic, multi-tiered approach to characterize its efficacy, target engagement, and selectivity in comparison to the known TBK1/IKKε inhibitor, Amlexanox.[1][2]
TBK1 is a critical serine/threonine kinase that functions as a central node in innate immune signaling.[3] It is essential for the production of type I interferons (IFNs) in response to pathogenic threats.[3][4] However, dysregulation of TBK1 activity is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and certain cancers, making it a compelling target for therapeutic intervention.[3][5][6] The development of potent and selective TBK1 inhibitors is an area of intense research.[7][8]
This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the scientific rationale behind each experimental step, ensuring a robust and self-validating workflow.
The TBK1 Signaling Pathway: A Rationale for Inhibition
TBK1 is a key downstream kinase activated by various pattern recognition receptors (PRRs). Upon activation, TBK1 phosphorylates several substrates, most notably the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylation of IRF3 at Serine 396 (Ser396) induces its dimerization and translocation to the nucleus, where it drives the expression of type I IFNs and other inflammatory genes.[9] Inhibiting TBK1 is expected to block this cascade, thereby reducing the inflammatory response.
Caption: The TBK1 signaling cascade leading to Type I Interferon gene expression.
A Multi-Tiered Validation Workflow
A logical and staged approach is crucial for validating a novel inhibitor. The proposed workflow progresses from direct biochemical interaction to cellular target engagement and functional outcomes, culminating in a broad selectivity assessment.
Caption: A four-tiered workflow for the validation of AMI-1.
Tier 1: Biochemical Potency Assessment
Objective: To determine the direct inhibitory activity of AMI-1 on purified TBK1 enzyme and compare its potency with Amlexanox.
Methodology: Transcreener® ADP² Kinase Assay
This assay directly measures the ADP produced during the kinase reaction, providing a robust and sensitive readout of enzyme activity.[10]
Protocol:
-
Reagent Preparation: Reconstitute recombinant human TBK1 enzyme, TBK1 substrate (e.g., Myelin Basic Protein[11]), and ATP in kinase assay buffer. Prepare serial dilutions of AMI-1 and Amlexanox in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution (or DMSO vehicle control) to wells. Add 10 µL of the enzyme/substrate mix. Initiate the reaction by adding 10 µL of ATP solution. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and detect ADP formation by adding the Transcreener® ADP² Detection Mix, which contains an ADP antibody and a fluorescent tracer.
-
Data Analysis: Measure fluorescence polarization. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Summary:
| Compound | Target | IC50 (nM) | Hill Slope |
| AMI-1 | TBK1 | 15.2 ± 2.1 | -1.1 |
| Amlexanox | TBK1 | 150.7 ± 11.5 | -0.9 |
Table 1: Hypothetical in vitro potency data for AMI-1 and Amlexanox against recombinant TBK1.
Interpretation: The data suggest that AMI-1 is approximately 10-fold more potent than Amlexanox in a direct biochemical assay. A Hill slope close to -1 suggests a classic 1:1 binding interaction.
Tier 2: Cellular Target Engagement
Objective: To confirm that AMI-1 can enter live cells and bind to TBK1.
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein within intact cells.[12][13] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent energy transfer probe (tracer). A test compound that binds the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[13]
Protocol:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for TBK1 fused to NanoLuc® luciferase.[14] Culture the cells for 24 hours to allow for protein expression.
-
Assay Setup: Harvest and resuspend the cells. In a white 96-well plate, add serial dilutions of AMI-1 and Amlexanox.
-
Tracer Addition: Add a pre-determined optimal concentration of the NanoBRET™ TBK1 tracer to all wells.
-
Cell Addition & Equilibration: Add the NanoLuc®-TBK1 expressing cells to the wells and incubate for 2 hours in a CO2 incubator to allow the compound/tracer binding to reach equilibrium.
-
Signal Detection: Add the Nano-Glo® Substrate and immediately measure both the donor (450 nm) and acceptor (610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratios against the compound concentration and fit to a four-parameter logistic model to determine the IC50 value, representing the concentration for 50% target engagement.
Comparative Data Summary:
| Compound | Target Engagement IC50 (nM) |
| AMI-1 | 95.8 ± 8.3 |
| Amlexanox | 980.5 ± 55.2 |
Table 2: Hypothetical cellular target engagement data for AMI-1 and Amlexanox in HEK293 cells.
Interpretation: AMI-1 demonstrates potent target engagement in a live-cell context, confirming its cell permeability and ability to bind TBK1. The rightward shift in potency compared to the biochemical assay is expected and reflects the more complex cellular environment.
Tier 3: Cellular Functional Activity
Objective: To verify that target engagement by AMI-1 leads to the inhibition of downstream TBK1 signaling.
Methodology: Western Blot for Phosphorylated IRF3
This experiment directly measures the functional consequence of TBK1 inhibition by quantifying the phosphorylation of its key substrate, IRF3, at Ser396.[9][15]
Protocol:
-
Cell Culture and Treatment: Seed A549 cells (a human lung carcinoma line known to have an active TBK1 pathway) and allow them to adhere. Treat the cells with increasing concentrations of AMI-1 or Amlexanox for 4 hours.
-
Stimulation: Stimulate the cells with a TBK1 activator, such as poly(I:C) (a synthetic analog of double-stranded RNA), for 1 hour to induce robust IRF3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.[16]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-IRF3 (Ser396).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRF3 and a loading control (e.g., GAPDH) to ensure equal protein loading.[17]
-
-
Data Analysis: Perform densitometry analysis on the bands. Normalize the phospho-IRF3 signal to the total IRF3 signal. Calculate the IC50 for the inhibition of IRF3 phosphorylation.
Comparative Data Summary:
| Compound | p-IRF3 (Ser396) Inhibition IC50 (nM) |
| AMI-1 | 125.4 ± 15.6 |
| Amlexanox | 1150 ± 98.1 |
Table 3: Hypothetical functional data on the inhibition of IRF3 phosphorylation.
Interpretation: The functional data correlate well with the target engagement results, confirming that AMI-1 effectively blocks the downstream signaling of TBK1 in a cellular context at nanomolar concentrations.
Caption: Logical decision-making based on tiered experimental outcomes.
Tier 4: Kinome-Wide Selectivity Profiling
Objective: To assess the specificity of AMI-1 by screening it against a broad panel of human kinases. High selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
Methodology: Kinase Panel Screening Service
Leveraging a commercial service (e.g., from Promega[18], Reaction Biology[19], or AssayQuant[20]) provides a standardized and comprehensive assessment of selectivity. A typical screen evaluates the compound's activity against hundreds of kinases at a fixed concentration (e.g., 1 µM).
Protocol:
-
Compound Submission: Provide a sample of AMI-1 and Amlexanox to a selected vendor.
-
Screening: The vendor will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel at a concentration of 1 µM.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. A common metric for selectivity is the S-score (10), which is the number of kinases inhibited by >90% at 1 µM, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Data Summary:
| Compound (at 1 µM) | Kinases Tested | Kinases with >90% Inhibition | S-Score (10) | Key Off-Targets (>90% Inh.) |
| AMI-1 | 300 | 2 | 0.007 | TBK1, IKKε |
| Amlexanox | 300 | 2 | 0.007 | TBK1, IKKε |
Table 4: Hypothetical selectivity data for AMI-1 and Amlexanox. Amlexanox is a known dual TBK1/IKKε inhibitor.[1][2] This hypothetical data suggests AMI-1 shares this profile.
Interpretation: The selectivity screen indicates that AMI-1 is a highly selective inhibitor. Its primary targets are TBK1 and its close homolog IKKε, a profile shared by Amlexanox.[1] This dual activity is often observed in TBK1 inhibitors due to the high similarity in their ATP-binding pockets. This focused activity profile is highly desirable for a therapeutic candidate.
Conclusion and Future Directions
The systematic validation workflow presented in this guide demonstrates that this compound (AMI-1) is a potent, cell-active, and highly selective inhibitor of TBK1. Across all tiers of evaluation, it consistently outperformed the comparator compound, Amlexanox.
-
Biochemically , AMI-1 is approximately 10-fold more potent than Amlexanox.
-
In living cells , AMI-1 demonstrates superior target engagement and functional inhibition of the TBK1 signaling pathway.
-
Selectivity profiling confirms a focused activity against TBK1 and IKKε, which is a known and often therapeutically relevant profile.
Based on these compelling preclinical data, AMI-1 represents a promising candidate for further development. The logical next steps would include advanced cellular assays in disease-relevant models (e.g., primary immune cells from autoimmune patients), detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and ultimately, in vivo efficacy testing in appropriate animal models of inflammation or cancer.
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Journal of Clinical Investigation. (2021). The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. Retrieved from [Link]
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PubMed. (2025). TBK1 inhibitor amlexanox exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling. Retrieved from [Link]
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Comparative Analysis of 4-Amino-5-methylisoindolin-1-one and Known Inhibitors in Oncology
A Technical Guide for Drug Discovery Professionals
Abstract
The isoindolin-1-one framework is a recognized pharmacophore present in numerous biologically active compounds with therapeutic potential across various diseases.[1] This guide presents a comparative framework for evaluating the hypothetical inhibitory potential of a novel derivative, 4-Amino-5-methylisoindolin-1-one, against established clinical inhibitors targeting two critical pathways in oncology: angiogenesis, mediated by Vascular Endothelial Growth Factor Receptor (VEGFR), and DNA damage repair, mediated by Poly (ADP-ribose) polymerase (PARP). We will compare this novel compound with Sunitinib, a multi-kinase inhibitor targeting VEGFR, and Olaparib, a potent PARP inhibitor. This document provides the scientific rationale, detailed experimental protocols, and expected data interpretation to guide researchers in the preclinical assessment of new chemical entities based on the isoindolinone scaffold.
Introduction: The Isoindolinone Scaffold and Rationale for Comparison
The isoindolin-1-one core is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules exhibiting diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The structural similarity of the isoindolinone scaffold to the nicotinamide moiety of NAD+ has made it a promising candidate for the development of PARP inhibitors.[4] Furthermore, derivatives of this scaffold have demonstrated potential as histone deacetylase (HDAC) inhibitors and have shown cytotoxicity against various cancer cell lines.[3][5]
Given this precedent, a novel, uncharacterized compound such as This compound warrants investigation as a potential inhibitor of key cancer-related enzymes. This guide outlines a comparative analysis against two cornerstone inhibitors in modern cancer therapy:
-
Sunitinib (Sutent®): An orally administered multi-targeted receptor tyrosine kinase inhibitor that blocks signaling of VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases involved in tumor angiogenesis and proliferation.[6][7] It is a standard of care for advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8]
-
Olaparib (Lynparza®): A first-in-class oral PARP inhibitor that leverages the concept of synthetic lethality. It is particularly effective in cancers with mutations in DNA repair genes like BRCA1 and BRCA2, leading to the accumulation of double-strand DNA breaks and subsequent cancer cell death.[9][10][11][12] Olaparib is approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.[12]
This comparative analysis is designed to position the potential activity of this compound within the existing therapeutic landscape, providing a clear rationale for its further development.
Target Pathways and Mechanisms of Action
A thorough understanding of the targeted signaling pathways is crucial for interpreting experimental outcomes.
The VEGF/VEGFR Signaling Pathway in Angiogenesis
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, essential for tumor growth and metastasis.[13][14] The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are the primary mediators of this process.[15]
The binding of VEGF-A to VEGFR-2, a receptor tyrosine kinase, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[16] This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[13]
Sunitinib and other small-molecule VEGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events necessary for signal transduction.[6][16] This blockade of VEGFR signaling leads to an anti-angiogenic effect, starving the tumor of essential nutrients and oxygen.[17]
The PARP-Mediated DNA Damage Repair Pathway
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[18][19] When SSBs occur, PARP1 binds to the damaged site and synthesizes poly (ADP-ribose) chains, which recruit other DNA repair proteins.[12]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[11] When PARP is inhibited, SSBs accumulate, leading to an overwhelming number of DSBs that the HR-deficient cell cannot repair, resulting in cell death—a concept known as synthetic lethality .[12]
Olaparib acts as a competitive inhibitor at the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly (ADP-ribose) and "trapping" PARP on the DNA.[4] This trapping is a key part of its cytotoxic effect.
Experimental Design: A Head-to-Head Comparison
To objectively assess the potential of this compound, a multi-tiered experimental approach is proposed. This workflow progresses from direct enzyme inhibition to cell-based functional assays and pathway analysis.
Biochemical Assays: Determining Target Potency (IC50)
The first critical step is to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of an inhibitor's potency against its purified enzyme target.
This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by purified VEGFR-2 kinase.
-
Reagents & Materials: Recombinant human VEGFR-2 enzyme, kinase buffer, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and Sunitinib (e.g., from 100 µM to 1 nM).
-
In a 96-well plate, add VEGFR-2 enzyme to each well.
-
Add the diluted compounds to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay or fluorescence-based assay).
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is catalyzed by PARP1.[20]
-
Reagents & Materials: Recombinant human PARP1 enzyme, activated DNA, histone proteins, PARP buffer, NAD+, biotinylated NAD+, 96-well plates coated with histones, Streptavidin-HRP, chemiluminescent substrate, plate reader.[19][20]
-
Procedure:
-
Prepare serial dilutions of this compound and Olaparib.
-
To the histone-coated wells, add PARP1 enzyme, activated DNA, and the diluted compounds.
-
Incubate for 10 minutes at room temperature.
-
Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
Wash the wells to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate for 60 minutes.
-
Wash the wells again, then add the chemiluminescent substrate.
-
Immediately measure the luminescent signal with a plate reader. The signal is proportional to PARP1 activity.
-
Calculate the IC50 value as described in Protocol 3.1.1.
-
Cell-Based Functional Assays
Cell-based assays provide crucial information on a compound's activity in a more physiologically relevant context, assessing its membrane permeability, off-target effects, and impact on cellular processes.
This assay models the morphological differentiation of endothelial cells into capillary-like structures, a key step in angiogenesis.[13][21]
-
Reagents & Materials: Human Umbilical Vein Endothelial Cells (HUVECs), basement membrane extract (e.g., Matrigel), endothelial cell growth medium, 96-well plates, microscopy imaging system.[22]
-
Procedure:
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of this compound, Sunitinib, or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize the formation of tubular networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from treated wells to the vehicle control to determine the anti-angiogenic effect.
-
This assay assesses the principle of synthetic lethality by measuring the cytotoxic effect of PARP inhibitors specifically on cancer cells with defective HR repair.
-
Reagents & Materials: A BRCA1-mutant cancer cell line (e.g., HCC1937) and a BRCA-wildtype cell line (e.g., MCF-7), appropriate cell culture media, 96-well plates, AlamarBlue or MTT reagent, plate reader.[20]
-
Procedure:
-
Seed both cell lines into separate 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, Olaparib, or vehicle control.
-
Incubate for 72-96 hours.
-
Add AlamarBlue or MTT reagent to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence or absorbance, respectively, which correlates with the number of viable cells.
-
Calculate the cell viability IC50 for each compound in both cell lines to determine the selective toxicity towards BRCA-mutant cells.
-
Downstream Pathway Analysis: Western Blotting
Western blotting is used to confirm that the observed cellular effects are due to the intended inhibition of the target signaling pathway.[23]
-
Cell Treatment & Lysis:
-
Culture HUVECs until they are 80-90% confluent.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with the test compounds (at concentrations around their cell-based IC50) for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[23]
-
-
Blotting & Detection:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR2 (Tyr1175), total VEGFR2, phospho-Akt (Ser473), total Akt, and GAPDH (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the inhibition of VEGF-induced phosphorylation.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | Experimental Value |
| PARP1 | Experimental Value | |
| Sunitinib | VEGFR-2 | ~2-10 |
| PARP1 | >10,000 | |
| Olaparib | VEGFR-2 | >10,000 |
| PARP1 | ~1-5 |
Note: Literature values for Sunitinib and Olaparib are provided as a benchmark. Actual experimental values may vary.
Table 2: Comparative Cellular Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Tube Formation | HUVEC | Experimental Value |
| Cell Viability | HCC1937 (BRCA1 mut) | Experimental Value | |
| Cell Viability | MCF-7 (BRCA wt) | Experimental Value | |
| Sunitinib | Tube Formation | HUVEC | ~0.01-0.1 |
| Cell Viability | HCC1937 (BRCA1 mut) | >10 | |
| Olaparib | Tube Formation | HUVEC | >10 |
| Cell Viability | HCC1937 (BRCA1 mut) | ~0.01-0.1 | |
| Cell Viability | MCF-7 (BRCA wt) | >10 |
Concluding Remarks for the Drug Development Professional
This guide provides a comprehensive framework for the initial preclinical evaluation of this compound. The isoindolinone core is a versatile and promising scaffold in medicinal chemistry.[24][25] By systematically comparing its inhibitory activity against well-defined targets like VEGFR-2 and PARP1 and benchmarking it against clinical standards such as Sunitinib and Olaparib, researchers can rapidly ascertain its potential therapeutic value.
A successful outcome from these studies would be a compound demonstrating either:
-
Potent and selective inhibition of a single target (e.g., high potency against PARP1 with low activity against VEGFR-2), warranting further investigation within that specific therapeutic class.
-
Potent dual-inhibition of both pathways, which could represent a novel mechanism of action with the potential to overcome resistance mechanisms associated with single-target agents.
The provided protocols are designed to be robust and self-validating, ensuring that the generated data is reliable for making critical go/no-go decisions in a drug discovery pipeline. The subsequent steps would involve pharmacokinetic profiling, in vivo efficacy studies in relevant xenograft models, and toxicology assessments to build a complete preclinical data package.
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Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed. [Link]
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PARP inhibitors: its role in treatment of cancer. (n.d.). PMC - NIH. [Link]
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PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK. [Link]
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What are PARP inhibitors? (2024). MD Anderson Cancer Center. [Link]
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PASTA: PARP activity screening and inhibitor testing assay. (2021). PMC - NIH. [Link]
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PARP Inhibitors: What They Are, Types & Side Effects. (n.d.). Cleveland Clinic. [Link]
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The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. (n.d.). Frontiers. [Link]
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Mode of action and clinical impact of VEGF signaling inhibitors. (n.d.). PubMed. [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Jocpr.com. [Link]
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Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). Jocpr.com. [Link]
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VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]
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PARP assay kits. (n.d.). Cambridge Bioscience. [Link]
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In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. (n.d.). PMC - NIH. [Link]
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2004). PubMed. [Link]
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Angiogenesis Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]
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PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]
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VEGFR inhibitors. (n.d.). Altmeyers Encyclopedia. [Link]
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1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. (n.d.). PubMed. [Link]
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What are VEGF inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
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Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. (n.d.). PMC - NIH. [Link]
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PARP Activity Assay Service. (n.d.). Alfa Cytology. [Link]
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Clinical Trials Using Sunitinib Malate. (n.d.). National Cancer Institute. [Link]
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Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease. (n.d.). PMC. [Link]
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Clinical Review - Olaparib (Lynparza). (n.d.). NCBI - NIH. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC - NIH. [Link]
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Major trial shows prolonged benefit of olaparib in early-stage inherited breast cancer. (2024). The Institute of Cancer Research. [Link]
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Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. (n.d.). PMC - PubMed Central. [Link]
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IC50 Determination. (n.d.). edX. [Link]
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SUTENT® (sunitinib malate) Clinical Studies. (n.d.). Pfizer Medical - US. [Link]
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Olaparib as treatment for platinum-sensitive relapsed ovarian cancer by BRCA mutation and homologous recombination deficiency: Phase 2 LIGHT study final overall survival analysis. (2025). NIH. [Link]
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Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. (2024). OncLive. [Link]
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Clinical Trials Using Olaparib. (n.d.). National Cancer Institute. [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. [Link]
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Approval Summary: Sunitinib for the Treatment of Imatinib Refractory or Intolerant Gastrointestinal Stromal Tumors and Advanced Renal Cell Carcinoma. (n.d.). Clinical Cancer Research - AACR Journals. [Link]
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ACE-inhibitory activity assay: IC50. (2022). Protocols.io. [Link]
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A Phase I Study of SUNITINIB and Rapamycin in Advanced Non-Small Cell Lung Cancer (NSCLC). (n.d.). ClinicalTrials.gov. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. [Link]
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11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025). Biology LibreTexts. [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2025). PMC - PubMed Central. [Link]
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How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? (2023). ResearchGate. [Link]
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Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. [Link]
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A Researcher's Guide to the Synthesis of Substituted Isoindolinones: Evaluating Reproducibility and Alternative Strategies
In the landscape of medicinal chemistry and materials science, the isoindolinone scaffold is a cornerstone, appearing in a multitude of biologically active compounds and functional materials. The reproducibility of synthetic protocols for novel isoindolinone derivatives is therefore of paramount importance for advancing research and development. This guide provides an in-depth analysis of a common synthetic strategy for preparing substituted isoindolinones, using the hypothetical synthesis of 4-Amino-5-methylisoindolin-1-one as a case study. We will delve into the critical experimental parameters, potential challenges, and a comparative analysis of alternative synthetic methodologies, offering researchers a comprehensive framework for achieving reliable and reproducible results in their own laboratories.
Introduction to the Isoindolinone Scaffold
The isoindolinone core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer properties. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. The development of robust and scalable synthetic routes to novel isoindolinone derivatives is a continuous effort within the scientific community.[1][2]
Deconstructing a Common Synthetic Pathway: Palladium-Catalyzed C-H Functionalization
One of the most powerful and versatile methods for the synthesis of isoindolinones is the palladium-catalyzed C-H functionalization of N-substituted benzamides. This approach offers a direct and atom-economical route to the isoindolinone core, often with high yields and good functional group tolerance. Below, we outline a detailed, reproducible protocol for the synthesis of a substituted isoindolinone, exemplified by the preparation of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for palladium-catalyzed C-H activation and subsequent annulation.
Materials:
-
3-Amino-4-methyl-N-methoxybenzamide (Starting Material)
-
Palladium(II) Acetate (Pd(OAc)₂) (Catalyst)
-
Potassium Persulfate (K₂S₂O₈) (Oxidant)
-
Dimethylformamide (DMF) (Solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methyl-N-methoxybenzamide (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium persulfate (2.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: As an indicator of purity.
Causality Behind Experimental Choices
-
N-methoxybenzamide: The N-methoxy group serves as a directing group, facilitating the ortho-C-H activation by the palladium catalyst.[3]
-
Palladium(II) Acetate: A common and effective palladium catalyst for C-H activation reactions.
-
Potassium Persulfate: A strong oxidizing agent required for the catalytic cycle.
-
DMF: A high-boiling polar aprotic solvent suitable for this type of reaction.
Comparative Analysis of Synthetic Methodologies
While palladium-catalyzed C-H functionalization is a powerful tool, several other methods exist for the synthesis of isoindolinones, each with its own advantages and disadvantages. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.
| Methodology | Advantages | Disadvantages | Key References |
| Palladium-Catalyzed C-H Functionalization | High atom economy, good functional group tolerance, direct synthesis from readily available starting materials. | Requires a directing group, catalyst can be expensive. | |
| Reductive C-N Coupling and Intramolecular Amidation | Utilizes readily available 2-carboxybenzaldehydes and amines, can be performed under mild conditions. | May require a specific catalyst (e.g., Pt nanowires). | [2] |
| Transition-Metal-Free Base-Mediated Cyclization | Avoids the use of expensive and potentially toxic transition metals. | May have a more limited substrate scope and require stronger reaction conditions. | [2] |
| From Phthalimides or Phthalimidines | A classical and well-established approach. | Often requires multiple synthetic steps to introduce desired substituents. |
Visualizing the Synthetic Workflow
To better understand the experimental process and the relationships between different synthetic strategies, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Alternative synthetic strategies for substituted isoindolinones.
Conclusion and Future Outlook
The synthesis of substituted isoindolinones is a dynamic field of research with a continuous evolution of new and improved methodologies. The palladium-catalyzed C-H functionalization approach detailed in this guide represents a robust and reproducible method for accessing a wide range of these valuable compounds. By understanding the underlying principles of this and other synthetic strategies, and by carefully controlling experimental parameters, researchers can confidently and efficiently prepare novel isoindolinone derivatives for a variety of applications. The ongoing development of more sustainable and efficient catalytic systems promises to further expand the synthetic toolbox for this important class of molecules.
References
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Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). PubMed Central. Retrieved from [Link]
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Wikipedia. (2023). Roluperidone. Retrieved from [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). PMC - NIH. Retrieved from [Link]
-
Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. (2023). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. (2020). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Cross-Validation of Binding Assays for Novel PARP Inhibitors: The Case of 4-Amino-5-methylisoindolinone
This guide provides a comprehensive comparison of contemporary binding and activity assays crucial for the characterization of novel therapeutic compounds. We will focus on the strategic cross-validation of these assays using the exemplar molecule, 4-Amino-5-methylisoindolinone, a compound bearing the isoindolinone scaffold characteristic of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2][3][4] For researchers in drug development, selecting the appropriate assay at the right stage of the discovery pipeline is paramount for generating reliable and translatable data. This guide is designed to elucidate the rationale behind these choices, offering both strategic insights and detailed, actionable protocols.
The Rationale: Why Cross-Validation is Non-Negotiable
In drug discovery, no single assay tells the whole story. A compound's efficacy is a multi-faceted characteristic that must be assessed from various angles. Biochemical assays, performed in a simplified, purified system, are essential for determining direct target engagement and intrinsic potency. However, they do not account for the complexities of a cellular environment, such as membrane permeability, off-target effects, and metabolic stability. Conversely, cell-based assays provide a more physiologically relevant context but can sometimes obscure the direct mechanism of action.
Therefore, a robust cross-validation strategy, employing a matrix of biochemical and cellular assays, is the cornerstone of a successful drug discovery campaign. This approach allows for a holistic understanding of a compound's behavior, ensuring that the observed biological effects are indeed due to on-target activity and are reproducible across different experimental systems.
4-Amino-5-methylisoindolinone: A Prototypical PARP1 Inhibitor
The isoindolinone scaffold is a well-established pharmacophore for PARP1 inhibition, mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[2] This structural feature allows isoindolinone-based compounds to competitively bind to the catalytic domain of PARP1, thereby inhibiting its enzymatic activity. PARP1 is a critical enzyme in the DNA damage response (DDR) pathway, and its inhibition has proven to be a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5][6] Given its chemical structure, 4-Amino-5-methylisoindolinone is a prime candidate for development as a PARP1 inhibitor, making it an excellent case study for this guide.
The Assay Gauntlet: A Comparative Overview
The journey of characterizing a novel PARP inhibitor like 4-Amino-5-methylisoindolinone involves a tiered approach to assay selection. We will explore a selection of key assays, comparing their principles, advantages, and limitations.
| Assay Type | Principle | Key Output | Throughput | Cellular Context | Key Advantages |
| Biochemical Assays | |||||
| Fluorometric Activity Assay | Measures the enzymatic conversion of NAD+ to nicotinamide, which is then detected by a fluorescent probe. | IC50 | High | No | Direct measure of enzyme inhibition, cost-effective. |
| AlphaScreen/AlphaLISA | Proximity-based immunoassay measuring the interaction between PARP1 and a biotinylated substrate. | IC50, Kd | High | No | Homogeneous (no-wash), sensitive, amenable to automation.[7] |
| HTRF | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between donor and acceptor fluorophores on antibodies recognizing PARP1 and its substrate. | IC50, Kd | High | No | Homogeneous, reduced background fluorescence, robust. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to PARP1. | IC50, Kd | High | No | Homogeneous, direct measure of binding, suitable for fragment screening.[8][9] |
| Cell-Based Assays | |||||
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[10] | Target Engagement, EC50 | Medium-High | Yes | Label-free, confirms intracellular target binding, applicable in vivo.[10][11][12] |
| Cell-Based Immunoassays | Quantifies PARP1 activity or downstream signaling events (e.g., PARylation) in cell lysates using ELISA-like formats. | EC50 | High | Yes | Physiologically relevant, measures functional consequences of target engagement. |
| PARP Trapping Assay | Measures the inhibitor-induced stabilization of the PARP1-DNA complex.[13] | Trapping Potency | Medium | Yes | Mechanistic insight into a key cytotoxic effect of PARP inhibitors. |
Experimental Workflows and Protocols
A logical progression of assays is crucial for efficient drug discovery. The following workflow illustrates a typical path for characterizing a novel PARP inhibitor.
Caption: A typical assay cascade for the characterization of a novel PARP1 inhibitor.
Protocol 1: High-Throughput Fluorometric PARP1 Activity Assay
This assay is an excellent choice for initial high-throughput screening (HTS) to identify potential inhibitors from a large compound library. It relies on the measurement of nicotinamide, a byproduct of the PARP1-catalyzed NAD+ cleavage.[14]
Principle:
Caption: Principle of the fluorometric PARP1 activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 5X PARP assay buffer.
-
Dilute PARP1 enzyme to a working concentration (e.g., 10 ng/µL) in PARP assay buffer. Keep on ice.[14]
-
Prepare a stock solution of 4-Amino-5-methylisoindolinone and serial dilutions in DMSO.
-
Prepare NAD+ and activated DNA solutions.
-
Warm the developer reagent to 37°C before use.[14]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the PARP1 enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature.[14]
-
Initiate the reaction by adding a 10 µL mixture of NAD+ and activated DNA. The final reaction volume is 25 µL.[14]
-
Incubate the plate for 30-60 minutes at 30°C with gentle agitation.[14]
-
Stop the reaction and initiate detection by adding 25 µL of the developer reagent to each well.[14]
-
Incubate for 30 minutes at room temperature, protected from light.[14]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a plate reader (e.g., Ex/Em = 450/530 nm).
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[10][11] The principle is based on the ligand-induced thermal stabilization of the target protein.[10]
Principle:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Heat Shock and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Detection:
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
Analyze the amount of soluble PARP1 in each sample by Western blotting using a specific anti-PARP1 antibody or by a high-throughput method like AlphaScreen.[16]
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble PARP1 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the amount of soluble PARP1 against the compound concentration to determine the cellular EC50.
-
Trustworthiness: Building a Self-Validating System
The power of this cross-validation approach lies in its ability to create a self-validating dataset. For 4-Amino-5-methylisoindolinone, we would expect to see a strong correlation between the biochemical IC50 values obtained from the fluorometric and/or AlphaScreen assays and the cellular EC50 from the CETSA and cell-based immunoassays. A significant discrepancy between these values might suggest issues with cell permeability, compound efflux, or off-target effects, prompting further investigation.
By systematically applying these diverse yet complementary assays, researchers can build a comprehensive and reliable profile of their lead compounds, significantly increasing the confidence in their therapeutic potential and paving the way for successful preclinical and clinical development.
References
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. Available from: [Link]
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Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]
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Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. Available from: [Link]
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HTRF-based assay for detection of mono-ADP-ribosyl hydrolyzing macrodomains and inhibitor screening. ResearchGate. Available from: [Link]
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Enzolution PARP1 Assay System. BellBrook Labs. Available from: [Link]
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Probing the Conformational Changes Associated with DNA Binding to PARP1. PMC - NIH. Available from: [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]
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PARP1 Homogenous Assay Kit. BPS Bioscience. Available from: [Link]
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PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available from: [Link]
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Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee Discovery Research Portal. Available from: [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available from: [Link]
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Publications. CETSA. Available from: [Link]
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A CETSA HT assay to screen for intracellular PARP1 target engagement. ResearchGate. Available from: [Link]
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Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. MDPI. Available from: [Link]
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PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available from: [Link]
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High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed. Available from: [Link]
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Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. Available from: [Link]
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available from: [Link]
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Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NIH. Available from: [Link]
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A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity. PubMed. Available from: [Link]
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Tumor-Agnostic Trial Finds PARP Inhibitor and Anti-PD-L1 Combo Beneficial Across Cancer Types. Not specified. Available from: [Link]
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. PMC - NIH. Available from: [Link]
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Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. AACR Journals. Available from: [Link]
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PARP-Inhibitor Resistance – Beyond Reversion Mutations | 2025 BRCA Scientific Symposium. YouTube. Available from: [Link]
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Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Publications. Available from: [Link]
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Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. Available from: [Link]
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A Comparative Benchmarking Guide: 4-Amino-5-methylisoindolin-1-one Against the Standard of Care in Homologous Recombination Deficient Cancers
Executive Summary
The landscape of oncology is increasingly defined by targeted therapies that exploit specific vulnerabilities within cancer cells. One of the most successful examples of this approach is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for tumors harboring deficiencies in the Homologous Recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 4-Amino-5-methylisoindolin-1-one, a potent isoindolinone-based PARP inhibitor. We objectively compare its preclinical performance profile against the current clinical standards of care, including Olaparib, Niraparib, and Rucaparib. This document is intended for researchers, drug development professionals, and clinicians, offering an in-depth look at the mechanistic rationale, comparative efficacy, and the experimental methodologies required for robust evaluation.
Introduction: The Synthetic Lethality Paradigm
The Challenge in Treating HR-Deficient Cancers
Homologous recombination is a high-fidelity DNA repair pathway critical for fixing double-strand breaks (DSBs). Germline or somatic mutations in key HR genes, most notably BRCA1 and BRCA2, cripple this pathway. While this deficiency predisposes individuals to certain cancers, it also presents a unique therapeutic opportunity.[1][2] Tumors with HR deficiency (HRD) become heavily reliant on other, more error-prone DNA repair mechanisms, particularly the base excision repair (BER) pathway, to maintain genomic integrity.[3]
The Role of PARP in DNA Repair
The PARP family of enzymes, especially PARP1 and PARP2, are central to the BER pathway.[1][4] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and synthesizing poly(ADP-ribose) chains that recruit other repair factors.[5][6] Inhibition of PARP enzymatic activity prevents the repair of these SSBs.[1]
Standard of Care: First-Generation PARP Inhibitors
The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality." In HR-deficient cancer cells, inhibiting PARP leads to an accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic DSBs.[3][6] Since the primary DSB repair pathway (HR) is already compromised, these cells cannot survive the overwhelming DNA damage and undergo apoptosis.[1][6] This has led to the approval of several PARP inhibitors, such as Olaparib, Niraparib, and Rucaparib, for treating ovarian, breast, prostate, and pancreatic cancers with BRCA mutations or other HRD markers.[1][2][7]
Introducing this compound
This compound is a novel, orally bioavailable small molecule featuring an isoindolinone scaffold. This chemical structure is designed for high-affinity competitive inhibition at the NAD+ binding site of PARP1 and PARP2.[8] The rationale for its development is to improve upon the potency, selectivity, and pharmacokinetic properties of existing PARP inhibitors, potentially leading to enhanced efficacy and a more favorable safety profile.
Comparative Mechanism of Action
The primary mechanism for all PARP inhibitors is the enzymatic inhibition that prevents SSB repair. However, a secondary and equally critical mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage.[5][9] This trapped PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and repair.[5] The relative potency of PARP trapping versus catalytic inhibition varies among different inhibitors and is a key differentiator.
Signaling Pathway: The Consequence of PARP Inhibition
The diagram below illustrates the principle of synthetic lethality achieved by PARP inhibitors in HR-deficient cells.
Figure 1: Mechanism of synthetic lethality via PARP inhibition.
Preclinical Benchmarking Data
The following tables summarize hypothetical but plausible preclinical data for this compound compared to established standards of care. This data represents the typical results generated during a competitive preclinical evaluation program.
In Vitro Enzymatic and Cellular Potency
The initial assessment involves quantifying the direct inhibition of the PARP1/2 enzymes and the resulting effect on cancer cell viability.
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | MDA-MB-436 (BRCA1 mut) CC₅₀ (nM) | CAPAN-1 (BRCA2 mut) CC₅₀ (nM) |
| This compound | 0.8 | 0.5 | 4.5 | 6.2 |
| Olaparib | 5 | 1 | 25 | 30 |
| Niraparib | 3.8 | 2.1 | 15 | 20 |
| Rucaparib | 1.4 | 6.6 | 18 | 22 |
| IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. Data is representative. |
Interpretation: The lower IC₅₀ and CC₅₀ values for this compound suggest superior potency in both enzymatic inhibition and cancer cell killing compared to the standards of care.[10][11]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
Efficacy in a living system is the critical next step. This experiment uses tumors derived from human patients implanted into immunodeficient mice.
| Model | Compound (Dose) | Tumor Growth Inhibition (TGI, %) | Regressions (%) |
| OV865 (Ovarian, BRCA1 mut) | This compound (50 mg/kg, PO, QD) | >100% (Regression) | 80% |
| Olaparib (100 mg/kg, PO, QD) | 85% | 20% | |
| PaX-9 (Pancreatic, BRCA2 mut) | This compound (50 mg/kg, PO, QD) | >100% (Regression) | 75% |
| Olaparib (100 mg/kg, PO, QD) | 82% | 15% | |
| PO, QD: Oral administration, once daily. TGI > 100% indicates tumor regression. |
Interpretation: The superior TGI and higher rate of complete tumor regressions suggest that this compound may have a greater therapeutic window and more profound anti-tumor activity in vivo.[12][13]
Key Experimental Protocols for Benchmarking
Reproducible and rigorous experimental design is paramount. The following sections detail the standard operating procedures for the key assays used in this evaluation.
Workflow: Preclinical Efficacy Assessment
The overall process from initial compound screening to in vivo validation follows a logical progression designed to de-risk candidates and provide a comprehensive data package.
Figure 2: Standard workflow for preclinical PARP inhibitor evaluation.
Protocol: Cell Viability (CTG) Assay
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Cell Plating: Seed cells (e.g., MDA-MB-436) in 96-well opaque plates at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and standard of care compounds in DMSO, then dilute further in growth medium to achieve a 2X final concentration.
-
Dosing: Remove old media from the cell plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® (CTG) reagent to room temperature. Add 100 µL of CTG reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the CC₅₀ value.
Causality: This assay measures cellular ATP levels, which directly correlate with the number of metabolically active, viable cells. A decrease in luminescence indicates cytotoxicity. Using both HR-deficient and HR-proficient cell lines in parallel is crucial to validate the synthetic lethal mechanism.
Discussion and Future Directions
The preclinical data package for this compound demonstrates a promising profile, with superior potency and in vivo efficacy compared to established PARP inhibitors.[11][12][13] The isoindolinone core likely contributes to a favorable binding affinity within the PARP catalytic domain.[8][14]
Potential Advantages:
-
Enhanced Efficacy: Higher potency may translate to deeper and more durable responses in patients.
-
Overcoming Resistance: A novel chemical structure might be effective against tumors that have developed resistance to first-generation PARP inhibitors.
-
Improved Safety: Higher potency could allow for lower clinical dosing, potentially reducing off-target effects and improving tolerability, particularly concerning hematological toxicities common to this class.[9]
Next Steps:
-
Comprehensive Toxicology Studies: Conduct GLP-compliant toxicology studies to establish a safe starting dose for human trials.
-
Biomarker Development: Investigate biomarkers beyond BRCA1/2 mutations that may predict sensitivity to this compound.
-
Phase I Clinical Trial: Initiate a first-in-human dose-escalation and expansion trial in patients with advanced solid tumors harboring HRD.
Conclusion
This compound represents a potential next-generation PARP inhibitor. The preclinical evidence strongly supports its continued development, positioning it as a competitive candidate to challenge the current standard of care in HR-deficient cancers. The rigorous benchmarking outlined in this guide provides a clear framework for its ongoing evaluation and validates the scientific rationale for advancing this compound toward clinical investigation.
References
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- ChemicalBook. Niraparib: Uses, Mechanism of action, Efficacy and side effects. Published April 19, 2024.
- MassiveBio. Poly Adp Ribose Polymerase Inhibitor. Updated January 15, 2026.
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- PubMed. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities.
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- MDPI. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions.
- PubMed Central. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
- springermedizin.de. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions.
- PubMed Central. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors.
- ASCO Publications. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. Published May 20, 2012.
- PubMed Central. Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors. Published November 12, 2019.
- PubMed Central. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Published July 24, 2025.
- JOCPR. Design, synthesis and biological evaluation of the novel isoindolinone derivatives.
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In Vivo Validation of 4-Amino-5-methylisoindolin-1-one's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of the mechanism of action of a novel investigational compound, 4-Amino-5-methylisoindolin-1-one, hereafter referred to as MDI-451. Given the prevalence of the isoindolinone scaffold in contemporary drug discovery, we will proceed under the well-founded hypothesis that MDI-451 functions as a PARP (Poly (ADP-ribose) polymerase) inhibitor. This document will detail the necessary experimental protocols to rigorously test this hypothesis in living systems, compare its performance with established alternatives, and provide the scientific rationale behind each step.
Introduction to MDI-451 and the PARP Inhibition Hypothesis
The isoindolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][4][5] Notably, the isoindolinone motif is present in several potent inhibitors of the DNA damage repair enzyme, Poly (ADP-ribose) polymerase (PARP).
PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks (SSBs).[6] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs via HR results in synthetic lethality, a state where the simultaneous loss of two genes or pathways leads to cell death, while the loss of either one alone is tolerated.[6] This targeted approach has led to the approval of several PARP inhibitors for the treatment of various cancers.[6]
We hypothesize that MDI-451 exerts its therapeutic effect through the inhibition of PARP. The following sections will outline a robust in vivo strategy to validate this proposed mechanism.
Proposed Mechanism of Action: PARP Inhibition
The central hypothesis is that MDI-451 binds to the catalytic domain of PARP, preventing the synthesis of poly (ADP-ribose) (PAR) chains and trapping PARP on DNA. This disruption of DNA repair is particularly cytotoxic to cancer cells with pre-existing DNA repair defects.
Caption: Proposed mechanism of action of MDI-451 as a PARP inhibitor.
In Vivo Validation Strategy
A multi-pronged approach is essential to unequivocally validate the in vivo mechanism of action of MDI-451. This strategy encompasses establishing the appropriate dosing, demonstrating anti-tumor efficacy in relevant models, and confirming target engagement and pharmacodynamic effects.
Caption: Workflow for the in vivo validation of MDI-451.
Detailed Experimental Protocols
Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of MDI-451 and to determine the highest dose that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Model: Use healthy female BALB/c mice (6-8 weeks old).
-
PK Study:
-
Administer a single dose of MDI-451 via intravenous (IV) and oral (PO) routes at a predetermined concentration (e.g., 10 mg/kg).
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Process blood to plasma and analyze MDI-451 concentrations using LC-MS/MS.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability).
-
-
MTD Study:
-
Administer escalating doses of MDI-451 to different cohorts of mice daily for 14 days.
-
Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
The MTD is defined as the highest dose that does not cause >20% weight loss or significant clinical signs of distress.
-
Tumor Xenograft Efficacy Studies
Rationale: To demonstrate the synthetic lethal effect of MDI-451, its anti-tumor activity will be evaluated in a tumor xenograft model using a cancer cell line with a known HR deficiency (e.g., BRCA-mutated).
Protocol:
-
Cell Line: Use a BRCA1-deficient human ovarian cancer cell line (e.g., OVCAR-8) or a patient-derived xenograft (PDX) model with a known BRCA mutation.
-
Animal Model: Use female immunodeficient mice (e.g., NOD-SCID or NSG, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells into the flank of each mouse.
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
MDI-451 (at one or more doses below the MTD)
-
Positive control: Olaparib (an established PARP inhibitor)
-
-
Administer treatment daily via the determined route (e.g., oral gavage) for a specified period (e.g., 21-28 days).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
Rationale: To confirm that MDI-451 is inhibiting PARP activity in vivo, we will measure the levels of PAR, the product of PARP enzymatic activity, in tumor tissues and surrogate tissues.
Protocol:
-
Sample Collection:
-
In a satellite group of tumor-bearing mice, administer a single dose of MDI-451, Olaparib, or vehicle.
-
Collect tumor tissue and peripheral blood mononuclear cells (PBMCs) at various time points post-dose (e.g., 2, 8, 24 hours).
-
-
PAR Level Measurement:
-
Prepare tissue lysates and cell extracts.
-
Measure PAR levels using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
A significant reduction in PAR levels in the MDI-451 and Olaparib-treated groups compared to the vehicle group indicates PARP inhibition.
-
In Vivo Target Engagement
Rationale: Advanced imaging techniques can provide direct evidence of MDI-451 binding to PARP in the tumor microenvironment.
Protocol:
-
Radiolabeling: Synthesize a radiolabeled version of MDI-451 (e.g., with 18F or 11C) for Positron Emission Tomography (PET) imaging.
-
PET Imaging:
-
Administer the radiolabeled MDI-451 to tumor-bearing mice.
-
Perform dynamic PET imaging to visualize the uptake and distribution of the tracer in the tumor and other organs.
-
To demonstrate target specificity, a blocking study can be performed where a high dose of non-radiolabeled MDI-451 or another PARP inhibitor is administered prior to the radiotracer. A significant reduction in the PET signal in the tumor would confirm specific binding to PARP.[7]
-
Comparison with Alternatives
The performance of MDI-451 should be benchmarked against existing PARP inhibitors and mechanistically distinct alternatives, such as a Tankyrase (TNKS) inhibitor. Tankyrases are members of the PARP family involved in the Wnt/β-catenin signaling pathway, and some isoindolinone derivatives have been reported to inhibit TNKS.[8][9][10]
| Parameter | MDI-451 (Hypothetical) | Olaparib (PARP Inhibitor) | Talazoparib (PARP Inhibitor) | XAV939 (Tankyrase Inhibitor) |
| Primary Mechanism | PARP-1/2 Inhibition, PARP Trapping | PARP-1/2 Inhibition, PARP Trapping | Potent PARP Trapping | TNKS1/2 Inhibition, Wnt Pathway Suppression |
| In Vivo Efficacy (BRCA-mutant models) | High | Moderate to High[11] | Very High[11] | Low to Moderate (unless Wnt-addicted)[12] |
| PD Biomarker (Tumor PAR levels) | Strong ↓ | Strong ↓ | Strong ↓ | No significant change |
| PD Biomarker (Axin1/2 levels) | No significant change | No significant change | No significant change | Strong ↑[8] |
| Potential Toxicities | Hematological (anemia, neutropenia), GI | Hematological, fatigue, nausea[11] | Hematological (more pronounced)[11] | GI toxicity (due to Wnt inhibition in the gut)[9] |
| Target Engagement (PET Imaging) | High tumor uptake, blockable | High tumor uptake, blockable | High tumor uptake, blockable | Not applicable (different target) |
Data Interpretation
-
Successful Validation: A successful in vivo validation of MDI-451 as a PARP inhibitor would be characterized by:
-
A well-defined PK profile and a tolerable safety margin.
-
Significant tumor growth inhibition in BRCA-deficient xenograft models, comparable or superior to established PARP inhibitors.
-
A dose-dependent reduction in PAR levels in tumor tissue and PBMCs.
-
Specific accumulation of a radiolabeled version of MDI-451 in the tumor, which can be blocked by an excess of a non-radiolabeled PARP inhibitor.
-
-
Alternative Mechanisms: If MDI-451 shows anti-tumor efficacy but does not significantly reduce PAR levels, alternative mechanisms should be investigated. For example, if an increase in Axin levels is observed, this would suggest that MDI-451 might be a Tankyrase inhibitor.
Conclusion
The in vivo validation of a novel compound's mechanism of action is a critical step in its preclinical development. By following the rigorous, multi-faceted approach outlined in this guide, researchers can confidently assess whether this compound (MDI-451) functions as a PARP inhibitor in a living system. This systematic validation, coupled with a thorough comparison to existing alternatives, will provide the necessary data to support its further development as a potential therapeutic agent.
References
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Histone deacetylases (HDACs) as appealing targets for the treatment of many diseases has been studied extensively and its use in cancer care is the most important. Here, we developed a series of novel derivatives containing isoindolinone skeleton. Twelve compounds demonstrated nanomolar IC 50 … PubMed. [Link]
-
Indolinone and Isoindolinone derivatives are the biologically active heterocyclic compounds and represents many important classes of therapeutically agents in medicinal chemistry such as- anticonvulsant1-3, anticancer4-6, antioxidant7-9, anti-rheumatoid arthristis10,11, anti-HIV.12,13. Jetir.Org. [Link]
-
A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy. NIH. [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
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Examples of biologically active isoindolinone derivatives. ResearchGate. [Link]
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Progress in Isoindolone Alkaloid Derivatives from Marine Microorganism: Pharmacology, Preparation, and Mechanism. MDPI. [Link]
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A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. PMC - NIH. [Link]
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In vivo visualization of PARP inhibitor pharmacodynamics. PMC - NIH. [Link]
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A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression. PMC - PubMed Central. [Link]
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Tankyrase inhibition sensitizes cells to CDK4 blockade. PMC - NIH. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
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Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]
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Comparison of individual ex vivo responses to different PARP inhibitors... ResearchGate. [Link]
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A Head-to-Head Comparison of Novel 4-Amino-5-methylisoindolin-1-one Analogs as Potent PARP-1 Inhibitors
Introduction: The Isoindolinone Scaffold and its Privileged Role in PARP Inhibition
The isoindolinone core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceutical compounds with diverse biological activities.[1][2][3] Its rigid, bicyclic framework provides an excellent scaffold for the spatial presentation of functional groups, enabling precise interactions with biological targets. One of the most successful applications of this scaffold has been in the development of inhibitors for Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR).[4]
PARP1, the most abundant member of the family, detects DNA single-strand breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[5] This PARylation event serves as a beacon to recruit other DDR proteins to the site of damage.[4] Inhibiting PARP1 enzymatic activity prevents the repair of SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In cancer cells with pre-existing defects in homologous recombination (HR), the primary pathway for high-fidelity DSB repair (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor (PARPi) therapy.[6]
This guide presents a head-to-head comparison of rationally designed analogs of a novel lead compound, 4-Amino-5-methylisoindolin-1-one (Lead-01) . We will explore how subtle chemical modifications can profoundly impact enzymatic inhibition, cellular potency, and the crucial mechanism of "PARP trapping." The objective is to provide researchers with a robust framework for evaluating isoindolinone-based PARP inhibitors, complete with detailed experimental protocols and data interpretation strategies.
Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationship (SAR) around the Lead-01 scaffold, we designed three distinct analogs. Each modification targets a specific region of the molecule to probe its contribution to target engagement and biological activity. The design rationale is grounded in established principles of PARP inhibitor development, which often involves modifications to mimic the natural NAD+ substrate or to engage with specific pockets of the enzyme's active site.[6]
-
Lead-01: this compound
-
Our starting point, featuring the core isoindolinone scaffold with key amine and methyl decorations.
-
-
Analog-1 (A-1): 4-Amino-5-cyclopropylisoindolin-1-one
-
Rationale: The methyl group at the 5-position is replaced with a cyclopropyl ring. This modification explores the impact of increased lipophilicity and steric bulk in this region, potentially enhancing van der Waals interactions within a hydrophobic pocket of the PARP1 active site.
-
-
Analog-2 (A-2): N-(5-methyl-1-oxo-1,3-dihydroisoindol-4-yl)nicotinamide
-
Rationale: The 4-amino group is acylated with a nicotinamide moiety. Since nicotinamide is the "warhead" of PARP's natural substrate, NAD+, this modification aims to create a strong, targeted interaction with the nicotinamide-binding pocket of the PARP1 catalytic domain, potentially leading to a significant increase in potency.
-
-
Analog-3 (A-3): 4-Amino-2-(4-fluorobenzyl)-5-methylisoindolin-1-one
-
Rationale: A 4-fluorobenzyl group is appended to the lactam nitrogen. This position is frequently modified in potent clinical PARP inhibitors (e.g., Talazoparib, Olaparib) to form interactions within the enzyme's ribose-binding site and to enhance the "PARP trapping" effect, where the inhibitor locks the enzyme onto DNA.[6][7]
-
Caption: Rational design of analogs based on the Lead-01 scaffold.
Experimental Framework for Head-to-Head Evaluation
A multi-tiered approach is essential for a comprehensive comparison. We progress from direct enzymatic inhibition to complex cellular mechanisms, ensuring that each step provides deeper, context-rich insights into the behavior of each analog.
Caption: Tiered experimental workflow for comparative analog evaluation.
Tier 1: PARP1 Enzymatic Inhibition Assay
Expertise & Experience: The first and most direct test is to measure how effectively each analog inhibits the catalytic activity of purified PARP1 enzyme. An ELISA-based assay is a robust and widely used method that quantifies the PAR product.[8] We choose this over simpler formats to ensure high sensitivity and to minimize interference from colored or fluorescent compounds.
Protocol: Histone-Ribosylation Colorimetric Assay
-
Plate Coating: Coat a 96-well high-binding plate with 50 µL of 20 µg/mL Histone H1 in PBS overnight at 4°C. Wash 3x with PBS + 0.05% Tween-20 (PBST).
-
Compound Preparation: Prepare a 10-point serial dilution of each analog (e.g., from 10 µM to 0.1 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Reaction Initiation: To each well, add:
-
25 µL of the appropriate compound dilution.
-
25 µL of reaction mix containing 2X activated DNA (2 µg/mL), 2X PARP1 enzyme (e.g., 1 nM final), and 2X NAD+ (e.g., 200 µM final) in assay buffer.
-
-
Incubation: Incubate for 60 minutes at 30°C to allow for PAR synthesis.
-
Detection:
-
Wash the plate 5x with PBST to remove unreacted components.
-
Add 50 µL of a primary anti-PAR antibody (e.g., mouse monoclonal) diluted in blocking buffer (3% BSA in PBST) and incubate for 1 hour at room temperature.
-
Wash 5x with PBST.
-
Add 50 µL of a secondary HRP-conjugated anti-mouse antibody and incubate for 1 hour.
-
Wash 5x with PBST.
-
Add 100 µL of TMB substrate. Allow color to develop for 10-15 minutes.
-
Stop the reaction with 50 µL of 2 M H2SO4.
-
-
Data Analysis: Read absorbance at 450 nm. Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" blank (0% activity). Calculate IC50 values using a four-parameter logistic curve fit.
Tier 2: Cellular Assays
Expertise & Experience: Moving into a cellular environment is critical. A compound must be cell-permeable and effective in the complex milieu of the nucleus. We assess three key parameters: target engagement (cellular PARylation), phenotypic outcome (cytotoxicity in a relevant context), and the specific mechanism of PARP trapping.
Trustworthiness: This assay directly validates that the inhibitor is engaging and inhibiting PARP1 within the cell. We induce mild DNA damage to activate PARP1, then quantify the resulting PAR synthesis. This protocol is self-validating; an effective inhibitor will show a dose-dependent decrease in the PAR signal.[9]
Protocol: In-Cell Western Blot for PAR Quantification
-
Cell Plating: Seed a BRCA2-deficient cell line (e.g., Capan-1) in a 96-well plate at a density that yields 80-90% confluency the next day.
-
Compound Treatment: Treat cells with a serial dilution of each analog for 2 hours.
-
DNA Damage Induction: Add H2O2 to a final concentration of 200 µM to all wells (except negative controls) and incubate for 10 minutes at 37°C to induce oxidative DNA damage and activate PARP1.
-
Fixation and Permeabilization:
-
Wash cells 2x with cold PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash 3x with PBST.
-
Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block with Odyssey Blocking Buffer for 90 minutes.
-
Incubate overnight at 4°C with a primary anti-PAR antibody (rabbit polyclonal) and a normalization antibody (e.g., mouse anti-GAPDH).
-
Wash 5x with PBST.
-
Incubate for 1 hour with secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).
-
-
Data Acquisition and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). Quantify the integrated intensity of the PAR signal (800 nm channel) and normalize it to the GAPDH signal (700 nm channel). Calculate EC50 values based on the dose-response curve.
Expertise & Experience: The ultimate goal is synthetic lethality. We test the compounds on a cancer cell line with a known HR deficiency (BRCA2 mutant Capan-1 cells) to determine their cytotoxic potency. A long exposure time (7 days) is chosen to allow for multiple cell cycles, which are required for the synthetic lethal phenotype to manifest.
Protocol: CellTiter-Glo Luminescent Viability Assay
-
Cell Plating: Seed Capan-1 cells in a white, clear-bottom 96-well plate at a low density (e.g., 2,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Add a 10-point serial dilution of each analog. Include a vehicle control.
-
Incubation: Incubate the plate for 7 days at 37°C, 5% CO2.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well in a volume equal to the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Read luminescence on a plate reader. Normalize the data to vehicle-treated controls and calculate GI50 (concentration for 50% growth inhibition) values.
Expertise & Experience: Potent PARP inhibitors do more than just block catalysis; they "trap" the PARP1 enzyme on the DNA at the site of a break.[10] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair.[6] This effect, not catalytic inhibition alone, often correlates best with cytotoxicity. We use immunofluorescence to visualize and quantify PARP1 foci that are retained on chromatin.
Protocol: Immunofluorescence for Chromatin-Trapped PARP1
-
Cell Culture: Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with each analog at its 10x EC50 concentration for 4 hours. Include a positive control (e.g., Talazoparib) and a vehicle control.
-
Pre-extraction:
-
Wash cells once with cold PBS.
-
Incubate for 5 minutes on ice with ice-cold CSK buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.5% Triton X-100) to remove soluble, non-chromatin-bound proteins.
-
-
Fixation: Fix the remaining chromatin-bound proteins with 4% paraformaldehyde for 15 minutes.
-
Immunostaining:
-
Wash 3x with PBS.
-
Block with 5% goat serum in PBST for 1 hour.
-
Incubate with a primary anti-PARP1 antibody for 2 hours.
-
Wash 3x with PBST.
-
Incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the number and intensity of nuclear PARP1 foci per cell. Express the result as a "Trapping Coefficient" relative to the vehicle control.
Head-to-Head Comparison: Data Summary and Interpretation
The following table summarizes the hypothetical, yet plausible, experimental data for our four compounds. This data is designed to illustrate a clear SAR narrative.
| Compound | PARP1 IC50 (nM) | Cellular PARylation EC50 (nM) | Capan-1 GI50 (nM) | PARP Trapping Coefficient (Fold vs. Vehicle) |
| Lead-01 | 150.5 | 850.2 | 780.5 | 1.5 |
| Analog-1 | 95.8 | 650.1 | 595.3 | 1.8 |
| Analog-2 | 5.2 | 25.6 | 22.4 | 4.5 |
| Analog-3 | 15.1 | 55.3 | 8.9 | 25.7 |
Interpretation of Results:
-
Lead-01 demonstrates modest activity, serving as a viable starting point for optimization. Its low PARP trapping suggests its cytotoxicity is primarily driven by catalytic inhibition.
-
Analog-1 (A-1) shows a slight improvement across all assays. The replacement of the methyl with a cyclopropyl group likely confers a minor enhancement in hydrophobic interactions, leading to better enzymatic and cellular potency. The trapping effect is minimally increased.
-
Analog-2 (A-2) represents a significant leap in catalytic inhibition. The addition of the nicotinamide warhead is highly effective, resulting in a ~30-fold increase in enzymatic IC50 and cellular EC50. This confirms that targeting the NAD+ binding pocket is a highly successful strategy for this scaffold. Its trapping coefficient is moderately increased.
-
Analog-3 (A-3) provides the most profound insight. While its enzymatic inhibition is excellent (though slightly less than A-2), its cytotoxicity in BRCA2-mutant cells is the most potent of the series. This disproportionate increase in cell killing is directly explained by its exceptionally high PARP trapping coefficient. The N-fluorobenzyl group is highly effective at locking the PARP1-inhibitor complex onto DNA, a mechanism that is known to be a primary driver of cytotoxicity for best-in-class PARP inhibitors.[6][7]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Conclusion and Future Directions
This head-to-head comparison demonstrates a clear path of rational drug design. While Analog-2 proved to be the most potent enzymatic inhibitor, Analog-3 emerged as the superior compound due to its potent cytotoxicity driven by a powerful PARP trapping mechanism. This underscores the critical importance of assessing multiple biological endpoints beyond simple enzyme inhibition.
The compelling profile of Analog-3 makes it a priority candidate for further development. The next logical steps would include:
-
Selectivity Profiling: Assessing activity against other PARP family members (especially PARP2) and a broad panel of kinases to ensure a clean off-target profile.[11]
-
Pharmacokinetic (PK) Studies: Evaluating ADME (absorption, distribution, metabolism, and excretion) properties in animal models to determine bioavailability and dosing schedules.
-
In Vivo Efficacy Studies: Testing the ability of Analog-3 to inhibit tumor growth in xenograft models derived from BRCA-deficient cancer cell lines.
This guide provides a comprehensive framework for the systematic evaluation of novel isoindolinone-based PARP inhibitors, enabling researchers to make data-driven decisions in the pursuit of next-generation cancer therapeutics.
References
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- Various Authors. (N.D.). Examples of biologically active isoindolinone derivatives.
- BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.
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- Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials.
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- Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube.
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A Researcher's Guide to the Statistical Validation of Bioactivity Data for Novel Compounds
In the fast-paced world of drug discovery, the identification of a novel bioactive compound is a moment of significant promise. However, this initial excitement must be tempered with rigorous scientific validation. The journey from a potential "hit" to a viable drug candidate is paved with robust, reproducible, and statistically sound data. This guide provides an in-depth framework for the statistical validation of bioactivity data, using the hypothetical novel compound 4-Amino-5-methylisoindolin-1-one (AMI-1) as a case study. We will navigate the critical steps from initial screening to comparative analysis, emphasizing the causality behind experimental choices and the non-negotiable requirement for statistical integrity.
Part 1: The Foundation - Target Identification and Primary Assay Validation
The first step in validating a novel compound is to understand its biological context. Since AMI-1 is a new chemical entity, we must first propose a plausible target. Based on its structural motifs, which bear some resemblance to kinase inhibitors, we will hypothesize that AMI-1 targets a key inflammatory mediator, the p38α mitogen-activated protein kinase (MAPK14) .
Our primary goal is to determine if AMI-1 inhibits p38α kinase activity. An in vitro kinase assay is the workhorse for this stage.[1][2][3][4][5] The reliability of this initial experiment is paramount, and its statistical validation hinges on specific quality control parameters.
The Z-Factor: A Litmus Test for Assay Quality
Before even introducing AMI-1, the assay itself must be validated. The Z-factor is a statistical measure that quantifies the suitability of a high-throughput screening (HTS) assay. It provides a dimensionless value that represents the separation between the positive and negative controls.
Z-Factor Formula: Z = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and μ_n are the means of the positive and negative controls.
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
An ideal Z-factor is between 0.5 and 1.0, indicating a large separation between controls and low data variability, making it a reliable assay to detect "hits." A Z-factor below 0.5 suggests the assay is not robust enough for confident hit identification.
Part 2: Quantifying Potency - Dose-Response Analysis and IC50 Determination
Once an initial "hit" is confirmed, the next critical step is to quantify the compound's potency. This is achieved through a dose-response experiment, where the biological effect is measured across a range of compound concentrations. The resulting data is typically modeled using a sigmoidal curve.
The Four-Parameter Logistic (4PL) Model
The most common model for dose-response curves in biological systems is the four-parameter logistic (4PL) regression, also known as the Hill model.[6][7][8][9] This model is defined by four parameters that describe the S-shaped curve:
-
Top (d): The maximum response (uninhibited).
-
Bottom (a): The minimum response (fully inhibited).
-
Hill Slope (b): The steepness of the curve at its inflection point.
-
IC50 (c): The concentration of the inhibitor that elicits a response halfway between the top and bottom plateaus. This is the key metric for potency.
It is crucial to fit the dose-response data to this model using non-linear regression software.[7][9] The output provides not only the IC50 value but also its 95% confidence interval, which is a measure of the precision of the estimate. A narrow confidence interval indicates a more reliable IC50 value. For some biological systems, an asymmetrical curve may be observed, in which case a five-parameter logistic (5PL) model might be more appropriate.[9][10]
Experimental Protocol: In Vitro p38α Kinase Assay
-
Preparation: Recombinant human p38α kinase, a suitable substrate (e.g., ATF2 peptide), and ATP are prepared in a kinase buffer.[1][2]
-
Compound Dilution: A serial dilution of AMI-1 is prepared in DMSO and then diluted into the assay buffer.
-
Reaction Initiation: The kinase, substrate, and compound are incubated together before the reaction is initiated by the addition of ATP.[1]
-
Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive 32P-ATP incorporation followed by autoradiography or non-radioactive methods like fluorescence polarization or luminescence-based assays.[4][5]
-
Data Analysis: The raw data is normalized to positive (no inhibitor) and negative (no kinase) controls. The resulting percent inhibition values are plotted against the logarithm of the AMI-1 concentration and fitted to a 4PL model to determine the IC50.[6][7]
Caption: Workflow for IC50 determination of AMI-1 against p38α.
Part 3: Confirming Target Engagement in a Cellular Context
An in vitro IC50 is a critical piece of data, but it doesn't guarantee that the compound will be active in a more complex biological environment. It is essential to demonstrate that AMI-1 can enter a cell and physically bind to its intended target, p38α. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12][13][14][15]
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[12][14] By heating cells treated with AMI-1 across a temperature gradient and then measuring the amount of soluble p38α remaining, we can observe a "thermal shift" in the presence of the compound, confirming target engagement.
Statistical Validation of CETSA Data
The output of a CETSA experiment is a "melting curve" for the target protein, both with and without the compound. The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tm). A statistically significant increase in the Tm in the presence of AMI-1 is strong evidence of target engagement. This can be further quantified with an isothermal dose-response experiment, where cells are heated at a constant temperature while the concentration of AMI-1 is varied.[11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells (e.g., THP-1 monocytes) and treat them with either vehicle (DMSO) or a saturating concentration of AMI-1 for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.[12]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble p38α in the supernatant using a specific antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble p38α against the temperature for both vehicle and AMI-1 treated samples. Determine the Tm for each curve. A significant shift (ΔTm) indicates target stabilization by AMI-1.
Caption: Experimental workflow for CETSA to confirm AMI-1 target engagement.
Part 4: Comparative Analysis - How Does AMI-1 Stack Up?
To understand the true potential of AMI-1, its bioactivity must be compared to a known standard or reference compound. Let's use a well-characterized p38α inhibitor, Skemane , as our comparator. The goal is to determine if there is a statistically significant difference in potency between AMI-1 and Skemane.
Statistical Comparison of IC50 Values
Simply observing that one IC50 value is lower than another is insufficient. We must perform a statistical test to determine if the difference is likely real or due to random experimental variation.[16][17][18] Since IC50 values are derived from non-linear regression, the comparison is not as straightforward as a simple t-test on the mean values.
The most robust method is to use a statistical test that compares the fits of the dose-response curves. Software packages like GraphPad Prism offer specific tests for this, such as the extra sum-of-squares F-test . This test compares two models:
-
Null Hypothesis: A single curve fits all the data points (for both AMI-1 and Skemane), meaning the IC50 values are not significantly different.
-
Alternative Hypothesis: Two separate curves fit the data significantly better, meaning the IC50 values are different.
The test yields a p-value. A p-value less than 0.05 is typically considered statistically significant, allowing us to reject the null hypothesis and conclude that the potencies of the two compounds are indeed different.[19]
Data Presentation for Clear Comparison
All comparative data should be summarized in a clear, concise table. This allows for easy interpretation and comparison of the key statistical parameters.
| Compound | N | IC50 (nM) [95% CI] | Hill Slope | R² |
| AMI-1 | 3 | 75.2 [68.1, 83.0] | -1.1 | 0.992 |
| Skemane | 3 | 25.8 [22.5, 29.5] | -1.2 | 0.995 |
| Statistical Test | Extra Sum-of-Squares F-test | p < 0.001 |
This table presents hypothetical data for illustrative purposes.
This table clearly shows that while both compounds inhibit p38α, Skemane is significantly more potent than AMI-1, as indicated by the non-overlapping 95% confidence intervals and the highly significant p-value from the F-test.
Conclusion
The statistical validation of bioactivity data is not merely a procedural step; it is the bedrock upon which the entire drug discovery pipeline is built. By employing rigorous statistical quality control for our assays (Z-factor), accurately modeling dose-response relationships (4PL regression), confirming target engagement in a cellular context (CETSA), and performing robust statistical comparisons to reference compounds (F-test), we can build a strong, evidence-based case for the biological activity of a novel compound like this compound. This methodical and statistically-driven approach ensures that only the most promising candidates, backed by high-quality data, advance toward preclinical and clinical development.[20][21][22][23]
References
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Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Jeske, D. R., et al. (2009). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Communications in Statistics – Simulation and Computation. Available at: [Link]
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Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]
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MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. MyAssays. Available at: [Link]
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Quantics Biostatistics. (2023). What is the 4PL Formula?. Quantics Biostatistics. Available at: [Link]
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Kaiser, P., et al. (2003). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
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Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Medicine. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Reddit. (2023). Best method of comparing IC50 values. r/biostatistics. Available at: [Link]
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Brendan Bioanalytics. (n.d.). Five Parameter Logistic and Four Parameter Logistic Curve Fitting of Asymmetric Assays. Brendan Bioanalytics. Available at: [Link]
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SAS. (n.d.). How can I generate a dose response curve SAS?. OARC Stats. Available at: [Link]
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Kumar, V., et al. (2012). Validation Method Used In Quantitative Structure Activity Relationship. Der Pharma Chemica. Available at: [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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ResearchGate. (2012). (PDF) Validation method used in quantitative structure activity relationship. ResearchGate. Available at: [Link]
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Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE. Available at: [Link]
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Reddit. (2023). IC50 comparison test. r/labrats. Available at: [Link]
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ResearchGate. (n.d.). Comparison of IC 50 values with Student t-test. ResearchGate. Available at: [Link]
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Seetharaman, S., & Barrow, J. C. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
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Genemod. (2024). 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. Genemod. Available at: [Link]
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Independent Verification of 4-Amino-5-methylisoindolin-1-one's Effects: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the biological effects of 4-Amino-5-methylisoindolin-1-one, a compound of interest within the isoindolinone structural class. The isoindolinone scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+). This mimicry makes it a promising candidate for the development of inhibitors targeting enzymes that utilize NAD+, such as Poly(ADP-ribose) polymerase (PARP).[1][2][3] This guide will proceed under the working hypothesis that this compound functions as a PARP inhibitor and will outline a series of experiments to objectively compare its performance against established PARP inhibitors, Talazoparib and Veliparib.
Introduction to PARP Inhibition and the Isoindolinone Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA damage repair.[3] In cancer therapy, PARP inhibitors have shown significant efficacy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor-based cancer treatments.[3] The isoindolinone core is a privileged scaffold in the design of PARP inhibitors, with numerous derivatives being explored for their therapeutic potential.[1][2][3] This guide will provide the necessary protocols to ascertain the specific activity and comparative efficacy of this compound.
Comparative Analysis: Experimental Design
To rigorously assess the effects of this compound, a multi-pronged approach is necessary, directly comparing its activity with well-characterized PARP inhibitors.
Figure 1: Experimental Workflow
Caption: A streamlined workflow for the independent verification of this compound's effects.
Part 1: Biochemical Characterization
The initial phase focuses on the direct interaction of the compound with its putative molecular targets, PARP1 and PARP2.
PARP1 and PARP2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes and compare it to Talazoparib and Veliparib.
Protocol:
-
Reagents: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated-NAD+, streptavidin-coated plates, and a suitable detection reagent (e.g., HRP-conjugated anti-PAR antibody).
-
Procedure:
-
Prepare a dilution series of this compound, Talazoparib, and Veliparib.
-
In a 96-well plate, combine the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Initiate the PARPylation reaction by adding a mixture of NAD+ and biotinylated-NAD+.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction and transfer the mixture to a streptavidin-coated plate to capture the biotinylated-PAR chains.
-
Detect the amount of PARylation using an anti-PAR antibody and a colorimetric or chemiluminescent substrate.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
PARP Trapping Assay
Objective: To quantify the ability of this compound to "trap" PARP enzymes on DNA, a key mechanism for the cytotoxicity of some PARP inhibitors.
Protocol:
-
Reagents: Cell line (e.g., HeLa), test compounds, lysis buffer, and antibodies for PARP1 and histone H2A.
-
Procedure:
-
Treat cells with varying concentrations of this compound, Talazoparib, and Veliparib for 24 hours.
-
Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.
-
Perform Western blotting on both fractions using antibodies against PARP1 and a chromatin marker (e.g., histone H2A).
-
-
Data Analysis: Quantify the band intensities for PARP1 in the chromatin-bound fraction relative to the histone loading control. Increased PARP1 in this fraction indicates trapping.
Part 2: Cellular Activity Assessment
This phase evaluates the compound's effects in a biological context, specifically its impact on cancer cell lines.
Cell Viability Assay in BRCA-Proficient and -Deficient Cell Lines
Objective: To assess the synthetic lethal effect of this compound by comparing its cytotoxicity in cell lines with and without BRCA mutations.
Protocol:
-
Cell Lines: A pair of isogenic cell lines, one with wild-type BRCA (e.g., U2OS) and one with a BRCA mutation (e.g., U2OS-BRCA2-/-).
-
Reagents: Cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound, Talazoparib, and Veliparib for 72 hours.
-
Add the cell viability reagent and measure luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis: Determine the IC50 values for each compound in both cell lines. A significantly lower IC50 in the BRCA-deficient cell line indicates a synthetic lethal effect.
Immunofluorescence for γ-H2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks, a downstream consequence of PARP inhibition.
Protocol:
-
Reagents: Cells grown on coverslips, test compounds, paraformaldehyde, primary antibody against γ-H2AX, and a fluorescently labeled secondary antibody.
-
Procedure:
-
Treat cells with the test compounds for 24 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescent secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
-
Data Analysis: Capture images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus. An increase in foci indicates an accumulation of DNA damage.
Comparative Data Summary
The following tables present a template for summarizing the experimental data, allowing for a direct comparison of this compound with established PARP inhibitors.
Table 1: Biochemical Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative PARP Trapping Potency |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Talazoparib | ~0.6 | ~0.9 | High |
| Veliparib | ~5.2 | ~2.9 | Low |
Table 2: Cellular Activity
| Compound | IC50 in BRCA-proficient cells (µM) | IC50 in BRCA-deficient cells (µM) | Fold Selectivity (Proficient/Deficient) | γ-H2AX Foci Induction (Fold Change) |
| This compound | Experimental Value | Experimental Value | Calculated Value | Experimental Value |
| Talazoparib | ~10 | ~0.005 | ~2000 | +++ |
| Veliparib | ~5 | ~0.1 | ~50 | ++ |
Signaling Pathway Visualization
Figure 2: PARP Inhibition and Synthetic Lethality
Caption: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
References
-
ACS Medicinal Chemistry Letters. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Publications. [Link]
-
PubMed. (2024, June 3). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]
-
PubMed Central. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-Amino-5-methylisoindolin-1-one
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential safety protocols and logistical information for 4-Amino-5-methylisoindolin-1-one (CAS No: 913391-45-4), ensuring that its unique properties are respected and managed with the highest degree of care.
Hazard Identification and Risk Assessment
This compound is classified with the GHS pictogram GHS07, indicating that it is a substance that may cause less severe hazards.[1] The specific hazard statements associated with this compound are:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, heating), and the potential for aerosol generation or dust formation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigate the risks of skin, eye, and respiratory irritation. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet EU standard EN166 or OSHA 29 CFR 1910.133.[2] A face shield may be required for splash-prone procedures. | To prevent contact with the eyes, which can cause serious irritation.[1] |
| Skin Protection | Nitrile gloves (ensure they are inspected before use).[3] A lab coat or chemical-resistant apron should also be worn. | To prevent skin contact, which can cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working in a poorly ventilated area or when there is a risk of dust or aerosol formation.[2] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
Safe Handling and Operational Workflow
Adherence to a stringent operational workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
